4-Ethoxy-1H-indole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-8-7(10)6-9(12-8)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWIZTFZBBEWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29970-01-2 | |
| Record name | 4-ethoxy-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Ethoxy-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide delves into the theoretical and practical aspects of the most pertinent synthetic strategies, with a focus on the Fischer indole synthesis and the Reissert indole synthesis. Each method is discussed in detail, highlighting the underlying chemical principles, key reaction parameters, and step-by-step experimental protocols. Furthermore, this document offers insights into the preparation of essential starting materials and the final hydrolysis step to yield the target carboxylic acid. The guide is designed to be a practical resource for researchers and scientists, providing the necessary information to confidently approach the synthesis of this important indole derivative.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group at the 4-position and a carboxylic acid at the 2-position, makes it a particularly attractive intermediate for the synthesis of biologically active molecules. The carboxylic acid moiety serves as a versatile handle for further functionalization, such as amide bond formation, while the ethoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties. A clear and reliable synthetic route to this compound is therefore of significant interest to the drug development community.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical approaches involve the formation of the indole ring as the key strategic step. Two classical and robust methods for indole synthesis are particularly well-suited for this target: the Fischer indole synthesis and the Reissert indole synthesis.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathways for this compound.
This guide will focus on these two primary pathways, providing a detailed examination of each.
The Fischer Indole Synthesis Pathway
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile and widely used method for constructing the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[3][4] For the synthesis of this compound, the key starting materials are 3-ethoxyphenylhydrazine and pyruvic acid or a pyruvate ester.
Mechanism of the Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a well-established sequence of reactions:
-
Hydrazone Formation: The reaction commences with the condensation of 3-ethoxyphenylhydrazine with ethyl pyruvate to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate. This is the key bond-forming step that creates the C-C bond of the indole ring.
-
Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and subsequent loss of ammonia to generate the aromatic indole ring.[2]
Diagram 2: Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol outlines the synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate, the ester precursor to the target acid.
Part A: Preparation of 3-Ethoxyphenylhydrazine Hydrochloride
The synthesis of the substituted hydrazine is a critical prerequisite. A common method involves the diazotization of the corresponding aniline followed by reduction.
Materials:
-
3-Ethoxyaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Stannous Chloride (SnCl₂)
-
Water
-
Ice
Procedure:
-
Dissolve 3-ethoxyaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for a few hours at room temperature.
-
Collect the precipitated 3-ethoxyphenylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.
Part B: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate
Materials:
-
3-Ethoxyphenylhydrazine Hydrochloride
-
Ethyl Pyruvate
-
Ethanol
-
Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)
Procedure:
-
A mixture of 3-ethoxyphenylhydrazine hydrochloride and ethyl pyruvate in ethanol is stirred at room temperature to form the hydrazone.
-
The solvent is removed under reduced pressure.
-
The resulting crude hydrazone is added portion-wise to preheated polyphosphoric acid at a temperature of approximately 100-120 °C with stirring.
-
The reaction mixture is maintained at this temperature for a specified time until the reaction is complete (monitored by TLC).
-
The hot mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford ethyl 4-ethoxy-1H-indole-2-carboxylate.
Table 1: Representative Reaction Parameters for Fischer Indole Synthesis
| Parameter | Value | Reference |
| Starting Materials | 3-Ethoxyphenylhydrazine, Ethyl Pyruvate | |
| Catalyst | Polyphosphoric Acid (PPA) | [6] |
| Temperature | 100-120 °C | [7] |
| Solvent (for hydrazone formation) | Ethanol | |
| Typical Yield | 60-80% (for analogous systems) |
The Reissert Indole Synthesis Pathway
The Reissert indole synthesis provides an alternative and powerful route to indole-2-carboxylic acids.[1][5] This method begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[8] For the synthesis of our target molecule, the key starting material is 3-ethoxy-2-nitrotoluene.
Mechanism of the Reissert Indole Synthesis
The Reissert synthesis proceeds through the following key steps:
-
Condensation: In the presence of a strong base, such as potassium ethoxide, 3-ethoxy-2-nitrotoluene undergoes condensation with diethyl oxalate to form ethyl 3-ethoxy-2-nitrophenylpyruvate.[9]
-
Reductive Cyclization: The nitro group of the pyruvate derivative is then selectively reduced to an amine. Common reducing agents include zinc in acetic acid or catalytic hydrogenation.[10] The newly formed amino group spontaneously undergoes intramolecular cyclization with the adjacent ketone moiety.
-
Dehydration: The resulting intermediate readily dehydrates to form the aromatic indole ring.
Diagram 3: Mechanism of the Reissert Indole Synthesis
Caption: Key steps in the Reissert indole synthesis.
Experimental Protocol: Reissert Indole Synthesis
This protocol describes the synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate via the Reissert pathway.
Part A: Preparation of 3-Ethoxy-2-nitrotoluene
The synthesis of this starting material is a crucial first step. It can be prepared from commercially available precursors through standard aromatic substitution reactions.
Materials:
-
2-Chloro-6-nitrotoluene or 2-Hydroxy-6-nitrotoluene
-
Sodium Ethoxide
-
Ethanol
-
DMF (optional)
Procedure (from 2-Chloro-6-nitrotoluene):
-
A solution of sodium ethoxide in ethanol is prepared.
-
2-Chloro-6-nitrotoluene is added to the solution.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Part B: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate
Materials:
-
3-Ethoxy-2-nitrotoluene
-
Diethyl Oxalate
-
Potassium Ethoxide
-
Ethanol (anhydrous)
-
Zinc dust
-
Acetic Acid
Procedure:
-
To a solution of potassium ethoxide in anhydrous ethanol, a mixture of 3-ethoxy-2-nitrotoluene and diethyl oxalate is added dropwise at a controlled temperature.[9]
-
The reaction mixture is stirred at room temperature or gentle heating for several hours to facilitate the condensation reaction.
-
The resulting ethyl 3-ethoxy-2-nitrophenylpyruvate is isolated after an acidic workup.
-
The purified pyruvate derivative is then dissolved in glacial acetic acid.
-
Zinc dust is added portion-wise to the solution with stirring, maintaining the temperature below a certain limit to control the exothermic reaction.
-
After the addition is complete, the mixture is stirred for an additional period to ensure complete reduction and cyclization.
-
The reaction mixture is filtered to remove excess zinc, and the filtrate is poured into ice water to precipitate the product.
-
The crude ethyl 4-ethoxy-1H-indole-2-carboxylate is collected, washed with water, and purified by recrystallization.
Table 2: Representative Reaction Parameters for Reissert Indole Synthesis
| Parameter | Value | Reference |
| Starting Materials | 3-Ethoxy-2-nitrotoluene, Diethyl Oxalate | [9] |
| Base for Condensation | Potassium Ethoxide | [1] |
| Reducing Agent | Zinc / Acetic Acid | [8] |
| Solvent | Ethanol, Acetic Acid | |
| Typical Yield | 50-70% (for analogous systems) |
Final Step: Hydrolysis of the Ester
Both the Fischer and Reissert syntheses typically yield the ethyl ester of the target carboxylic acid. The final step is a straightforward hydrolysis.
Experimental Protocol: Ester Hydrolysis
Materials:
-
Ethyl 4-Ethoxy-1H-indole-2-carboxylate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
The ethyl 4-ethoxy-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and water.
-
A solution of potassium hydroxide or sodium hydroxide in water is added.
-
The mixture is heated to reflux for a few hours until the hydrolysis is complete (monitored by the disappearance of the starting ester on TLC).[11][12]
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
The aqueous layer is cooled in an ice bath and acidified with dilute hydrochloric acid until the pH is acidic, causing the carboxylic acid to precipitate.
-
The solid this compound is collected by filtration, washed with cold water, and dried under vacuum.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the indole ring, the ethoxy group (a triplet and a quartet), the C3-proton of the indole, and the acidic proton of the carboxylic acid (typically a broad singlet at high ppm).[13]
-
¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the aromatic carbons, the ethoxy carbons, and the carboxyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the aromatic C-H and C=C bonds.[14][15][16]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. Both the Fischer and Reissert indole syntheses offer viable and robust pathways to this valuable building block. The choice between these routes may depend on the availability of the respective starting materials, 3-ethoxyphenylhydrazine or 3-ethoxy-2-nitrotoluene. This guide has provided a detailed, practical framework for the synthesis, including the preparation of key precursors and the final hydrolysis step. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this compound for their drug discovery and development endeavors.
References
-
Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
- Reissert Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 2, 2026, from a book chapter available on Cambridge University Press.
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
- Al-Azzawi, A. M., & Al-Razzak, A. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2465-2475.
- Al-Ostath, A. H., El-Faham, A., & Abdel-Megeed, A. M. (2016).
-
(PDF) Reissert Indole Synthesis. (2019, January 14). ResearchGate. Retrieved from [Link]
-
Reissert-Indole-Synthesis.pdf. (2016, March 24). ResearchGate. Retrieved from [Link]
-
A new synthetic approach to the 3,4-dihydro-1H-[1][2]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. (2025, June 5). PMC. Retrieved from [Link]
-
(PDF) Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]
- Process and intermediates for the preparation of indoles from ortho-nitrotoluenes. (1973, May 8). Google Patents.
-
Ethyl 1H-indole-2-carboxylate. (n.d.). PMC. Retrieved from [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020, July 16). PMC. Retrieved from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]
-
1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
CH 336: Carboxylic Acid Spectroscopy. (2020, February 7). Oregon State University. Retrieved from [Link]
- Indoles. (n.d.). University of Rochester.
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Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023, February 20). PMC. Retrieved from [Link]
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Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
-
Ethyl pyruvate: a novel anti-inflammatory agent. (n.d.). PubMed. Retrieved from [Link]
-
Enantioselective hydrogenation of ethyl pyruvate and 1-phenyl-1,2-propanedione on catalysts prepared by impregnation of colloidal platinum on SiO2. (2025, December 18). ResearchGate. Retrieved from [Link]
-
Protective effect of ethyl pyruvate on mice sperm parameters in phenylhydrazine induced hemolytic anemia. (2016, March 15). PubMed. Retrieved from [Link]
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- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 12. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-1H-indole-2-carboxylic acid
Authored by a Senior Application Scientist
Introduction
4-Ethoxy-1H-indole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in many biologically active molecules, and the ethoxy and carboxylic acid functional groups provide opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[1] Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation or application of this molecule. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights herein are derived from fundamental principles of spectroscopy and comparative analysis with structurally related indole derivatives.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the chemical structure of this compound with key atomic numbering for reference in the subsequent spectroscopic analysis.
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the N-H proton of the indole ring, and the carboxylic acid proton.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-N (indole) | ~11.0 - 12.0 | broad singlet | 1H |
| H-O (carboxylic acid) | > 12.0 | broad singlet | 1H |
| H-7 | ~7.5 - 7.7 | doublet | 1H |
| H-5 | ~7.1 - 7.3 | triplet | 1H |
| H-3 | ~7.0 - 7.2 | singlet | 1H |
| H-6 | ~6.9 - 7.1 | doublet | 1H |
| O-CH₂ | ~4.1 - 4.3 | quartet | 2H |
| CH₃ | ~1.4 - 1.6 | triplet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Indole N-H and Carboxylic Acid O-H Protons: The protons on the indole nitrogen and the carboxylic acid oxygen are expected to appear as broad singlets at very downfield chemical shifts (>11 ppm). Their broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with the solvent. The exact chemical shift is highly dependent on the solvent and concentration.
-
Aromatic Protons: The protons on the benzene portion of the indole ring (H-5, H-6, and H-7) and the proton at the 3-position of the indole ring (H-3) will resonate in the aromatic region (δ 6.5-8.0 ppm). The ethoxy group at the 4-position will influence the chemical shifts of the neighboring protons. H-7 is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the indole ring system. H-5 and H-6 will likely exhibit a triplet and doublet splitting pattern, respectively, due to coupling with their neighbors. The H-3 proton is anticipated to be a singlet as it has no adjacent protons to couple with.
-
Ethoxy Group Protons: The ethoxy group will give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. This characteristic quartet-triplet pattern is due to the coupling between the methylene and methyl protons (³J ≈ 7 Hz). The methylene protons are deshielded by the adjacent oxygen atom and will appear at a more downfield shift compared to the methyl protons.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.[2]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carboxylic acid) | ~165 - 175 |
| C-4 | ~150 - 155 |
| C-7a | ~135 - 140 |
| C-2 | ~128 - 133 |
| C-3a | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-5 | ~110 - 115 |
| C-7 | ~105 - 110 |
| C-3 | ~100 - 105 |
| O-CH₂ | ~60 - 65 |
| CH₃ | ~15 - 20 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to be the most downfield signal in the spectrum, typically appearing in the range of 165-190 ppm.[3]
-
Aromatic and Indole Carbons: The eight carbon atoms of the indole ring system will resonate in the aromatic region (δ 100-155 ppm). The carbon atom attached to the ethoxy group (C-4) will be significantly deshielded and appear at a downfield chemical shift. The other quaternary carbons (C-2, C-3a, and C-7a) will also have distinct chemical shifts. The carbons bearing hydrogen atoms (C-3, C-5, C-6, and C-7) will generally appear at more upfield shifts within the aromatic region. The relative positions can be predicted based on substituent effects.
-
Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) bonded to the oxygen will be more deshielded (δ ~60-65 ppm) than the terminal methyl carbon (-CH₃) (δ ~15-20 ppm).
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₃), the predicted monoisotopic mass is approximately 205.07 g/mol .[4]
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 206.08 | Protonated molecular ion |
| [M]⁺˙ | 205.07 | Molecular ion |
| [M-H]⁻ | 204.07 | Deprotonated molecular ion |
| [M-COOH]⁺ | 160.08 | Loss of the carboxylic acid group |
| [M-C₂H₅]⁺ | 176.05 | Loss of the ethyl group |
Plausible Fragmentation Pathway
The following diagram illustrates a potential fragmentation pathway for the molecular ion of this compound in a mass spectrometer.
Caption: A simplified fragmentation pathway for this compound.
Interpretation of the Mass Spectrum
-
Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) at m/z 205 would confirm the molecular weight of the compound. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 206 or the deprotonated molecule ([M-H]⁻) at m/z 204 would be observed, depending on the mode of analysis.[4]
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would include the loss of the carboxylic acid group as a radical (•COOH), resulting in a fragment ion at m/z 160. Another likely fragmentation is the loss of the ethyl group (•C₂H₅) from the ethoxy substituent, leading to a fragment at m/z 176. The relative intensities of these fragment ions would depend on the ionization energy and the stability of the resulting ions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| N-H stretch (indole) | ~3300-3400 | Medium, Sharp |
| C-H stretch (aromatic) | ~3000-3100 | Medium |
| C-H stretch (aliphatic) | ~2850-2980 | Medium |
| C=O stretch (carboxylic acid) | ~1680-1710 | Strong, Sharp |
| C=C stretch (aromatic) | ~1450-1600 | Medium to Weak |
| C-O stretch (ether) | ~1200-1250 | Strong |
| C-O stretch (carboxylic acid) | ~1210-1320 | Strong |
| O-H bend (carboxylic acid) | ~910-950 and ~1395-1440 | Medium, Broad |
Interpretation of the IR Spectrum
-
Carboxylic Acid Group: The most prominent features of the IR spectrum will be the absorptions from the carboxylic acid group. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid dimer.[5] A strong, sharp C=O stretching absorption will be observed around 1700 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be present.[5]
-
Indole N-H Group: A medium to sharp N-H stretching band is expected in the region of 3300-3400 cm⁻¹. The presence of this band is a clear indication of the indole ring system.[6]
-
Ethoxy Group: The C-H stretching vibrations of the ethoxy group will appear in the 2850-2980 cm⁻¹ region. A strong C-O stretching band, characteristic of an aryl alkyl ether, will be observed around 1200-1250 cm⁻¹.
-
Aromatic Ring: The C-H stretching vibrations of the aromatic protons will be seen just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will cause several medium to weak bands in the 1450-1600 cm⁻¹ region.
Conclusion
This comprehensive guide provides a detailed predictive analysis of the key spectroscopic features of this compound. By leveraging ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers and drug development professionals can confidently verify the identity and purity of this compound. The provided interpretations of the expected spectral data, grounded in established spectroscopic principles and comparison with related structures, serve as a robust framework for the structural elucidation of this and similar indole derivatives.
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4-Ethoxy-1H-indole-2-carboxylic acid solubility profile
An In-depth Technical Guide to the Solubility Profile of 4-Ethoxy-1H-indole-2-carboxylic acid
Introduction
This compound is an indole derivative, a class of heterocyclic compounds that form the core of numerous molecules of biological and pharmaceutical importance. As a functionalized indole, it serves as a valuable building block in medicinal chemistry and materials science. The successful application of any chemical entity in these fields, particularly in drug discovery, is fundamentally dependent on its physicochemical properties. Among these, solubility is a critical parameter that governs everything from reaction kinetics in synthesis to bioavailability and formulation strategies in pharmaceuticals.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. We will delve into the structural features influencing its solubility, present detailed, field-proven protocols for its experimental determination, and discuss the implications of this data for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Characterization and Predicted Behavior
Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule incorporates three key functional regions:
-
An Indole Ring System: A bicyclic aromatic structure that is inherently hydrophobic and capable of π-π stacking interactions.
-
A Carboxylic Acid Group (-COOH): An ionizable functional group that can act as a hydrogen bond donor and acceptor. Its acidity (pKa) is a critical determinant of solubility in aqueous media. At pH values above its pKa, the group deprotonates to the highly polar carboxylate ion (-COO⁻), significantly enhancing aqueous solubility.[1]
-
An Ethoxy Group (-OCH₂CH₃): A relatively non-polar ether group that adds to the overall lipophilicity of the molecule.
Based on these features, a dichotomous solubility profile is anticipated: limited solubility in neutral or acidic aqueous solutions due to the dominance of the hydrophobic indole core, but enhanced solubility in alkaline conditions and in polar organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure | Source |
| Chemical Structure | ![]() | N/A |
| CAS Number | 29970-01-2 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2] |
| Molecular Weight | 205.21 g/mol | Inferred |
| Predicted pKa | ~3.5 - 4.5 | Inferred from similar indole-2-carboxylic acids[4] |
| Predicted XLogP3 | ~2.5 - 3.0 | Inferred from similar structures[5][6] |
The Duality of Solubility: Thermodynamic vs. Kinetic
In drug discovery and development, solubility is not a single value but is typically assessed in two distinct forms: thermodynamic and kinetic.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solid and dissolved states are in equilibrium.[7] The classic "shake-flask" method is the gold standard for its determination.[8][9] While highly reliable, this method is often low-throughput.[10]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[7] This value is often higher than the thermodynamic solubility because it can include supersaturated states. It is a critical parameter in early discovery, as it mimics the conditions of high-throughput screening (HTS) assays and helps identify potential liabilities early on.[7][10]
The following diagram illustrates the workflow for a comprehensive solubility assessment.
Caption: Workflow for comprehensive solubility assessment.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the solubility of this compound.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method remains the most reliable for determining equilibrium solubility.[8] Its core principle is to allow an excess of the solid compound to equilibrate with the solvent over an extended period.
Rationale: By adding an excess of the solid, we ensure that a saturated solution is formed and that this solution is in equilibrium with the undissolved solid phase. The extended incubation time (typically 24-48 hours) is necessary to ensure this equilibrium is fully reached, especially for poorly soluble compounds.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. Temperature control is crucial as solubility is temperature-dependent.[9]
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the undissolved solid settle.
-
Sample Collection: Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) is highly recommended to ensure a particle-free solution.
-
Quantification: Determine the concentration of the dissolved compound in the collected supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[10]
-
Calculation: The determined concentration represents the thermodynamic solubility in the chosen solvent at the specified temperature.
Protocol: Kinetic Solubility (Nephelometry Method)
This high-throughput method is ideal for early-stage discovery and relies on detecting light scattering from the precipitate formed upon dilution of a DMSO stock.[10]
Rationale: This protocol mimics the process of compound addition in many HTS assays, where a small volume of a concentrated DMSO stock is added to a larger volume of aqueous buffer. The point at which the compound precipitates and scatters light is defined as its kinetic solubility.[7] Nephelometry provides a fast and sensitive means of detecting this precipitation.[10]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a clear-bottom 96- or 384-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Serial Dilution: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer and perform serial dilutions directly in the plate to create a range of concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Measurement: Place the microplate in a microplate nephelometer (such as a BMG LABTECH NEPHELOstar Plus) and measure the light scattered by insoluble particles.[10]
-
Data Analysis: Plot the measured light scattering units against the compound concentration. The concentration at which the signal significantly rises above the background is determined as the kinetic solubility.
pH-Dependent Solubility Profile
For an ionizable compound like this compound, solubility is highly dependent on pH. The relationship between pH, pKa, and the ionization state of the carboxylic acid dictates its aqueous solubility.
Caption: Relationship between pH, ionization, and solubility.
A pH-solubility profile can be generated by performing the thermodynamic shake-flask method across a range of buffers (e.g., from pH 2 to pH 10). The expected result is a curve showing low solubility at acidic pH, with a sharp increase as the pH approaches and surpasses the pKa of the carboxylic acid group.
Expected Solubility Profile and Practical Implications
While experimental data for this specific molecule is not widely published, we can extrapolate a likely profile based on its structure and data from close analogs like indole-2-carboxylic acid.[4][11]
Table 2: Predicted Solubility Profile of this compound
| Solvent / Medium | Predicted Solubility | Rationale / Implication |
| Water (pH ~5-6) | Very Low (< 10 µg/mL) | The hydrophobic indole moiety dominates. Similar to the parent indole-2-carboxylic acid, which is practically insoluble.[11] |
| Acidic Buffer (pH 2.0) | Very Low (< 5 µg/mL) | The carboxylic acid is fully protonated (neutral), minimizing aqueous solubility. |
| PBS (pH 7.4) | Moderate | The carboxylic acid is largely deprotonated (>99%), significantly increasing solubility. Crucial for physiological relevance. |
| Alkaline Buffer (pH 10.0) | High | The compound is fully ionized, maximizing aqueous solubility. Useful for preparing concentrated aqueous stocks. |
| DMSO | Very High (> 100 mg/mL) | Excellent solvent for creating high-concentration stock solutions for screening.[4] |
| Ethanol / Methanol | High | Polar protic solvents capable of hydrogen bonding with the solute.[4] |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Ethyl Acetate | Low to Moderate | Medium polarity solvent. |
Implications for Researchers:
-
For Synthetic Chemists: The compound's solubility in organic solvents like ethanol and ethyl acetate will influence choices for reaction conditions and purification methods (e.g., crystallization).
-
For Biologists & Pharmacologists: The low solubility at neutral pH may pose challenges for in vitro assays. Using a DMSO stock is standard, but the final DMSO concentration must be kept low (typically <0.5%) to avoid artifacts. The kinetic solubility value is essential for designing assay concentrations to avoid compound precipitation.
-
For Formulation Scientists: The poor aqueous solubility is a significant hurdle for developing oral dosage forms. The pH-dependent solubility suggests that strategies like salt formation (creating a sodium or potassium salt) or formulating for release in the higher pH environment of the small intestine could enhance absorption.
Conclusion
The solubility profile of this compound is a critical dataset that dictates its handling, application, and potential for development. Its behavior is characterized by poor intrinsic aqueous solubility, which can be significantly modulated by pH due to the presence of the ionizable carboxylic acid group. A thorough characterization using both thermodynamic (shake-flask) and kinetic (nephelometry) methods is essential. This guide provides the theoretical framework and robust experimental protocols necessary for researchers to generate high-quality, reliable solubility data, thereby enabling informed decisions in synthesis, screening, and formulation development.
References
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Unlocking the Therapeutic Promise of the Indole Scaffold: A Technical Guide to the Potential Biological Activity of 4-Ethoxy-1H-indole-2-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential biological activities of the novel compound, 4-Ethoxy-1H-indole-2-carboxylic acid. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document serves as a technical resource, hypothesizing its therapeutic potential based on the well-established bioactivities of the broader indole-2-carboxylic acid class of molecules. By examining structure-activity relationships and proven experimental protocols for analogous compounds, we aim to provide a foundational framework for future research and development efforts.
The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological effects. The addition of a carboxylic acid at the 2-position creates the indole-2-carboxylic acid scaffold, a key pharmacophore that has been successfully exploited to target a range of biological entities. This scaffold's inherent ability to form crucial interactions, such as hydrogen bonds and metal chelation, with biological macromolecules has cemented its status as a "privileged" structure in the design of novel therapeutics.
Derivatives of indole-2-carboxylic acid have demonstrated a remarkable breadth of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and neuromodulatory effects. This versatility stems from the indole ring's amenability to substitution at various positions, allowing for the fine-tuning of a compound's physicochemical properties and target specificity.
A Landscape of Biological Activity for Indole-2-Carboxylic Acid Derivatives
To build a predictive framework for the biological potential of this compound, it is essential to survey the established activities of its structural relatives.
Antiviral Activity: Inhibition of HIV-1 Integrase
A significant body of research highlights the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. The core scaffold, featuring the indole nucleus and the C2 carboxyl group, has been shown to chelate with two Mg²⁺ ions within the enzyme's active site, effectively blocking the strand transfer process[1][2][3]. Structural modifications at various positions of the indole ring have been explored to enhance this inhibitory activity. For instance, the introduction of a halogenated benzene ring at the C6 position can lead to beneficial π-π stacking interactions with viral DNA[1].
Anticancer Activity: Targeting Key Oncogenic Pathways
The indole-2-carboxylic acid framework has also been a fertile ground for the development of novel anticancer agents.
-
IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion. Certain 6-acetamido-indole-2-carboxylic acid derivatives have emerged as potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range, presenting a promising avenue for cancer immunotherapy[4].
-
Targeting 14-3-3η Protein: A series of novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, a key regulator in various cellular processes, including cell cycle and apoptosis. One such derivative, C11, has demonstrated significant inhibitory activity against several human liver cancer cell lines and has been shown to induce G1-S phase cell cycle arrest[5].
Neuromodulatory Effects: NMDA Receptor Antagonism
The parent compound, indole-2-carboxylic acid, is a known competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[6]. This receptor plays a crucial role in synaptic plasticity and is implicated in various neurological disorders. The ability of indole-2-carboxylic acid to modulate NMDA receptor activity underscores the potential for its derivatives to be developed as treatments for conditions associated with excitotoxicity.
Hypothesized Bioactivity of this compound: A Forward Look
Based on the established activities of its analogs, we can project potential biological roles for this compound. The presence of the core indole-2-carboxylic acid scaffold suggests a predisposition for activities such as HIV-1 integrase inhibition and NMDA receptor modulation.
The key distinguishing feature of this molecule is the ethoxy group at the 4-position of the indole ring. The introduction of this moderately lipophilic and electron-donating group could influence the compound's pharmacokinetic and pharmacodynamic properties in several ways:
-
Altered Target Affinity and Selectivity: The size and electronic nature of the 4-ethoxy group could modulate the binding affinity and selectivity for various biological targets. For instance, it may enhance interactions within hydrophobic pockets of enzyme active sites or receptor binding domains.
-
Modified Physicochemical Properties: The ethoxy group is expected to increase the lipophilicity of the molecule compared to its unsubstituted counterpart, which could impact its cell permeability, metabolic stability, and overall bioavailability.
Further investigation into these possibilities is warranted and could unveil novel therapeutic applications for this specific derivative.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed, step-by-step methodologies for key assays, based on protocols successfully employed for analogous compounds.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay is fundamental to assessing the potential of this compound as an antiviral agent.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 4% glycerol).
-
Dilute recombinant HIV-1 integrase enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of a labeled (e.g., biotinylated) viral DNA substrate and a target DNA substrate.
-
Prepare serial dilutions of this compound and a known inhibitor (e.g., Raltegravir) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the HIV-1 integrase enzyme to each well.
-
Add the test compound dilutions and controls to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the strand transfer reaction by adding the viral and target DNA substrates.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Detect the strand transfer product using a suitable method (e.g., streptavidin-coated plates and a colorimetric or fluorescent readout).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The use of recombinant integrase and defined DNA substrates provides a direct measure of the compound's effect on the enzymatic reaction, independent of cellular uptake or metabolism. The inclusion of a known inhibitor validates the assay's performance.
IDO1/TDO Enzyme Inhibition Assay
This cellular assay can determine the compound's potential as an immunomodulatory agent for cancer therapy.
Methodology:
-
Cell Culture:
-
Culture a human cancer cell line known to express IDO1 (e.g., HeLa) or TDO (e.g., SK-OV-3) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment and Tryptophan Depletion:
-
Treat the cells with serial dilutions of this compound and a known IDO1/TDO inhibitor (e.g., Epacadostat) for a specified time (e.g., 48-72 hours).
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine, the product of tryptophan metabolism by IDO1/TDO, using a colorimetric assay based on its reaction with p-dimethylaminobenzaldehyde or by LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration.
-
Determine the IC50 value.
-
Self-Validating System: The measurement of the enzymatic product (kynurenine) in a cellular context provides a physiologically relevant assessment of the compound's inhibitory activity.
Visualization of Key Concepts
To aid in the conceptualization of the discussed topics, the following diagrams are provided.
Caption: Biological targets of the indole-2-carboxylic acid scaffold.
Caption: Workflow for HIV-1 integrase strand transfer assay.
Quantitative Data Summary
While no quantitative data exists for this compound, the following table summarizes the reported IC50 values for some active indole-2-carboxylic acid derivatives to provide a benchmark for future studies.
| Compound Class/Derivative | Target | IC50 Value | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 µM | [4] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | 1.55 µM | [4] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 µM | [1] |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM | [2][3] |
Conclusion and Future Directions
This compound represents an intriguing yet unexplored molecule within a well-validated class of biologically active compounds. Based on the extensive research on its structural analogs, it is reasonable to hypothesize that this compound may exhibit valuable pharmacological properties, particularly in the realms of antiviral and anticancer therapy. The ethoxy substitution at the 4-position offers a unique modification that could confer advantageous properties.
This technical guide is intended to be a catalyst for further investigation. The provided experimental protocols offer a clear path forward for the systematic evaluation of this compound's biological activity. The elucidation of its specific targets and mechanism of action will be a critical next step in determining its potential as a novel therapeutic agent.
References
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- 3. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethoxy-1H-indole-2-carboxylic acid
Foreword: Charting a Course into the Unknown
To our fellow researchers, scientists, and drug development professionals, the molecule 4-Ethoxy-1H-indole-2-carboxylic acid presents both a challenge and an opportunity. While its precise mechanism of action is not yet extensively documented in publicly available literature, its core structure—the indole-2-carboxylic acid scaffold—is a well-established "privileged pharmacophore" in medicinal chemistry. This guide is therefore structured not as a retrospective summary of known facts, but as a prospective roadmap. We will leverage our collective expertise to outline a robust, multi-pronged strategy for systematically uncovering the biological targets and signaling pathways of this promising compound. This document is designed to be a practical, in-depth technical guide, empowering you to move from a compound of interest to a well-defined mechanism of action.
The Indole-2-Carboxylic Acid Scaffold: A Foundation of Diverse Bioactivity
The indole-2-carboxylic acid moiety is a recurring motif in a multitude of biologically active molecules. Its rigid structure and the presence of hydrogen bond donors and acceptors make it an ideal anchor for interacting with various enzymatic and receptor targets. A brief survey of the literature reveals the remarkable versatility of this scaffold:
-
Antiviral Activity: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[1][2][3][4][5] These compounds function by chelating Mg²⁺ ions within the enzyme's active site, thereby preventing the integration of the viral genome into the host DNA.[2][5]
-
Immunomodulation: Certain indole-2-carboxylic acid derivatives act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[6] These enzymes are critical regulators of tryptophan metabolism and are implicated in tumor immune evasion, making their inhibitors promising candidates for cancer immunotherapy.[6]
-
Anti-inflammatory Action: The scaffold is also present in selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), a key player in the pathophysiology of asthma and other inflammatory conditions.[7] Additionally, N-substituted indole-2-carboxylic acid esters have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs.[8]
This proven track record underscores the high probability that this compound possesses significant, and as yet uncharacterized, biological activity. The ethoxy group at the 4-position provides a unique modification that could confer novel target specificity and potency.
A Strategic Framework for Mechanism of Action (MoA) Elucidation
We propose a phased, systematic approach to unraveling the MoA of this compound. This workflow is designed to be self-validating at each critical step, ensuring a high degree of scientific rigor.
Phase I: Unbiased Target Identification
The primary objective is to identify the direct molecular binding partners of the compound within a complex biological system (e.g., cell lysate or living cells). Two parallel approaches are recommended to mitigate the risk of method-specific artifacts and to provide converging lines of evidence.
Approach A: Affinity-Based Target Pulldown
This classical method involves immobilizing the small molecule to a solid support to "fish" for its binding partners.
Experimental Protocol: On-Bead Affinity Matrix Pulldown
-
Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., polyethylene glycol) at a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for its activity. Covalently attach this linker to agarose beads.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed).
-
Incubation: Incubate the affinity matrix (beads with the compound) with the cell lysate to allow for binding of target proteins.
-
Washing: Stringently wash the beads to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the affinity matrix.
-
Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[9][10]
Approach B: Label-Free Target Identification
Label-free methods utilize the native, unmodified compound, thus avoiding potential artifacts introduced by chemical tags or linkers.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Principle: The binding of a small molecule to its target protein can increase the protein's stability and render it resistant to proteolytic degradation.[11]
-
Incubation: Treat the cell lysate with varying concentrations of this compound.
-
Protease Digestion: Subject the treated lysates to limited digestion with a protease (e.g., thermolysin or pronase).
-
Analysis: Analyze the resulting protein bands via SDS-PAGE. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.
-
Identification: Excise the protected protein bands and identify them using mass spectrometry.[9][11]
Diagram: Phase I - Target Identification Workflow
Caption: A dual-pronged strategy for identifying potential protein targets.
Phase II: Rigorous Target Validation
Once a list of putative targets is generated, it is crucial to validate them to confirm a direct and functionally relevant interaction.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a target protein, resulting in a higher melting temperature.
-
Cell Treatment: Treat intact cells with this compound.
-
Heating: Heat the treated cells across a temperature gradient.
-
Lysis and Analysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Detect the amount of soluble target protein at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement in a cellular context.
Genetic Validation
To confirm that the identified target is responsible for the compound's cellular phenotype (e.g., decreased cell viability), genetic methods are the gold standard.
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to this compound upon target depletion, it strongly implicates the target in the compound's mechanism of action.
-
Gene Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.
Phase III: Delineating the Downstream Signaling Pathway
With a validated target, the next step is to understand how the compound's interaction with this target modulates cellular signaling pathways.
Experimental Protocol: Proteomic and Transcriptomic Analysis
-
Experimental Setup: Treat the relevant cell line with this compound at a concentration known to engage the target.
-
Sample Collection: Collect samples at various time points to capture both early and late signaling events.
-
'Omics' Analysis:
-
Phosphoproteomics: Use mass spectrometry to identify changes in protein phosphorylation, providing a snapshot of activated or inhibited kinase signaling cascades.
-
Transcriptomics (RNA-Seq): Analyze changes in gene expression to identify downstream transcriptional programs affected by the compound.
-
-
Pathway Enrichment Analysis: Use bioinformatics tools (e.g., Gene Set Enrichment Analysis) to identify which signaling pathways are significantly enriched in the differentially phosphorylated proteins or expressed genes.
Diagram: Hypothetical Signaling Pathway Modulation
Caption: Example of a signaling pathway modulated by compound binding.
Data Presentation for Clear Interpretation
To facilitate the analysis and comparison of data generated from these experiments, we recommend summarizing quantitative results in a structured format.
| Experiment | Parameter Measured | Control Value | Treated Value | Fold Change / p-value | Interpretation |
| DARTS | Protein Band Intensity | 1.0 (arbitrary units) | 3.5 (arbitrary units) | 3.5-fold increase | Potential Target |
| CETSA | Tₘ (°C) | 52.1 °C | 55.8 °C | ΔTₘ = +3.7 °C | Target Engagement |
| Cell Viability | IC₅₀ (µM) | 10 µM | > 100 µM (siRNA) | >10-fold shift | Target Validation |
| Phosphoproteomics | Phospho-peptide abundance | 1.0 | 0.2 | -5.0-fold (p < 0.01) | Pathway Inhibition |
| RNA-Seq | Gene Z expression | 1.0 | 4.2 | +4.2-fold (p < 0.001) | Downstream Effect |
Conclusion and Forward Outlook
The journey to elucidate the mechanism of action of a novel compound like this compound is a meticulous but rewarding process. By employing a systematic and multi-faceted approach that combines unbiased target identification, rigorous validation, and in-depth pathway analysis, researchers can build a comprehensive and compelling model of how this molecule exerts its biological effects. The indole-2-carboxylic acid scaffold has a rich history of yielding impactful therapeutic agents, and a thorough investigation into the mechanism of this particular derivative holds significant promise for the fields of drug discovery and chemical biology.
References
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Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. [Link]
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Target Identification and Validation (Small Molecules). University College London. [Link]
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(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Identification of Direct Protein Targets of Small Molecules. (2009). ACS Chemical Biology. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Publications. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]
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Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. (2001). European Journal of Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-Ethoxy-1H-indole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide explores the potential therapeutic targets of a specific analog, 4-Ethoxy-1H-indole-2-carboxylic acid. While direct biological data for this compound is limited, the extensive research on related indole-2-carboxylic acid derivatives provides a strong foundation for hypothesizing its potential mechanisms of action and therapeutic applications. This document synthesizes the existing knowledge on the broader class of indole-2-carboxylic acids and outlines a comprehensive, field-proven strategy for the systematic investigation of this compound as a novel therapeutic agent. We will delve into potential targets in oncology, virology, and neurobiology, providing detailed experimental protocols and the causal logic behind their design. This guide is intended to serve as a practical roadmap for researchers seeking to unlock the therapeutic potential of this promising molecule.
Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a recurring motif in a vast array of biologically active natural products and synthetic molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone of drug discovery. The indole-2-carboxylic acid core, in particular, has emerged as a versatile scaffold for the development of inhibitors targeting a range of enzymes and protein-protein interactions. The strategic placement of a carboxylic acid group at the 2-position of the indole ring often facilitates critical interactions with the active sites of target proteins, including chelation with metal ions and formation of key hydrogen bonds.
The subject of this guide, this compound, introduces an ethoxy group at the 4-position of the indole ring. This modification is anticipated to influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and may confer altered or novel target engagement profiles compared to its parent scaffold. This document will explore the most promising therapeutic targets for this molecule based on the established activities of its close analogs and provide a robust experimental framework for their validation.
Potential Therapeutic Targets and Mechanistic Hypotheses
Based on the established pharmacology of indole-2-carboxylic acid derivatives, we can postulate several high-priority potential therapeutic targets for this compound. The following sections detail these targets, the rationale for their selection, and the hypothesized role of the 4-ethoxy substituent.
Immuno-Oncology: Targeting Tryptophan Catabolism through IDO1 and TDO Inhibition
Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[1] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune evasion. Consequently, the development of IDO1 and TDO inhibitors is a promising strategy in cancer immunotherapy. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[1]
Hypothesis for this compound: The indole-2-carboxylic acid moiety is hypothesized to chelate the heme iron within the active sites of IDO1 and TDO. The 4-ethoxy group may enhance binding affinity through favorable hydrophobic interactions with residues lining the active site pocket, potentially improving potency and selectivity.
Antiviral Therapy: Inhibition of HIV-1 Integrase
Scientific Rationale: HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[2][3] Integrase strand transfer inhibitors (INSTIs) are a clinically validated class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been successfully employed to develop novel INSTIs.[2][3] The core scaffold, particularly the indole nitrogen and the carboxylic acid, is known to chelate the two magnesium ions essential for the catalytic activity of the enzyme.[2][3]
Hypothesis for this compound: The indole-2-carboxylic acid core of the molecule is expected to form the critical chelating interactions with the Mg2+ ions in the HIV-1 integrase active site. The 4-ethoxy group could potentially engage in additional interactions with nearby hydrophobic residues, thereby influencing the compound's inhibitory potency and resistance profile.
Oncology: Modulation of Protein-Protein Interactions via 14-3-3η Inhibition
Scientific Rationale: The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, influencing their activity, localization, and stability. The 14-3-3η isoform has been implicated in the pathogenesis of hepatocellular carcinoma. Novel 1H-indole-2-carboxylic acid derivatives have been designed as inhibitors of the 14-3-3η protein, demonstrating antitumor activity in liver cancer cell lines.[4]
Hypothesis for this compound: The indole-2-carboxylic acid moiety likely forms key interactions within the phosphopeptide-binding pocket of 14-3-3η. The 4-ethoxy group could be leveraged to enhance binding affinity and selectivity for the η isoform by occupying a specific sub-pocket within the binding groove.
Neurobiology: Antagonism of the NMDA Receptor Glycine Site
Scientific Rationale: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity.[5] Glycine acts as a co-agonist at a distinct site on the NMDA receptor, and its binding is necessary for channel activation. Indole-2-carboxylic acid itself has been identified as a competitive antagonist of the glycine binding site.[5]
Hypothesis for this compound: The indole-2-carboxylic acid core is expected to compete with glycine for binding to the NMDA receptor. The 4-ethoxy substitution may modulate the affinity and selectivity for different NMDA receptor subtypes, potentially offering a more favorable therapeutic window for conditions associated with NMDA receptor hyperexcitability, such as epilepsy and neuropathic pain.
Experimental Validation Workflows
A systematic and rigorous experimental cascade is essential to validate the hypothesized therapeutic targets of this compound. The following section provides detailed, step-by-step protocols for key experiments.
Target Engagement and Potency Determination
The initial phase of the investigation should focus on confirming direct binding to the hypothesized targets and quantifying the potency of the interaction.
Protocol for IDO1/TDO Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant human IDO1 and TDO enzymes in their respective assay buffers.
-
Prepare a solution of L-tryptophan (substrate) and methylene blue (cofactor for IDO1) or hemin (cofactor for TDO).
-
Prepare a solution of catalase to quench the reaction.
-
Prepare a solution of Ehrlich's reagent for colorimetric detection of kynurenine.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to a 96-well plate.
-
Add the enzyme (IDO1 or TDO) and incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution.
-
Incubate the reaction at 37°C for a specified duration.
-
Stop the reaction by adding catalase.
-
Add Ehrlich's reagent and incubate to allow for color development.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol for HIV-1 Integrase Strand Transfer Assay:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute recombinant HIV-1 integrase enzyme.
-
Prepare labeled viral and target DNA substrates.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to a 96-well plate.
-
Add the HIV-1 integrase enzyme and the viral DNA substrate and incubate.
-
Initiate the strand transfer reaction by adding the target DNA substrate and MgCl2.
-
Incubate the reaction at 37°C.
-
Stop the reaction and separate the DNA products by gel electrophoresis.
-
-
Data Analysis:
-
Quantify the amount of strand transfer product.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Protocol for Surface Plasmon Resonance (SPR) for 14-3-3η Binding:
-
Chip Preparation:
-
Immobilize recombinant 14-3-3η protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
Monitor the change in the SPR signal (response units) over time.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis:
-
Determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) by fitting the sensorgrams to a suitable binding model.
-
Cellular Activity and Mechanism of Action
Following confirmation of direct target engagement, the next step is to assess the compound's activity in a cellular context.
Protocol for Kynurenine Production Assay in Tumor Cells:
-
Cell Culture:
-
Culture a human cancer cell line known to express IDO1 or TDO (e.g., HeLa or SK-OV-3) in the presence of interferon-gamma to induce enzyme expression.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound.
-
-
Kynurenine Measurement:
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using HPLC or a colorimetric assay with Ehrlich's reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production and determine the cellular IC50 value.
-
Protocol for HIV-1 Replication Assay:
-
Cell Culture and Infection:
-
Culture a susceptible cell line (e.g., MT-4 cells) and infect with a laboratory-adapted strain of HIV-1.
-
-
Compound Treatment:
-
Treat the infected cells with a range of concentrations of this compound.
-
-
Viral Replication Measurement:
-
After several days of incubation, measure a marker of viral replication, such as p24 antigen levels in the supernatant (by ELISA) or reverse transcriptase activity.
-
-
Data Analysis:
-
Determine the EC50 value, the concentration at which the compound inhibits viral replication by 50%.
-
In Vivo Target Validation and Efficacy Studies
The final stage of preclinical investigation involves assessing the compound's efficacy and target engagement in animal models of disease.
Protocol for Tumor Growth Inhibition in a Syngeneic Mouse Model (for IDO1/TDO):
-
Animal Model:
-
Implant a suitable murine tumor cell line (e.g., CT26 or B16-F10) into immunocompetent mice.
-
-
Compound Administration:
-
Once tumors are established, treat the mice with this compound via an appropriate route of administration (e.g., oral gavage or intraperitoneal injection).
-
-
Efficacy Assessment:
-
Monitor tumor growth over time by caliper measurements.
-
At the end of the study, excise the tumors and weigh them.
-
-
Pharmacodynamic (PD) Assessment:
-
Collect tumor and plasma samples to measure kynurenine and tryptophan levels to confirm in vivo target engagement.
-
Data Presentation and Visualization
Clear and concise data presentation is paramount for interpreting experimental results and making informed decisions.
Quantitative Data Summary
| Target | Assay | Metric | This compound | Reference Compound |
| IDO1 | Enzyme Inhibition | IC50 (µM) | TBD | Epacadostat |
| TDO | Enzyme Inhibition | IC50 (µM) | TBD | Epacadostat |
| HIV-1 Integrase | Strand Transfer | IC50 (µM) | TBD | Raltegravir |
| 14-3-3η | SPR | KD (µM) | TBD | TBD |
| NMDA Receptor | Electrophysiology | Ki (µM) | TBD | Glycine |
TBD: To be determined through experimental validation.
Signaling Pathway and Workflow Diagrams
Diagram 1: IDO1/TDO-Mediated Immune Suppression Pathway
Caption: A streamlined workflow for validating therapeutic targets.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with the potential to engage a variety of therapeutically relevant targets. The established pharmacology of the indole-2-carboxylic acid scaffold provides a solid foundation for a target-driven drug discovery campaign. The experimental workflows outlined in this guide offer a comprehensive and rigorous approach to systematically evaluate the potential of this compound in oncology, virology, and neurobiology. Successful validation of any of the hypothesized targets will pave the way for lead optimization, further preclinical development, and ultimately, the potential to deliver a novel therapeutic agent for diseases with high unmet medical needs. The key to unlocking this potential lies in the meticulous execution of well-designed experiments and an unbiased interpretation of the resulting data.
References
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 4-Ethoxy-1H-indole-2-carboxylic Acid
This guide provides a comprehensive, technically detailed framework for the in silico analysis of 4-Ethoxy-1H-indole-2-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It offers a strategic, field-proven workflow, elucidating the scientific rationale behind each computational step. Our approach is grounded in the principles of predictive, multi-faceted modeling to thoroughly characterize a molecule of interest, from initial target speculation to robust ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential. Recent studies have highlighted their promise as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism.[2] Overexpression of these enzymes is a key mechanism of immune evasion in various cancers, making their inhibition a promising strategy for cancer immunotherapy.[2][3]
This guide will use this compound as a case study to illustrate a comprehensive in silico evaluation workflow. While specific biological data for this exact molecule is not extensively published, its structural similarity to known IDO1/TDO inhibitors makes it an excellent candidate for computational investigation.
Physicochemical Properties of this compound
A foundational step in any in silico analysis is the characterization of the molecule's fundamental physicochemical properties. These parameters are crucial for understanding its potential behavior in biological systems and for ensuring the accuracy of subsequent computational models.
| Property | Value | Source |
| Molecular Formula | C11H11NO3 | Key Organics[4] |
| CAS Number | 29970-01-2 | Sigma-Aldrich |
| Molecular Weight | 205.21 g/mol | Calculated |
| SMILES | CCOC1=CC=CC2=C1C=C(N2)C(=O)O | Inferred |
| InChI | InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-7-6(10)8(12-7)9(13)14/h3-5,12H,2H2,1H3,(H,13,14) | Inferred |
Part 1: Target Identification and Validation
The initial and most critical phase of our in silico investigation is the identification of plausible biological targets. For a novel or uncharacterized compound, this is a crucial step to guide further, more computationally intensive studies. Our approach will leverage ligand-based similarity searching against curated databases of known bioactive molecules.
Ligand-Based Target Prediction
The principle behind this methodology is that structurally similar molecules are likely to share similar biological targets. We will utilize publicly available, robust web servers for this purpose.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Input Molecule: Obtain the SMILES string for this compound: CCOC1=CC=CC2=C1C=C(N2)C(=O)O.
-
Access the Server: Navigate to the SwissTargetPrediction web server.[5]
-
Submit the Query: Paste the SMILES string into the query box.
-
Select Species: Choose "Homo sapiens" as the target organism.
-
Initiate Prediction: Click the "Predict targets" button.
-
Analyze Results: The server will return a list of predicted targets, ranked by probability. Pay close attention to targets with a high probability score and those belonging to enzyme classes, as these are often more druggable.
Anticipated Results and Interpretation:
Given the structural alerts from the indole-2-carboxylic acid scaffold, it is highly probable that enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) will be identified as high-probability targets.[2] The output will likely include a list of UniProt IDs, target classes, and the probability of interaction. This provides a data-driven foundation for selecting a primary target for more detailed investigation. For the remainder of this guide, we will proceed with the hypothesis that Indoleamine 2,3-dioxygenase 1 (IDO1) is a primary target.
Part 2: Molecular Docking and Binding Mode Analysis
With a putative target identified, the next logical step is to predict the binding mode and affinity of this compound within the active site of IDO1. Molecular docking is a powerful computational technique for this purpose.
Rationale for Method Selection
Molecular docking algorithms explore a vast conformational space to identify the most favorable binding pose of a ligand within a receptor's active site, scored based on a force field. This provides invaluable insights into the specific molecular interactions that stabilize the ligand-receptor complex.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of human IDO1 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2D0T.
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges.
-
Save the prepared receptor in the .pdbqt format required by AutoDock Vina.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound. This can be done using software like Avogadro or online tools.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the prepared ligand in the .pdbqt format.
-
-
Docking Simulation:
-
Define the search space (grid box) to encompass the active site of IDO1. The active site is located at the heme-containing catalytic center.
-
Execute the docking simulation using the AutoDock Vina command-line interface.
-
The output will be a set of predicted binding poses, each with an associated binding affinity score in kcal/mol.
-
-
Analysis of Results:
-
Visualize the top-ranked docking pose within the IDO1 active site.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Pay particular attention to interactions with key active site residues and the heme cofactor. The carboxylic acid moiety is expected to form crucial interactions with the heme iron or nearby polar residues.
-
Expected Interactions and Validation:
The carboxylic acid group of the indole scaffold is a key pharmacophore that is known to chelate the Mg2+ ions in the active site of enzymes like HIV-1 integrase.[6] A similar interaction with the heme iron in IDO1 is a plausible and critical binding determinant. The ethoxy group is likely to occupy a hydrophobic pocket within the active site.
Visualization of the In Silico Workflow
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. keyorganics.net [keyorganics.net]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Ethoxy-1H-indole-2-carboxylic Acid
Abstract
This technical guide provides an in-depth exploration of the synthetic history and discovery context of 4-Ethoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. While the specific historical discovery of this exact molecule is not prominently documented, its existence is a logical extension of classical indole synthesis methodologies that have been cornerstones of heterocyclic chemistry for over a century. This guide will therefore focus on the foundational synthetic strategies that enable the creation of such substituted indoles, providing a scientifically grounded, plausible pathway for its synthesis. We will delve into the mechanistic underpinnings of the Fischer Indole Synthesis and the Japp-Klingemann reaction, offering detailed, step-by-step protocols and the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of functionalized indole scaffolds.
Introduction: The Indole Nucleus in Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug design and development. The strategic functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile. The title compound, this compound, represents a specific variation of this important heterocyclic system, with substituents at the 4- and 2-positions that can influence its steric and electronic characteristics, and ultimately its biological activity.
Foundational Synthetic Strategies: A Retrosynthetic Look at this compound
The synthesis of substituted indole-2-carboxylic acids is a well-established field in organic chemistry. The most probable and historically significant routes to a molecule like this compound are variations of the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from a substituted phenylhydrazine and a ketone or aldehyde.[1][2]
An alternative and complementary approach to generate the necessary hydrazone precursor is the Japp-Klingemann reaction.[3] This reaction is particularly useful for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[3] The resulting hydrazone can then be subjected to Fischer indole cyclization conditions.[3][4]
A plausible retrosynthetic analysis for this compound points towards two primary pathways, both culminating in a Fischer cyclization:
Caption: Retrosynthetic analysis of this compound.
The Fischer Indole Synthesis: A Detailed Mechanistic Pathway
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus. The reaction proceeds through a series of well-defined steps, initiated by the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound to form an arylhydrazone.[5]
The key mechanistic steps are:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound (in this case, pyruvic acid) to form the corresponding arylhydrazone.[5]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: A crucial[6][6]-sigmatropic rearrangement occurs, which is the key bond-forming step that establishes the indole framework.[5]
-
Aromatization and Cyclization: The intermediate undergoes aromatization, followed by cyclization and the elimination of ammonia to yield the final indole product.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Proposed Synthetic Protocol for this compound
The following protocol outlines a plausible and robust synthesis of this compound based on the Fischer indole synthesis.
Part A: Synthesis of (3-Ethoxyphenyl)hydrazone of Pyruvic Acid
This step involves the formation of the key hydrazone intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Ethoxyphenylhydrazine hydrochloride | 174.64 | 17.46 g | 0.1 |
| Pyruvic acid | 88.06 | 8.81 g | 0.1 |
| Sodium acetate | 82.03 | 8.20 g | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 17.46 g (0.1 mol) of 3-ethoxyphenylhydrazine hydrochloride and 8.20 g (0.1 mol) of sodium acetate in 100 mL of water.
-
In a separate beaker, dissolve 8.81 g (0.1 mol) of pyruvic acid in 100 mL of ethanol.
-
Slowly add the ethanolic pyruvic acid solution to the aqueous solution of the phenylhydrazine salt with constant stirring at room temperature.
-
A precipitate of the (3-ethoxyphenyl)hydrazone of pyruvic acid will form. Continue stirring for 1 hour to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven at 50°C.
Part B: Fischer Indole Cyclization to this compound
This step involves the acid-catalyzed cyclization of the hydrazone to form the final indole product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (3-Ethoxyphenyl)hydrazone of pyruvic acid | (Calculated from Part A) | (Product from Part A) | ~0.1 |
| Polyphosphoric acid (PPA) | - | 150 g | - |
| Glacial acetic acid | 60.05 | 50 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 150 g of polyphosphoric acid.
-
Heat the PPA to 80-90°C with stirring.
-
Gradually add the dried (3-ethoxyphenyl)hydrazone of pyruvic acid from Part A to the hot PPA. An exothermic reaction will occur. Maintain the temperature between 90-100°C.
-
After the addition is complete, continue stirring at 100°C for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
The Japp-Klingemann Reaction: An Alternative Entry to the Hydrazone
The general mechanism involves:
-
Diazotization: The starting arylamine (3-ethoxyaniline) is converted to its diazonium salt.
-
Coupling: The diazonium salt is coupled with a β-keto-ester (e.g., ethyl acetoacetate).
-
Hydrolysis and Decarboxylation: The resulting azo compound undergoes hydrolysis and decarboxylation to yield the arylhydrazone of a α-keto acid.
Caption: Simplified workflow of the Japp-Klingemann reaction.
Conclusion
While a singular, celebrated "discovery" of this compound is not found in the annals of chemical history, its synthesis is firmly rooted in the foundational principles of organic chemistry. The Fischer indole synthesis and the Japp-Klingemann reaction provide reliable and well-understood pathways to this and a myriad of other substituted indole derivatives. The protocols and mechanistic discussions presented in this guide offer a comprehensive framework for the rational design and synthesis of such compounds, empowering researchers to create novel molecular entities for the advancement of science and medicine. The true "discovery" lies not in a single historical event, but in the ongoing application of these powerful synthetic tools to explore new chemical space.
References
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Bandini, M., et al. (2025). A new synthetic approach to the 3,4-dihydro-1H-[1][7]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PMC - NIH.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH.
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Japp–Klingemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). PMC - NIH.
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- SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES. (n.d.).
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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An In-depth Technical Guide to 4-Ethoxy-1H-indole-2-carboxylic Acid and its Derivatives
Abstract: This technical guide provides a comprehensive overview of 4-Ethoxy-1H-indole-2-carboxylic acid, a member of the indole carboxylic acid family, which is a significant scaffold in medicinal chemistry. This document details the synthesis, physicochemical properties, and analytical characterization of the core molecule. While direct biological data for the 4-ethoxy derivative is limited, this guide explores the potential therapeutic applications of its derivatives by examining the structure-activity relationships of analogous indole-2-carboxylic acids. Detailed experimental protocols for synthesis and characterization are provided, alongside predictive analysis of its spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a privileged bicyclic aromatic heterocycle that is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. The indole-2-carboxylic acid scaffold, in particular, serves as a versatile building block in the synthesis of compounds with a wide range of biological activities. The carboxylic acid moiety at the 2-position provides a crucial handle for chemical modification, allowing for the generation of diverse libraries of derivatives such as esters and amides. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Synthesis and Physicochemical Properties of this compound
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on well-established methods for analogous indole-2-carboxylic acids. The most common and adaptable approach is a multi-step synthesis commencing with a suitably substituted aniline, followed by cyclization and subsequent hydrolysis.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached via the synthesis of its ethyl ester, followed by hydrolysis. A common method for the formation of the indole ring is the Reissert indole synthesis.
Caption: Proposed Reissert indole synthesis pathway for this compound.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C11H11NO3 | [1][2] |
| Molecular Weight | 205.21 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |
| pKa | ~3.5 - 4.5 (for the carboxylic acid group) | Inferred |
| LogP | ~2.0 - 2.5 | Inferred |
Detailed Experimental Protocol: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate
This protocol is adapted from established procedures for the synthesis of similar indole-2-carboxylic acid esters.[4]
Step 1: Condensation of 3-Ethoxyaniline with Diethyl Oxalate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethoxyaniline (1 equiv.) in anhydrous toluene.
-
Add diethyl oxalate (1.1 equiv.) to the solution.
-
Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude ethyl 2-((3-ethoxyphenyl)amino)-2-oxoacetate.
Step 2: Reductive Cyclization
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 equiv.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the cooled sodium ethoxide solution, add the crude ethyl 2-((3-ethoxyphenyl)amino)-2-oxoacetate from the previous step, dissolved in a minimal amount of anhydrous ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the indole ring by TLC.
-
After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl) to pH 6-7.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 4-ethoxy-1H-indole-2-carboxylate.
Detailed Experimental Protocol: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-ethoxy-1H-indole-2-carboxylate (1 equiv.) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3-4 equiv.).
-
Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with a strong acid (e.g., 2M HCl), which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Analytical Characterization
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~11.5 | br s | 1H | N-H |
| ~7.3-7.1 | m | 2H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | -COOH |
| ~155 | C4-OEt |
| ~138 | C7a |
| ~130 | C2 |
| ~125 | C7 |
| ~122 | C6 |
| ~115 | C5 |
| ~105 | C3 |
| ~100 | C3a |
| ~64 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Description |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ether) |
Mass Spectrometry (MS)
The expected molecular ion peak [M]+ in the mass spectrum would be at m/z = 205. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45) and the ethoxy group (-45).
Derivatives of this compound and Their Potential Applications
The true value of this compound lies in its potential as a scaffold for the synthesis of a diverse range of derivatives. The carboxylic acid functionality can be readily converted into esters, amides, and other functional groups, each with the potential for unique biological activities.
Caption: Derivatization pathways from this compound.
Structure-Activity Relationship (SAR) Insights from Analogs
While specific biological data for this compound derivatives are scarce, SAR studies on related indole-2-carboxylic acids provide valuable insights into their potential as therapeutic agents.
-
HIV-1 Integrase Inhibition: Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[7][8][9] The core structure is believed to chelate with magnesium ions in the active site of the enzyme. Modifications at various positions on the indole ring have been shown to significantly impact potency. The introduction of an ethoxy group at the 4-position could influence the electronic properties and steric interactions within the active site, potentially leading to novel and potent inhibitors.
-
IDO1/TDO Dual Inhibition: Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are targets for cancer immunotherapy.[3] The development of 4-ethoxy derivatives could lead to new compounds with improved potency and selectivity for these enzymes.
-
CB1 Receptor Allosteric Modulators: Substituted 1H-indole-2-carboxamides have been explored as allosteric modulators of the cannabinoid receptor 1 (CB1).[4] The nature and position of substituents on the indole ring are critical for activity. The 4-ethoxy substitution could be a novel modification in this class of compounds.
Future Directions and Conclusion
This compound represents a valuable, yet underexplored, building block in medicinal chemistry. This guide has provided a framework for its synthesis, characterization, and potential derivatization. The true potential of this molecule will be realized through the synthesis and biological evaluation of a diverse library of its derivatives.
Future research should focus on:
-
Optimizing the synthesis: Developing a high-yield, scalable synthesis of the core molecule.
-
Library Synthesis: Creating a diverse set of ester and amide derivatives.
-
Biological Screening: Evaluating these derivatives against a range of therapeutic targets, including but not limited to viral enzymes, metabolic enzymes, and G-protein coupled receptors.
-
In-depth SAR studies: Elucidating the specific structural requirements for biological activity in any identified "hits."
References
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]
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PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED INDOLINE-2-CARBOXYLIC ACID - Patent 1833789. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. [Link]
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Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]
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4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3. PubChem. [Link]
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Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
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Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. SciSpace. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
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Methodological & Application
Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid derivatives
An Application Guide to the Synthesis of 4-Ethoxy-1H-indole-2-carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs.[1][2] Specifically, derivatives of indole-2-carboxylic acid have emerged as privileged scaffolds in drug discovery, demonstrating potent activity as inhibitors of critical enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1).[3][4][5][6][7] This guide provides an in-depth exploration of robust and scalable synthetic strategies for preparing this compound and its derivatives. We present detailed, field-proven protocols for the Leimgruber-Batcho and Fischer indole syntheses, explain the mechanistic rationale behind key experimental choices, and outline subsequent derivatization pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable heterocyclic motif.
Foundational Synthetic Strategies: A Comparative Overview
The construction of the indole-2-carboxylic acid core can be approached through several classic and modern synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The two most prominent and versatile methods for accessing 4-ethoxy substituted indoles are the Leimgruber-Batcho and Fischer syntheses.
The Leimgruber-Batcho synthesis is a highly efficient, two-step process that begins with an ortho-nitrotoluene.[8][9] Its primary advantages lie in its typically high yields, mild reaction conditions, and the ability to produce indoles that are unsubstituted at the C2 and C3 positions directly, avoiding the formation of isomers that can complicate purification.[9]
Conversely, the Fischer indole synthesis is a historic and powerful one-pot reaction that constructs the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][10][11][12] Its enduring popularity stems from its broad substrate scope and operational simplicity.
Caption: High-level comparison of Leimgruber-Batcho and Fischer indole synthesis workflows.
Protocol I: Leimgruber-Batcho Synthesis of this compound
This method is particularly well-suited for the target molecule, proceeding from the readily accessible 3-ethoxy-2-nitrotoluene. The pathway involves the formation of a stable enamine intermediate followed by a clean reductive cyclization.
Mechanistic Rationale
The synthesis begins with the condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The electron-withdrawing nitro group enhances the acidity of the benzylic methyl protons, facilitating deprotonation and attack on the electrophilic carbon of the acetal.[8][13] The resulting intermediate eliminates methanol to yield a highly conjugated, colored enamine.[8] In the second step, the nitro group is reduced to an aniline. This is immediately followed by an intramolecular cyclization onto the enamine double bond and subsequent elimination of dimethylamine to afford the aromatic indole ring.[14]
Caption: Workflow for the Leimgruber-Batcho synthesis of the target acid.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(3-ethoxy-2-nitrophenyl)ethene
-
To a stirred solution of 3-ethoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 3 M), add pyrrolidine (1.5 eq).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 110 °C and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
The resulting precipitate (a deep red solid) is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water and then with a small amount of cold ethanol or hexane to remove residual impurities.
-
Dry the product under vacuum. The enamine intermediate is often of sufficient purity for the next step without further purification.
Step 2: Reductive Cyclization to Ethyl 4-Ethoxy-1H-indole-2-carboxylate
Causality Note: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[9] Ethanol is a common solvent for such reactions.
-
Suspend the enamine intermediate (1.0 eq) in ethanol (approx. 0.5 M).
-
Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol% Pd).
-
Fit the reaction flask with a balloon filled with hydrogen gas (H₂) or place it in a Parr hydrogenator apparatus (approx. 50 psi H₂).
-
Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC for the disappearance of the red color and the formation of the indole product (UV active).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.
Step 3: Saponification to this compound
-
Dissolve the purified ethyl 4-ethoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 1-3 hours.[3][4]
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl).
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Protocol II: Fischer Indole Synthesis
The Fischer synthesis provides a classic and direct route, condensing (3-ethoxyphenyl)hydrazine with pyruvic acid.
Mechanistic Rationale
The reaction is initiated by the condensation of the hydrazine with the ketone (pyruvic acid) to form a hydrazone.[10][15] Under strong acid catalysis, the hydrazone tautomerizes to an enamine intermediate.[11] The crucial bond-forming step is a[4][4]-sigmatropic rearrangement, which forms a new C-C bond and transiently disrupts the aromaticity of the benzene ring.[11][12] Subsequent tautomerization re-aromatizes the six-membered ring. Finally, an intramolecular cyclization followed by the acid-catalyzed elimination of an ammonia molecule yields the stable indole heterocycle.[1][10]
Caption: Workflow for the Fischer synthesis of the target acid.
Detailed Experimental Protocol
-
In a round-bottom flask, dissolve (3-ethoxyphenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate hydrazone formation.
-
Remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA) or Eaton's reagent in sufficient quantity to ensure stirring is possible.
-
Heat the viscous mixture to 80-120 °C with vigorous mechanical stirring for 1-2 hours.[16] The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC (dissolving a small aliquot in methanol and neutralizing before spotting).
-
Once complete, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The crude product will precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield this compound.
Key Derivatization Pathways
Once the this compound core is synthesized, it serves as a versatile starting point for a wide range of derivatives.
-
Esterification: The carboxylic acid can be converted to various esters by reacting with an alcohol under acidic catalysis (e.g., conc. H₂SO₄).[3][4][6]
-
Amide Coupling: Formation of amides is readily achieved by first converting the acid to an acid chloride (e.g., with SOCl₂) followed by reaction with a primary or secondary amine.[17] Alternatively, direct coupling reagents like EDAC or HATU can be used.
-
N-Alkylation: The indole nitrogen can be deprotonated with a base like potassium hydroxide or sodium hydride and subsequently alkylated with an alkyl halide.[2]
-
C3-Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) selectively installs a formyl group at the electron-rich C3 position, which can be a handle for further modifications.[3][4]
Caption: Key derivatization pathways from the parent indole acid.
Compound Data & Summary
| Compound Name | Molecular Formula | Molecular Weight | Synthesis Route |
| This compound | C₁₁H₁₁NO₃ | 205.21 g/mol | Leimgruber-Batcho / Fischer |
| Ethyl 4-Ethoxy-1H-indole-2-carboxylate | C₁₃H₁₅NO₃ | 233.26 g/mol | Leimgruber-Batcho Intermediate |
| 4-Ethoxy-1H-indole-2-carboxamide | C₁₁H₁₂N₂O₂ | 204.23 g/mol | Amide Coupling |
| 1-Methyl-4-ethoxy-1H-indole-2-carboxylic acid | C₁₂H₁₃NO₃ | 219.24 g/mol | N-Alkylation |
Molecular formula and weight data sourced from PubChem.[18]
References
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024-03-18). (URL: [Link])
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (URL: [Link])
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Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. (URL: [Link])
-
Leimgruber–Batcho indole synthesis - Wikipedia. (URL: [Link])
-
the leimgruber-batcho indole synthesis. (URL: [Link])
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Leimgruber–Batcho Indole Synthesis - YouTube. (2024-12-13). (URL: [Link])
-
This compound (C11H11NO3) - PubChemLite. (URL: [Link])
-
1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020-02-15). (URL: [Link])
-
Fischer Indole Synthesis - YouTube. (2021-08-05). (URL: [Link])
-
4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem. (URL: [Link])
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). (URL: [Link])
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (2023-12-08). (URL: [Link])
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry. (URL: [Link])
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (URL: [Link])
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (URL: [Link])
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Application Notes & Protocols: Comprehensive Analytical Strategies for 4-Ethoxy-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the characterization, quantification, and purity assessment of 4-Ethoxy-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details optimized protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic techniques including Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability in a laboratory setting.
Introduction: The Significance of this compound
Indole-2-carboxylic acid derivatives are a pivotal class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities. This compound, a specific analogue, holds potential as a building block in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are paramount for ensuring the quality, stability, and safety of this compound throughout the research and development pipeline. This guide offers a suite of validated analytical techniques to support these critical activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | Inferred from Formula |
| CAS Number | 29970-01-2 | [1] |
| Appearance | Solid (form may vary) |
Note: The molecular weight of the closely related 4-Methoxy-1H-indole-2-carboxylic acid is 191.18 g/mol .[2]
Chromatographic Methods for Quantification and Purity
Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of this compound. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
The selection of a C18 column is based on its hydrophobicity, which provides excellent retention for the indole ring system.[3] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to enhanced retention and improved peak symmetry.[3] A gradient elution is recommended to ensure the efficient separation of impurities with a wide range of polarities. UV detection is suitable due to the chromophoric nature of the indole nucleus.
dot
Caption: HPLC analysis workflow for this compound.
Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid or phosphoric acid.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.
-
Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 280 nm |
Data Analysis:
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total peak area.
-
Quantification: Use a calibration curve generated from the analysis of a series of known concentrations of the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for impurity identification and trace-level analysis.[4][5]
Electrospray ionization (ESI) is a suitable ionization technique for indole derivatives, typically operating in positive ion mode to generate protonated molecular ions ([M+H]^+).[6] Tandem mass spectrometry (MS/MS) can be employed for structural elucidation of unknown impurities by analyzing their fragmentation patterns.[4]
dot
Caption: General workflow for LC-MS analysis.
Instrumentation:
-
An HPLC or UHPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight) with an ESI source.
LC Conditions:
-
The HPLC conditions described in Section 3.1 can be adapted for LC-MS. The use of volatile mobile phase modifiers like formic acid is crucial for MS compatibility.
MS Parameters (Example):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Scan Range (m/z) | 50 - 500 |
| Fragmentor Voltage | 100 V |
Expected Ions:
-
Parent Ion: ([M+H]^+) at m/z 206.08
-
Potential Adducts: ([M+Na]^+) at m/z 228.06, ([M+K]^+) at m/z 244.04
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
The FTIR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption and a strong C=O stretching absorption.[7][8] The indole N-H stretch is also a key diagnostic peak.
Characteristic FTIR Absorptions for Carboxylic Acids:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| N-H (Indole) | ~3300-3500 | Sharp to medium |
| C-H (Aromatic/Aliphatic) | 2850-3100 | Sharp |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to strong |
| C-O (Ether/Carboxylic Acid) | 1210-1320 | Strong |
Note: These are general ranges and may vary slightly for the specific molecule.[7][9]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra of indole-2-carboxylic acids.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons of the indole ring, the ethoxy group protons, and the acidic protons of the carboxylic acid and the indole N-H. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).[7][11]
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (165-185 ppm), the aromatic carbons, and the carbons of the ethoxy group.[7][8]
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | > 12.0 (broad) | 165-180 |
| Indole N-H | ~11.0-12.0 (broad) | - |
| Aromatic Protons (indole ring) | 6.5-8.0 | 100-140 |
| Ethoxy (-OCH₂CH₃) | ~4.1 (quartet) | ~64 |
| Ethoxy (-OCH₂CH₃) | ~1.4 (triplet) | ~15 |
Note: These are predicted values based on related structures and general principles.[12][13] Actual values may differ.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Assign the observed signals to the corresponding protons and carbons in the molecular structure.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of identity, purity, and quantity, which are critical for its application in research and drug development. The provided protocols are based on established scientific principles and can be adapted and validated for specific laboratory requirements.
References
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Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. (2017, March 22). Retrieved from [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - PubMed Central. (2023, December 19). Retrieved from [Link]
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Conditions for LC-MS/MS analysis of indole species. - ResearchGate. Retrieved from [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. (2022, August 2). Retrieved from [Link]
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Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci - Preprints.org. (2023, November 3). Retrieved from [Link]
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INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Retrieved from [Link]
-
Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF - ResearchGate. Retrieved from [Link]
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Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem - NIH. Retrieved from [Link]
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Indole-2-carboxylic acid - the NIST WebBook. Retrieved from [Link]
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4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem. Retrieved from [Link]
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4-acetyloxy-1H-indole-2-carboxylic acid | C11H9NO4 | CID 54387220 - PubChem. Retrieved from [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Retrieved from [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF - ResearchGate. Retrieved from [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Retrieved from [Link]
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HPLC Separation of Carboxylic Acids - SIELC Technologies. Retrieved from [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]
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Spectra and physical data of (A2) : - The Royal Society of Chemistry. Retrieved from [Link]
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Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed. (2024, May 8). Retrieved from [Link]
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Application Notes & Protocols: Investigating 4-Ethoxy-1H-indole-2-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document provides a comprehensive guide for the initial investigation of a specific analog, 4-Ethoxy-1H-indole-2-carboxylic acid , in a drug discovery context. While direct biological data for this specific molecule is sparse, the known activities of its structural relatives suggest high potential in several key therapeutic areas. This guide offers a strategic framework, from fundamental physicochemical characterization to detailed protocols for screening its activity against validated drug targets, including Indoleamine 2,3-dioxygenase 1 (IDO1), HIV-1 Integrase, and the NMDA receptor.
Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a cornerstone of medicinal chemistry, renowned for its diverse biological activities. When functionalized with a carboxylic acid at the 2-position, this scaffold gains a crucial pharmacophoric feature—a hydrogen bond donor and acceptor group that can chelate metal ions or form key interactions with enzyme active sites.[1] Derivatives of indole-2-carboxylic acid have been successfully developed as potent inhibitors of various enzymes and as modulators of receptor function.[2]
Key therapeutic areas where this scaffold has shown promise include:
-
Oncology: As dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for tumor immunotherapy.[2][3]
-
Antiviral Therapy: As a foundational structure for novel HIV-1 integrase strand transfer inhibitors (INSTIs).[1]
-
Neuroscience: As competitive antagonists at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, relevant for conditions involving excitotoxicity.
The subject of this guide, this compound, is a novel analog whose potential is yet to be fully explored. The ethoxy group at the 4-position may offer advantages in terms of metabolic stability, cell permeability, or target-specific interactions compared to its parent or methoxy-substituted counterparts. The following protocols are designed to provide a robust starting point for elucidating its therapeutic potential.
Getting Started: Essential Physicochemical Characterization
Before embarking on biological screening, a fundamental understanding of the compound's physicochemical properties is essential for ensuring data quality and reproducibility.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, a critical parameter that influences bioavailability.[4][5]
Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purified water (e.g., Milli-Q)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated HPLC/UPLC method for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to vials containing PBS (pH 7.4) and purified water. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Separate the undissolved solid by centrifuging the vials at high speed or by filtering the suspension through a 0.22 µm filter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).
-
Analysis: Determine the concentration of the compound in the diluted samples using a pre-validated HPLC/UPLC method.
-
Reporting: The measured concentration represents the thermodynamic solubility. Report the results in µg/mL or µM.
Protocol: Chemical Stability Assessment (Forced Degradation)
Forced degradation studies are used to identify potential degradation pathways under stress conditions, which is vital for developing stability-indicating analytical methods.[4][6]
Objective: To identify the degradation profile of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: Solid compound at 80°C
-
Photostability: Exposure to light (ICH Q1B guidelines: >1.2 million lux hours and >200 watt hours/m²)[6]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the compound in the respective stress media. For thermal and photostability, use the solid compound.
-
Exposure: Expose the samples to the specified conditions for a designated time (e.g., 24 or 48 hours).
-
Sampling & Quenching: At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples.
-
Analysis: Analyze all samples using an HPLC/UPLC method, preferably with a photodiode array (PDA) detector to observe the appearance of new peaks (degradants) and the decrease in the parent compound peak.
-
Data Interpretation: Calculate the percentage of degradation. The peak purity of the parent compound should also be assessed to ensure the analytical method is stability-indicating.
Data Presentation: Physicochemical Properties
| Property | Method | Conditions | Expected Outcome |
| Aqueous Solubility | Shake-Flask | PBS pH 7.4, 25°C | Quantitative value (e.g., µg/mL) |
| Chemical Stability | Forced Degradation | Acid, Base, Oxidative, Thermal, Photo | % Degradation, Identification of major degradants |
Application Area 1: Immuno-Oncology - IDO1/TDO Inhibition
Scientific Rationale: IDO1 and TDO are enzymes that catalyze the first, rate-limiting step in tryptophan catabolism, converting tryptophan to N-formyl-kynurenine.[7] In the tumor microenvironment, this activity depletes local tryptophan and generates immunosuppressive metabolites, allowing cancer cells to evade the immune system.[8] Inhibiting IDO1/TDO can restore anti-tumor immunity. Several indole-2-carboxylic acid derivatives have shown potent dual inhibitory activity, making this a primary screening target.[2]
Signaling Pathway: Tryptophan Catabolism in Cancer Immunity
Caption: IDO1/TDO inhibition blocks tryptophan catabolism, preventing T-cell suppression.
Protocol: In Vitro IDO1 Enzymatic Inhibition Assay (Absorbance-Based)
This biochemical assay directly measures the ability of the test compound to inhibit purified recombinant IDO1 enzyme.[9]
Objective: To determine the IC₅₀ value of this compound against human IDO1.
Materials:
-
Recombinant Human IDO1 His-Tag (e.g., BPS Bioscience #71182)
-
IDO1 Reaction Solution (containing L-Trp substrate)
-
IDO1 Assay Buffer
-
Test Compound: this compound (serial dilutions in buffer with ≤0.5% DMSO)
-
Positive Control Inhibitor (e.g., Epacadostat)
-
UV-transparent 384-well or 96-well plate
-
Spectrophotometer capable of reading absorbance at 320-325 nm
Step-by-Step Methodology:
-
Plate Setup: Add 5 µL of inhibitor solution to "Test Inhibitor" wells. Add 5 µL of inhibitor buffer (with DMSO) to "Positive Control" (enzyme activity) and "Blank" wells.
-
Reaction Mix: Prepare the main reaction mix by adding the required volume of IDO1 Reaction Solution to each well.
-
Enzyme Dilution: On ice, dilute the IDO1 enzyme in IDO1 Assay Buffer to the desired concentration (e.g., 40 ng/µL).
-
Reaction Initiation: Initiate the reaction by adding 5 µL of the diluted IDO1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 5 µL of IDO1 Assay Buffer to the "Blank" well.
-
Incubation: Incubate the plate at room temperature for 2-3 hours.
-
Measurement: Measure the absorbance at 321 nm. The product, N-formyl-kynurenine, has a unique absorbance peak at this wavelength.[10]
-
Data Analysis:
-
Subtract the "Blank" absorbance value from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [Abs_Inhibitor / Abs_PositiveControl]).
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow: IDO1 Biochemical Assay
Caption: Workflow for determining the IC50 of a test compound against IDO1 enzyme.
Application Area 2: Antiviral - HIV-1 Integrase Inhibition
Scientific Rationale: HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[11] Integrase Strand Transfer Inhibitors (INSTIs) are a major class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for developing novel INSTIs, as the carboxylate group can effectively chelate the two Mg²⁺ ions within the enzyme's active site, thus blocking its function.[1]
Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay measures the strand transfer step of the integration process in a cell-free system.[12]
Objective: To determine if this compound inhibits the strand transfer activity of HIV-1 integrase.
Materials:
-
HIV-1 Integrase Assay Kit (e.g., XpressBio, #EZ-1700)
-
Streptavidin-coated 96-well plate
-
Biotinylated Donor Substrate (DS) DNA
-
Modified Target Substrate (TS) DNA
-
Recombinant HIV-1 Integrase
-
HRP-labeled antibody against the TS DNA modification
-
Test Compound and Positive Control (e.g., Raltegravir, Dolutegravir)
-
Wash, Reaction, and Blocking Buffers
-
TMB Substrate and Stop Solution
-
Microplate reader (450 nm)
Step-by-Step Methodology:
-
Plate Coating: Add 1X DS DNA solution to the streptavidin-coated wells and incubate for 30-60 minutes at 37°C to allow the biotinylated DNA to bind. Wash the wells.[1][12]
-
Blocking: Add blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding. Wash the wells.
-
Enzyme Loading: Add diluted HIV-1 integrase enzyme to the wells and incubate for 30 minutes at 37°C. The enzyme will bind to the DS DNA.
-
Inhibitor Addition: Wash away unbound enzyme. Add serial dilutions of the test compound or controls to the wells and incubate for 5-10 minutes at room temperature.
-
Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction. The integrase will integrate the DS DNA into the TS DNA. Incubate for 30 minutes at 37°C.
-
Detection: Wash the wells. Add the HRP-labeled antibody, which will bind to the integrated TS DNA. Incubate for 30 minutes at 37°C.
-
Signal Development: Wash the wells thoroughly. Add TMB substrate and incubate for 10-20 minutes. Stop the reaction with Stop Solution.
-
Measurement & Analysis: Read the absorbance at 450 nm. Calculate the IC₅₀ value as described in the IDO1 assay protocol.
Protocol: Cell-Based HIV-1 Replication Assay (p24 ELISA)
This assay confirms the antiviral activity in a more biologically relevant context by measuring the inhibition of viral replication in a susceptible cell line.[13][14]
Objective: To determine the EC₅₀ (half-maximal effective concentration) of the compound against HIV-1 replication in T-cells.
Materials:
-
MT-2 or similar T-cell line
-
HIV-1 virus stock (e.g., HIV-1 IIIB or NL4-3)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
Test Compound and Positive Control INSTI
-
HIV-1 p24 Antigen ELISA kit
Step-by-Step Methodology:
-
Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well.
-
Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Infection: Infect the cells by adding a pre-titered amount of HIV-1 stock to all wells except the cell controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[13]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.
-
p24 Quantification: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of viral capsid protein, which is a marker of viral replication.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of p24 inhibition against the log of the compound concentration. A parallel cytotoxicity assay (e.g., MTT) should be run to determine the CC₅₀ (half-maximal cytotoxic concentration) and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
Experimental Workflow: HIV-1 Drug Screening
Caption: A tiered screening approach from biochemical to cell-based assays for HIV-1 inhibitors.
Conclusion
The protocols outlined in this guide provide a robust, evidence-based framework for the initial characterization of This compound . By starting with fundamental physicochemical profiling and progressing to targeted in vitro and cell-based assays, researchers can efficiently evaluate its potential as a lead compound in immuno-oncology, antiviral therapy, or neuroscience. The rich history of the indole-2-carboxylic acid scaffold in drug discovery provides a strong rationale for this investigation, and these methodologies will generate the critical data needed to advance this promising compound through the discovery pipeline.
References
-
BPS Bioscience. IDO/TDO Screening Services. BPS Bioscience. Available from: [Link]
-
Ye, W., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available from: [Link]
-
O'Donnell, K. C., et al. (2015). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 555, 139-155. Available from: [Link]
-
Li, M., et al. (2011). A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta Pharmacologica Sinica, 32(1), 114-120. Available from: [Link]
-
Zhang, X., et al. (2023). Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. Viruses, 15(2), 534. Available from: [Link]
-
NIH. (2012). HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission. Current Protocols in Cell Biology, Chapter 26, Unit 26.3. Available from: [Link]
-
NIH. (2005). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Antimicrobial Agents and Chemotherapy, 49(11), 4576-4583. Available from: [Link]
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Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57790. Available from: [Link]
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Yeboah, F., et al. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments. Available from: [Link]
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Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. Available from: [Link]
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BPS Bioscience. IDO1 Inhibitor Screening Assay Kit (384). BPS Bioscience. Available from: [Link]
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Duong, E., et al. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 13(21), 5363. Available from: [Link]
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Zhao, X.Z., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(4), 993-1004. Available from: [Link]
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Pan, M., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30541–30551. Available from: [Link]
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Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. Available from: [Link]
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ResearchGate. (2013). of competitive NMDA receptor antagonists Fluorescence response from a... ResearchGate. Available from: [Link]
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CDC. Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC. CDC. Available from: [Link]
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Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. Available from: [Link]
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ResearchGate. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors | Request PDF. ResearchGate. Available from: [Link]
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CDC Stacks. METHODS Preparation of HIV-1 virions To generate replication-competent viruses, pNL4-3, pNLENG1, or 89.6, proviral expression DN. CDC Stacks. Available from: [Link]
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PubChem. 4-Methoxy-1H-indole-2-carboxylic acid. PubChem. Available from: [Link]
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Popescu, G. K., et al. (2009). Glycine-dependent activation of NMDA receptors. The Journal of Neuroscience, 29(44), 13775-13780. Available from: [Link]
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ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. Available from: [Link]
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Wikipedia. NMDA receptor antagonist. Wikipedia. Available from: [Link]
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PubChem. 4-acetyloxy-1H-indole-2-carboxylic acid. PubChem. Available from: [Link]
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NIH. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2169. Available from: [Link]
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MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(16), 4953. Available from: [Link]
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Application Note & Protocol: High-Purity Crystallization of 4-Ethoxy-1H-indole-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the crystallization of 4-Ethoxy-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocol herein is designed to yield high-purity crystalline material with a well-defined morphology, suitable for downstream applications. This guide elucidates the underlying chemical principles, provides a detailed step-by-step methodology, and offers insights into process optimization and troubleshooting.
Introduction: The Significance of Crystalline Purity
This compound belongs to the indole carboxylic acid family, a class of compounds widely utilized as building blocks in the synthesis of pharmaceutically active agents.[1] The purity and solid-state properties of such intermediates are of paramount importance, as they directly influence the quality, stability, and bioavailability of the final drug product. Crystallization is a critical purification technique that allows for the selective separation of the desired compound from impurities, while also controlling particle size and morphology.
The molecular structure of indole derivatives, featuring both hydrogen bond donors (N-H) and acceptors (carboxyl group), predisposes them to form stable crystalline lattices.[2][3] In the case of this compound, the interplay of hydrogen bonding, π-π stacking, and van der Waals forces governs the crystal packing. The choice of solvent is therefore a critical parameter, as it directly influences the solubility profile and the kinetics of crystal nucleation and growth.[2][3]
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| CAS Number | 29970-01-2 | [4] |
| Molecular Weight | 205.21 g/mol | Inferred from formula |
| Appearance | Solid (predicted) | [5] (analogue) |
The solubility of this compound is expected to be low in non-polar solvents and higher in polar organic solvents, particularly those capable of hydrogen bonding. As a carboxylic acid, its solubility is also pH-dependent; it will be more soluble in basic aqueous solutions due to the formation of the carboxylate salt.[6]
Crystallization Protocol: A Step-by-Step Guide
This protocol is based on the principles of cooling crystallization from a suitable solvent system.
Materials and Equipment
-
Crude this compound
-
High-purity organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Deionized water
-
Crystallization vessel with overhead stirrer and temperature control
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Experimental Workflow
Caption: Workflow for the crystallization of this compound.
Detailed Procedure
-
Solvent Selection and Dissolution:
-
Based on the principle of "like dissolves like," polar protic solvents such as ethanol or isopropanol are recommended starting points. The presence of water in organic solvents can sometimes enhance the solubility of carboxylic acids.[7][8]
-
In a crystallization vessel, add the crude this compound to the chosen solvent. A typical starting ratio is 1:10 (w/v).
-
Heat the mixture to reflux with gentle stirring until all the solid has dissolved.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Controlled Cooling and Crystallization:
-
Allow the solution to cool slowly and undisturbed. A slow cooling rate is crucial for the formation of large, well-defined crystals. A suggested cooling rate is 10-20°C per hour.
-
Crystal nucleation should begin as the solution becomes supersaturated upon cooling.
-
-
Crystal Aging:
-
Once the solution has reached room temperature, it is advisable to age the crystal slurry at a lower temperature (e.g., 0-5°C) for a few hours to maximize the yield.
-
-
Harvesting and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent System | A mixture of a good solvent and an anti-solvent (e.g., ethanol/water) can be used to control supersaturation. | Provides finer control over the crystallization process. |
| Cooling Rate | Slower cooling generally leads to larger crystals with higher purity. | Allows for more ordered crystal growth and reduces impurity incorporation. |
| Agitation | Gentle stirring can improve heat transfer and lead to a more uniform crystal size distribution. | Vigorous stirring can lead to secondary nucleation and smaller crystals. |
| Seeding | Introducing a small amount of pure seed crystals can help to control polymorphism and induce crystallization at a desired temperature. | Provides a template for crystal growth. |
Troubleshooting:
-
Oiling out: If the compound separates as a liquid instead of a solid, it may be due to a high concentration or a rapid cooling rate. Diluting the solution or slowing the cooling rate can mitigate this.
-
Poor Yield: This may be due to the compound being too soluble in the chosen solvent at low temperatures. The addition of an anti-solvent can help to reduce solubility and improve yield.
-
Small Crystals: Rapid cooling or high levels of agitation can lead to the formation of small crystals. A slower cooling rate and gentle stirring are recommended.
Conclusion
The protocol described in this application note provides a robust method for the crystallization of this compound, yielding a product of high purity. By carefully controlling the key parameters of solvent selection, cooling rate, and agitation, researchers can optimize the crystallization process to meet the specific requirements of their application.
References
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A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. (URL: [Link])
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4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem. (URL: [Link])
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Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Publications. (URL: [Link])
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(PDF) Structure and Morphology of Indole Analogue Crystals - ResearchGate. (URL: [Link])
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Two orientations of indole molecules in the crystal structure. ADP was drawn at 50% probability. - ResearchGate. (URL: [Link])
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4-acetyloxy-1H-indole-2-carboxylic acid | C11H9NO4 | CID 54387220 - PubChem. (URL: [Link])
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THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS - Canadian Science Publishing. (URL: [Link])
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (URL: [Link])
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Classification of organic compounds By solubility. (URL: [Link])
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (URL: [Link])
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Application Notes & Protocols: High-Throughput Screening with 4-Ethoxy-1H-indole-2-carboxylic Acid for IDO1 Inhibitor Discovery
Introduction & Scientific Principle
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target, particularly in the field of immuno-oncology. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (L-Trp) along the kynurenine pathway.[1][2] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1][3] This dual effect suppresses the proliferation and activity of effector T-cells while promoting the generation of regulatory T-cells, thereby enabling cancer cells to evade immune surveillance.[4][5]
The indole-2-carboxylic acid scaffold is a known pharmacophore for various biological targets, including HIV-1 integrase and NMDA receptors.[6][7] The specific derivative, 4-Ethoxy-1H-indole-2-carboxylic acid, presents a promising starting point for identifying novel IDO1 inhibitors due to its structural similarity to other known modulators of tryptophan metabolism. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large compound libraries to identify initial "hit" compounds that modulate the activity of a specific biological target.[8][9]
This document provides a detailed protocol for the development and execution of a robust, miniaturized biochemical HTS campaign to identify inhibitors of recombinant human IDO1, using this compound as a reference or test compound. The assay principle is based on the enzymatic conversion of L-Trp to N-formylkynurenine (NFK), which is subsequently detected. The protocol emphasizes the critical steps for assay validation, ensuring the generation of high-quality, reproducible data suitable for hit identification.
Assay Development & Validation: The Causality Behind Methodical Choices
A successful HTS campaign is built upon a rigorously developed and validated assay.[10][11] The choices made during this phase directly impact the quality and reliability of the screening data.
Biochemical Assay Principle
The described assay measures the direct activity of purified IDO1 enzyme. The catalytic reaction requires specific cofactors to maintain the enzyme's active ferrous (Fe2+) state, as it is prone to autoxidation.[12] The protocol incorporates L-ascorbic acid and methylene blue as a reducing system to ensure the enzyme remains active throughout the assay.[12] Catalase is also included to quench hydrogen peroxide, a byproduct that can inhibit IDO1.[12]
The primary product, NFK, is unstable. Therefore, the protocol can be adapted for a secondary reaction where NFK is converted to the more stable kynurenine, which can then be detected colorimetrically. For direct HTS, a fluorogenic developer that reacts with NFK to produce a highly fluorescent product is often preferred as it provides a high signal-to-background ratio.[13] This guide will focus on a UV-absorbance-based method that directly measures the product at 321 nm, which is a common and straightforward approach for initial screening.[3][4]
Miniaturization and Plate Selection
Transitioning an assay from a standard 96-well format to a 384- or 1536-well format is crucial for HTS to reduce reagent costs and increase throughput.[14] This protocol is optimized for a 384-well, UV-transparent plate, which is compatible with most automated liquid handlers and plate readers.[15]
Causality: The choice of plate material (UV-transparent) is critical for absorbance readings below 400 nm. The 384-well format offers a balance between increased throughput and manageable liquid handling volumes, minimizing the potential for evaporation and well-to-well contamination, often referred to as "edge effects."[16]
Assay Validation with the Z'-Factor
Before initiating a full-scale screen, the assay's quality and robustness must be quantified. The Z'-factor is the industry-standard statistical parameter for this purpose.[17][18] It provides a measure of the separation between the high-signal (negative control, 100% enzyme activity) and low-signal (positive control, 0% enzyme activity) distributions.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls:
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[9][19][20] |
| 0 to 0.5 | Marginal assay, may require optimization.[18][19] |
| < 0 | Unsuitable assay for screening.[19][21] |
Causality: A high Z'-factor (>0.5) indicates that the signal window is large enough and the data variation is small enough to confidently distinguish true "hits" from background noise.[14] This validation step prevents wasted resources on screening with an unreliable assay.
HTS Workflow for IDO1 Inhibitor Screening
The following diagram illustrates the key stages of the high-throughput screening workflow, from plate preparation to data analysis.
Caption: Automated HTS workflow for IDO1 inhibitor screening.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.
Reagent and Stock Solution Preparation
| Reagent | Stock Conc. | Solvent | Storage | Notes |
| Assay Buffer | 1X | - | 4°C | 50 mM Potassium Phosphate (pH 6.5), 10 mM L-Ascorbic Acid, 10 µM Methylene Blue, 200 U/mL Catalase. Prepare fresh daily. |
| Recombinant hIDO1 | 1 µM | Assay Buffer | -80°C | Aliquot to avoid freeze-thaw cycles.[5] Purity should be >95%. |
| L-Tryptophan (Substrate) | 10 mM | Assay Buffer | -20°C | Ensure fully dissolved. Substrate inhibition can occur at high concentrations.[12] |
| This compound | 10 mM | DMSO | -20°C | Test Compound / Reference |
| Positive Control Inhibitor | 1 mM | DMSO | -20°C | e.g., Epacadostat or a validated in-house inhibitor. |
| DMSO | 100% | - | Room Temp | Vehicle for compounds. |
Causality: The choice of buffer pH (6.5) is optimal for IDO1 activity.[12] Preparing the assay buffer fresh is critical because L-ascorbic acid is prone to oxidation. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity.
Step-by-Step HTS Protocol (384-Well Format)
This protocol assumes a final assay volume of 40 µL.
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 200 nL of test compounds, reference compound, or DMSO into the appropriate wells of a 384-well UV-transparent plate.
-
Negative Control Wells (100% Activity): Receive 200 nL of DMSO.
-
Positive Control Wells (0% Activity): Receive 200 nL of the positive control inhibitor stock (e.g., Epacadostat) to achieve a final concentration of >10x its IC50.
-
Test Compound Wells: Receive 200 nL of this compound or other library compounds (final concentration typically 10 µM).
-
-
Enzyme Addition:
-
Prepare the IDO1 enzyme working solution by diluting the stock to 40 nM in cold Assay Buffer. This is the 2X enzyme solution.
-
Using a multi-channel pipette or automated dispenser, add 20 µL of the 2X enzyme solution to all wells.
-
The final enzyme concentration will be 20 nM.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the test compounds to bind to the enzyme before the reaction is initiated, which is important for identifying time-dependent or slowly binding inhibitors.[22]
-
-
Reaction Initiation:
-
Prepare the L-Tryptophan substrate working solution by diluting the stock to 400 µM in Assay Buffer. This is the 2X substrate solution.
-
Add 20 µL of the 2X substrate solution to all wells to start the reaction. The final L-Trp concentration will be 200 µM.
-
Causality: The substrate concentration should be set at or near its Michaelis-Menten constant (Km) to ensure sensitivity for competitive inhibitors.[22]
-
-
Reaction Incubation & Signal Reading:
-
Immediately after substrate addition, briefly centrifuge the plate.
-
Incubate for 30-60 minutes at room temperature, protected from light. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Read the absorbance at 321 nm using a compatible plate reader.
-
Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
The percent inhibition for each test well is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_test - Abs_pos) / (Abs_neg - Abs_pos))
-
Where:
-
Abs_test = Absorbance of the test compound well
-
Abs_pos = Mean absorbance of the positive control wells
-
Abs_neg = Mean absorbance of the negative control wells
-
-
-
Hit Identification:
-
A "hit" is defined as a compound that produces a statistically significant level of inhibition.
-
A common threshold for hit identification is a percent inhibition greater than 3 times the standard deviation of the negative controls (or a pre-defined cutoff, e.g., >50% inhibition).[23]
-
-
Follow-up Studies:
-
Primary hits must be confirmed through re-testing.
-
Confirmed hits should be evaluated in dose-response curves to determine their IC50 values.
-
Orthogonal assays and counter-screens are necessary to rule out false positives caused by assay interference.[11]
-
Troubleshooting & Best Practices
| Issue | Potential Cause | Recommended Solution |
| Low Z'-Factor (<0.5) | High data variability. | Check for consistency in liquid handling; ensure reagents are mixed thoroughly; service automated dispensers. |
| Low signal-to-background ratio. | Increase enzyme concentration or incubation time (while staying in linear range); optimize reagent concentrations. | |
| High Percentage of Hits | Non-specific inhibition; assay interference. | Implement counter-screens (e.g., test against a different enzyme); use biophysical methods like SPR to confirm direct binding.[11] |
| Edge Effects | Evaporation from outer wells. | Use plate seals during incubation; fill outer wells with buffer or media instead of samples.[16] |
References
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Application Notes and Protocols for 4-Ethoxy-1H-indole-2-carboxylic Acid in Cell-Based Assays
Introduction: Unveiling the Potential of 4-Ethoxy-1H-indole-2-carboxylic Acid in Oncological Research
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, demonstrating activities as inhibitors of HIV-1 integrase, modulators of NMDA receptors, and as potent anticancer agents.[2][3][4] These compounds have been shown to induce apoptosis and inhibit key signaling pathways crucial for tumor progression.[5]
This compound is a specific derivative within this promising class. While its unique biological activities are still under active investigation, its structural similarity to other bioactive indole-2-carboxylic acids suggests its potential as a modulator of critical cellular pathways implicated in cancer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a suite of foundational and advanced cell-based assays. These protocols are designed to facilitate the initial characterization of this compound's bioactivity, focusing on its potential as an anti-proliferative and pro-apoptotic agent.
The methodologies detailed herein are built upon established and robust assay principles, providing a framework for generating reliable and reproducible data. We will explore assays to determine cytotoxicity, induction of apoptosis, and engagement with a plausible intracellular target, the 14-3-3 protein family, which are key regulators in cell proliferation and survival pathways often dysregulated in cancer.[1][6]
PART 1: Foundational Assays for Bioactivity Screening
The initial assessment of a novel compound's potential as an anticancer agent typically begins with a determination of its effect on cell viability and proliferation. The following protocols describe two widely used and reliable methods: the Resazurin (AlamarBlue®) assay for metabolic activity and the Caspase-Glo® 3/7 assay for apoptosis induction.
Cell Viability and Cytotoxicity Assessment using Resazurin
Principle of the Assay: The Resazurin assay is a fluorometric method that measures the metabolic activity of living cells, which is directly proportional to cell number.[3][7][8] The blue, non-fluorescent dye, resazurin, is reduced by mitochondrial dehydrogenases in viable cells to the pink, highly fluorescent resorufin.[7][9] The intensity of the fluorescent signal is, therefore, an indicator of the number of metabolically active, viable cells.[10]
Workflow for Resazurin Assay:
Caption: Workflow for the Resazurin-based cell viability assay.
Detailed Protocol:
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI) with 10% FBS[11]
-
This compound
-
DMSO (vehicle)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[9]
-
Opaque-walled 96-well microplates
-
Multimode plate reader with fluorescence detection
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a serum-free medium to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) wells as a negative control and wells with medium only for background fluorescence.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Assay Development: Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[9]
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3][9]
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Fluorescence_sample / Fluorescence_vehicle_control) * 100
-
Plot the % viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[12][13][14]
| Parameter | Recommended Value/Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 24 - 72 hours |
| Resazurin Incubation | 1 - 4 hours |
| Excitation Wavelength | 560 nm |
| Emission Wavelength | 590 nm |
Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
Principle of the Assay: A hallmark of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 assay is a luminescent, homogeneous method that measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[2][15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity.[16][17] When the reagent is added to apoptotic cells, the caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity.[17]
Detailed Protocol:
Materials:
-
Cells and compound as described in the Resazurin assay
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells in a white-walled 96-well plate as described in the Resazurin protocol (steps 1-4), typically for a shorter duration (e.g., 6-24 hours) as apoptosis is an earlier event than cell death.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[16]
-
Assay Development: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence from the medium-only wells.
-
Express the data as fold-change in caspase activity relative to the vehicle control.
-
Plot the fold-change against the compound concentration to visualize the dose-dependent induction of apoptosis.
| Parameter | Recommended Value/Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 6 - 24 hours |
| Reagent Incubation | 1 - 3 hours |
| Signal Detection | Luminescence |
PART 2: Target Engagement and Mechanistic Insight
Following the initial confirmation of bioactivity, the next logical step is to investigate the potential mechanism of action. Based on the activities of similar indole derivatives, this compound could potentially interfere with protein-protein interactions that regulate cell survival and proliferation. The 14-3-3 protein family represents a key node in such signaling pathways.[1][6][18]
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical signaling pathway where this compound disrupts the 14-3-3/p-Bad interaction, releasing Bad to promote apoptosis.
Investigating 14-3-3 Protein-Protein Interaction (PPI) Inhibition
Principle of the Assay: 14-3-3 proteins are adaptor proteins that bind to phosphorylated serine/threonine motifs on a wide range of client proteins, thereby regulating their activity, localization, and stability.[6][19] Disrupting these interactions can be a valid anticancer strategy. A NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used in live cells to quantify the proximity of two proteins.[20] In this hypothetical assay, one protein (e.g., 14-3-3σ) is fused to a NanoLuc® luciferase (the energy donor), and its binding partner (e.g., a client protein like TAZ or ERα) is fused to a HaloTag® protein labeled with a fluorescent acceptor.[20] If the proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a BRET signal. A compound that disrupts this interaction will lead to a decrease in the BRET signal.
Detailed Protocol (Conceptual Framework):
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vectors for NanoLuc®-14-3-3σ and HaloTag®-Client Protein
-
FuGENE® HD Transfection Reagent (or equivalent)
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
NanoBRET™ Nano-Glo® Substrate (donor substrate)
-
White-walled 96-well plates
-
Multimode plate reader capable of measuring filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-14-3-3σ and HaloTag®-Client Protein expression vectors. Plate the transfected cells in a white-walled 96-well plate and incubate for 24 hours.
-
Acceptor Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 2 hours at 37°C.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a defined period (e.g., 2-4 hours).
-
Assay Development: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to the wells.
-
Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio in the presence of the compound indicates inhibition of the protein-protein interaction. Plot the BRET ratio against the compound concentration to determine an IC50 value.
References
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
Pennington, K. L., et al. (2018). 14-3-3 proteins: diverse functions in cell proliferation and cancer progression. Seminars in cell & developmental biology. Retrieved from [Link]
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Scarcello, E., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. Retrieved from [Link]
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Zhu, T., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology. Retrieved from [Link]
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Tzivion, G., et al. (2001). 14-3-3 proteins--a focus on cancer and human disease. Journal of Biological Chemistry. Retrieved from [Link]
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Chen, X., et al. (2019). 14-3-3 Proteins Are on the Crossroads of Cancer, Aging, and Age-Related Neurodegenerative Disease. International Journal of Molecular Sciences. Retrieved from [Link]
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Neal, C. L., & Yu, D. (2010). 14-3-3ζ as a prognostic marker and therapeutic target for cancer. Expert Opinion on Therapeutic Targets. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
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Bentham Open. (2011). A Homogenous Luminescent Proximity Assay for 14-3-3 Interactions with Both Phosphorylated and Nonphosphorylated Client Peptides. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
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Lim, Z. F., et al. (2020). 14-3-3σ and Its Modulators in Cancer. Molecules. Retrieved from [Link]
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Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Klumpp, C., et al. (2005). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & medicinal chemistry letters. Retrieved from [Link]
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Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Retrieved from [Link]
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GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
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Soliman, H., & Media, J. (2015). Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Journal of thoracic oncology. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]
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YouTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]
-
Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]
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Frontiers. (2020). What May Constrain the Success of Indoleamine 2,3-Dioxygenase 1 Inhibitors in Cancer Immunotherapy?. Retrieved from [Link]
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Biology LibreTexts. (2025). 6.1: Principles of Mammalian Cell Culture. Retrieved from [Link]
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ResearchGate. (2023). Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]
-
Bentham Open. (2011). A Homogenous Luminescent Proximity Assay for 14-3-3 Interactions with Both Phosphorylated and Nonphosphorylated Client Peptides. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
-
YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
YouTube. (2021). GraphPad Prism 8 | Finding IC50 value | Junaid Asghar PhD. Retrieved from [Link]
-
bioRxiv. (2024). Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Absolute IC50. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Retrieved from [Link]
-
Quora. (2024). How to do the statistical analysis of data collected from the SRB cell viability assay. Retrieved from [Link]
-
Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]
-
Frontiers. (2023). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Retrieved from [Link]
-
Bentham Open. (2011). A Homogenous Luminescent Proximity Assay for 14-3-3 Interactions with Both Phosphorylated and Nonphosphorylated Client Peptides. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Studies Using 4-Ethoxy-1H-indole-2-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving 4-Ethoxy-1H-indole-2-carboxylic acid. This document offers a structured approach to investigating the pharmacological properties of this compound, from initial safety assessments to efficacy evaluations in relevant disease models. The protocols described herein are based on established methodologies for analogous indole derivatives and are intended to be adapted based on emerging in vitro and in vivo data.
Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acids
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-inflammatory and analgesic agents, antagonists of the glycine binding site of the NMDA receptor, and inhibitors of HIV-1 integrase.[1][2][3][4][5][6] The subject of these notes, this compound, is a member of this promising class of compounds. While specific in vivo data for this particular molecule is not extensively available, its structural features suggest potential for biological activity.
The following sections outline a logical progression of in vivo studies to characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound, providing a roadmap for its preclinical development.
Preclinical Development Workflow
A rational preclinical development plan for a novel chemical entity like this compound should follow a stepwise approach to systematically gather data on its safety and efficacy.
Caption: A typical preclinical workflow for a novel compound.
Part 1: Preliminary Safety and Tolerability Assessment
Rationale: The initial in vivo studies are designed to establish a safe dose range for subsequent pharmacokinetic and efficacy experiments. These studies provide critical information on the acute toxicity and general tolerability of the compound.
Protocol 1: Acute Toxicity Study (Up-and-Down Procedure)
This protocol is designed to estimate the acute oral toxicity (LD50) of this compound in rodents, typically mice or rats, following the OECD 425 guideline.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Healthy, young adult rodents (e.g., Swiss albino mice), nulliparous and non-pregnant females
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Appropriate caging and environmental controls
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be adjusted to deliver the desired dose in a volume of 10 mL/kg.
-
Initial Dosing: Dose a single animal at a starting dose (e.g., 175 mg/kg, a default starting dose in the absence of prior information).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours post-dosing.
-
Subsequent Dosing:
-
If the animal survives, dose the next animal at a higher dose level (e.g., 550 mg/kg).
-
If the animal dies, dose the next animal at a lower dose level (e.g., 55 mg/kg).
-
-
Dose Progression: Continue this sequential dosing until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals in outcome have occurred).
-
Data Analysis: The LD50 is estimated using the maximum likelihood method based on the observed outcomes.
Data to Collect:
-
Mortality
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous system activity)
-
Body weight changes
-
Gross necropsy findings at the end of the study
Part 2: Pharmacokinetic Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy and toxicology data. Pharmacokinetic (PK) studies determine how the body processes the drug and inform the dosing regimen for subsequent studies.
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
Materials:
-
This compound
-
Vehicle for administration (intravenous and oral formulations)
-
Cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling
-
Blood collection tubes (e.g., with K2EDTA)
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use surgically cannulated rats to allow for stress-free, repeated blood sampling from the jugular vein. Allow animals to recover from surgery before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein or a dedicated cannula.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Part 3: Efficacy Evaluation in Relevant Disease Models
Rationale: Based on the known activities of structurally similar indole-2-carboxylic acids, it is plausible that this compound may possess anti-inflammatory, analgesic, or neuroprotective properties.[1][2][7] The following protocols describe established animal models to investigate these potential therapeutic effects.
Protocol 3: Carrageenan-Induced Paw Edema Model of Acute Inflammation
This is a widely used model to assess the anti-inflammatory activity of a test compound.
Materials:
-
This compound
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle
-
1% (w/v) carrageenan solution in sterile saline
-
Plethysmometer
-
Wistar rats or Swiss albino mice
Procedure:
-
Animal Groups: Randomly assign animals to treatment groups (n=6-8 per group): Vehicle control, positive control, and various doses of this compound.
-
Dosing: Administer the test compound or controls orally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 4: Acetic Acid-Induced Writhing Test for Analgesia
This model is used to screen for peripheral analgesic activity.
Materials:
-
This compound
-
Positive control (e.g., Diclofenac potassium, 30 mg/kg)
-
Vehicle
-
0.6% (v/v) acetic acid solution
-
Swiss albino mice
Procedure:
-
Animal Groups: Divide animals into treatment groups as described in Protocol 3.
-
Dosing: Administer the test compound or controls intraperitoneally (i.p.) or orally 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10 g of 0.6% acetic acid solution i.p. to induce abdominal constrictions (writhes).
-
Observation: Five minutes after the acetic acid injection, count the number of writhes for each animal over a 20-minute period.
-
Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.
Part 4: Mechanistic and Advanced In Vivo Studies
Should this compound demonstrate significant activity in the initial efficacy screens, further studies can be designed to elucidate its mechanism of action.
Sources
- 1. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of 4-Ethoxy-1H-indole-2-carboxylic acid as a Potential Enzyme Inhibitor
For Research Use Only.
Authored by: Your Senior Application Scientist
Introduction
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Notably, compounds sharing this core have been identified as inhibitors of critical enzymes such as HIV-1 integrase and as antagonists of the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. 4-Ethoxy-1H-indole-2-carboxylic acid is a member of this chemical family; however, its specific biological targets and enzyme inhibitory profile are not yet characterized in publicly available literature.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound as a potential enzyme inhibitor. In the absence of a known target, we present a logical, stepwise strategy for target identification and subsequent detailed kinetic analysis. The protocols provided herein are designed to be robust and adaptable, forming a self-validating framework for the investigation of this and other novel compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to the design of reliable and reproducible biological assays. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 29970-01-2 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| Predicted XlogP | 2.2 | [4] |
| Appearance | Solid | [5] |
Note on Solubility: The aqueous solubility of this compound has not been empirically determined in the literature. Given its carboxylic acid moiety, solubility is expected to be pH-dependent. The predicted XlogP of 2.2 suggests moderate lipophilicity. It is imperative to experimentally determine the solubility of the compound in the chosen assay buffer. A recommended starting point is to prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low (typically ≤1%) to avoid interference with enzyme activity.
Part 1: A Strategic Workflow for Target Identification and Initial Characterization
Given that the enzymatic target(s) of this compound are unknown, a systematic screening approach is warranted. This workflow is designed to efficiently identify potential targets and provide a preliminary assessment of inhibitory activity.
Caption: A strategic workflow for identifying and characterizing the enzyme inhibitory activity of a novel compound.
Part 2: Generic Protocol for Initial Screening by Absorbance-Based Assay
This protocol provides a general framework for a 96-well plate absorbance-based enzyme inhibition assay. It should be adapted based on the specific enzyme and substrate used.
Principle: Many enzymatic reactions produce a chromogenic product that can be quantified over time using a spectrophotometer. An inhibitor will reduce the rate of product formation, leading to a lower absorbance reading compared to an uninhibited control.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (test inhibitor)
-
Known inhibitor for the target enzyme (positive control)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements
Protocol:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Create a series of dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay well is consistent across all concentrations and does not exceed 1%.
-
Prepare the enzyme solution at a working concentration (e.g., 2X the final desired concentration) in assay buffer.
-
Prepare the substrate solution at a working concentration (e.g., 2X the final desired concentration) in assay buffer. The substrate concentration should ideally be at or below the Michaelis constant (Km) for sensitive inhibitor detection.
-
-
Assay Procedure:
-
To the wells of the 96-well plate, add:
-
Test wells: 50 µL of enzyme solution and 50 µL of the test inhibitor dilution.
-
Positive control wells: 50 µL of enzyme solution and 50 µL of the known inhibitor.
-
Negative control (no inhibitor) wells: 50 µL of enzyme solution and 50 µL of assay buffer (with the same final concentration of DMSO as the test wells).
-
Blank (no enzyme) wells: 50 µL of assay buffer and 50 µL of the highest concentration of the test inhibitor.
-
-
Mix gently and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Read the absorbance at the appropriate wavelength for the chromogenic product at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the rates of the test and control wells by subtracting the rate from the blank wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[1]
-
Part 3: Advanced Characterization - Mechanism of Action (MoA) Studies
Once an enzyme target is confirmed and the IC₅₀ is determined, the next critical step is to elucidate the mechanism of inhibition. This provides deeper insight into how the inhibitor interacts with the enzyme.
Principle: The mode of inhibition (e.g., competitive, noncompetitive, uncompetitive) can be determined by measuring the enzyme's reaction rates at varying concentrations of both the substrate and the inhibitor.[6][7] The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[8]
Caption: Workflow for determining the mechanism of enzyme inhibition using kinetic studies.
Protocol for MoA Studies:
-
Experimental Setup:
-
Design a matrix of experiments where you have several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, perform a series of enzyme reactions with varying substrate concentrations (e.g., ranging from 0.2 x Km to 5 x Km).
-
Use the same assay conditions (buffer, temperature, etc.) as in the initial screening.
-
-
Data Collection and Analysis:
-
Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.
-
Analyze the pattern of the lines on the plot to determine the mechanism of inhibition as described in the diagram above.[8]
-
Part 4: Example Application - Hypothetical Screening against HIV-1 Integrase
Given that derivatives of indole-2-carboxylic acid are known to inhibit HIV-1 integrase, this enzyme represents a logical starting point for focused screening. Commercial kits are available for measuring the strand transfer activity of HIV-1 integrase.
Assay Principle (Fluorescence-Based): A common format for HIV-1 integrase assays is a fluorescence resonance energy transfer (FRET) or time-resolved FRET (TR-FRET) assay. In a simplified model, a donor fluorophore-labeled viral DNA substrate and an acceptor fluorophore-labeled target DNA are used. When the integrase successfully integrates the viral DNA into the target DNA, the two fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will prevent this integration, leading to a decrease in the FRET signal.
Abbreviated Protocol using a Commercial Kit:
-
Reagent Preparation: Prepare dilutions of this compound as previously described.
-
Reaction Setup: In a microplate, combine the recombinant HIV-1 integrase enzyme with the test inhibitor dilutions and allow for pre-incubation.
-
Initiation: Add the donor-labeled viral DNA substrate and the acceptor-labeled target DNA to initiate the reaction.
-
Measurement: Incubate the reaction at 37°C for the time specified in the kit protocol. Measure the fluorescence signal at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the percent inhibition based on the signal from inhibited wells relative to uninhibited controls and determine the IC₅₀ value.
Conclusion
While the specific enzymatic targets of this compound remain to be elucidated, its structural similarity to known enzyme inhibitors makes it a compound of significant interest. The workflows and protocols detailed in this guide provide a robust framework for its systematic evaluation. By starting with broad or focused screening, followed by rigorous IC₅₀ determination and mechanism of action studies, researchers can effectively characterize the inhibitory profile of this and other novel compounds, paving the way for potential applications in drug discovery and development.
References
-
A graphical method for analyzing enzyme data to obtain kinetic parameters, and to identify the types of inhibition and the enzyme mechanisms. (n.d.). PubMed. [Link]
-
Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. (n.d.). Fiveable. [Link]
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20). Conduct Science. [Link]
-
This compound (C11H11NO3). (n.d.). PubChem Lite. [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018, July 10). PubMed Central. [Link]
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Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. (2021, January 13). PubMed Central. [Link]
-
Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]
-
Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019, November 14). Protocols.io. [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. [Link]
-
Microplate Enzyme Assay Using Fluorescence Original Reference. (2012, January 9). SERC. [Link]
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NMDA-receptor Study Protocol. (2018, April 23). JoVE Journal. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]
-
Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. (2022, January 24). ACS Omega. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (n.d.). ACS Publications. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. [Link]
-
4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248. (n.d.). PubChem. [Link]
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Glycine-dependent activation of NMDA receptors. (n.d.). PubMed Central. [Link]
-
Glutamate and glycine binding to the NMDA receptor. (2018, July 1). eScholarship. [Link]
-
4-acetyloxy-1H-indole-2-carboxylic acid | C11H9NO4 | CID 54387220. (n.d.). PubChem. [Link]
-
Interactions of the glycine-binding site of the NMDA receptor with the... (n.d.). ResearchGate. [Link]
-
Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor. (n.d.). PLOS One. [Link]
-
This compound (C11H11NO3). (n.d.). PubChem Lite. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. [Link]
-
carboxylic acid solubility + TLC : r/chemhelp. (2023, March 9). Reddit. [Link]
Sources
- 1. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. This compound | 29970-01-2 [sigmaaldrich.com]
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- 5. This compound | CymitQuimica [cymitquimica.com]
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- 7. spectrabase.com [spectrabase.com]
- 8. Physical Properties of Carboxylic Acids [quimicaorganica.org]
NMR and mass spectrometry of 4-Ethoxy-1H-indole-2-carboxylic acid
An Application Note and Protocol for the Structural Elucidation of 4-Ethoxy-1H-indole-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is presented below. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details and field-proven insights for the robust characterization of this and similar heterocyclic compounds.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The specific functionalization, including an ethoxy group at the 4-position and a carboxylic acid at the 2-position, imparts distinct physicochemical properties that influence its biological activity and pharmacokinetic profile. Accurate and unambiguous structural verification is a critical prerequisite for any further investigation, including screening, lead optimization, and patent filing. This document provides a comprehensive guide to the analytical workflows for confirming the molecular structure of this compound using state-of-the-art NMR and Mass Spectrometry techniques.
Molecular Structure and Analytical Overview
The primary goal is to confirm the constitution and substitution pattern of the molecule. This involves verifying the presence of all functional groups (indole, ethoxy, carboxylic acid) and, crucially, confirming their precise locations on the aromatic ring. A combination of one-dimensional (1D) and two-dimensional (2D) NMR will establish the covalent bonding framework, while High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular connectivity.
Expertise & Causality: Solvent Selection
For compounds containing both acidic protons (-COOH, -NH) and aromatic rings, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.
-
Trustworthiness: Unlike CDCl₃ or MeOD, DMSO-d₆ is a hydrogen bond acceptor but not a donor, which prevents the rapid exchange of labile protons. This allows for the direct observation of both the N-H and COOH protons, which is critical for complete characterization.
-
Experience: The high polarity of DMSO-d₆ ensures good solubility for the carboxylic acid moiety.
Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Analysis: The sample is now ready for NMR analysis.
¹H NMR Analysis: Predicted Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Insights |
| NH (H1) | 11.5 - 12.5 | broad singlet | - | The indole NH proton is deshielded and often broad due to quadrupole effects from the nitrogen atom. Its acidic nature shifts it significantly downfield. |
| COOH | 12.5 - 13.5 | very broad singlet | - | The carboxylic acid proton is highly deshielded and subject to hydrogen bonding and exchange, resulting in a very broad, far downfield signal. |
| H3 | 7.0 - 7.2 | singlet or narrow doublet | J ≈ 1-2 Hz | This proton is adjacent to the electron-withdrawing carboxylic acid group. It may show a small long-range coupling to the NH proton. |
| H7 | 7.2 - 7.4 | doublet | J ≈ 8.0 Hz | Ortho-coupled to H6. Deshielded by the ring current and proximity to the indole nitrogen. |
| H6 | 7.0 - 7.2 | triplet | J ≈ 8.0 Hz | Coupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets with similar J values). |
| H5 | 6.6 - 6.8 | doublet | J ≈ 8.0 Hz | Ortho-coupled to H6. Shielded by the electron-donating effect of the adjacent ethoxy group. |
| -OCH₂- | 4.0 - 4.2 | quartet | J ≈ 7.0 Hz | Methylene protons of the ethoxy group, split by the three adjacent methyl protons. |
| -CH₃ | 1.3 - 1.5 | triplet | J ≈ 7.0 Hz | Methyl protons of the ethoxy group, split by the two adjacent methylene protons. |
¹³C NMR and DEPT Analysis: Predicted Data
The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is invaluable for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal | Rationale & Insights |
| C=O | 162 - 165 | None | The carboxylic acid carbonyl carbon is significantly deshielded. |
| C4 | 150 - 155 | None | Aromatic carbon directly attached to the electron-donating oxygen atom, highly deshielded. |
| C7a | 135 - 140 | None | Bridgehead carbon adjacent to the nitrogen atom. |
| C2 | 130 - 135 | None | Carbon bearing the carboxylic acid group, deshielded. |
| C3a | 125 - 130 | None | Second bridgehead carbon. |
| C6 | 120 - 125 | Positive (CH) | Standard aromatic CH carbon. |
| C7 | 110 - 115 | Positive (CH) | Aromatic CH carbon. |
| C5 | 105 - 110 | Positive (CH) | Shielded by the +R effect of the ethoxy group. |
| C3 | 100 - 105 | Positive (CH) | Shielded carbon, typical for the C3 position of an indole ring. |
| -OCH₂- | 63 - 66 | Negative (CH₂) | Aliphatic carbon attached to oxygen. |
| -CH₃ | 14 - 16 | Positive (CH₃) | Aliphatic methyl carbon. |
2D NMR for Unambiguous Structural Confirmation
While 1D NMR provides a strong foundation, 2D NMR experiments are required for self-validating, authoritative structural proof.
Caption: Proposed ESI(-) fragmentation pathway for the compound.
-
Primary Fragmentation: The most common and diagnostically significant fragmentation for a carboxylic acid in negative mode is the neutral loss of CO₂ (44.00 Da). The observation of a fragment at m/z 160.08 provides strong evidence for the carboxylic acid moiety.
-
Secondary Fragmentation: The resulting fragment ion (m/z 160.08) can then undergo further fragmentation. A logical step is the loss of ethylene (C₂H₄, 28.03 Da) from the ethoxy group, yielding an ion at m/z 132.06. This two-step fragmentation confirms both the carboxylic acid and ethoxy groups.
Integrated Data Analysis and Conclusion
The structural elucidation of this compound is achieved through the synergistic integration of NMR and MS data.
-
HRMS confirms the correct elemental formula (C₁₁H₁₁NO₃).
-
MS/MS fragmentation validates the presence of both the carboxylic acid (-CO₂ loss) and ethoxy (-C₂H₄ loss) groups.
-
1D NMR (¹H and ¹³C) confirms the number and type of all proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and particularly HMBC) provides the definitive, unambiguous proof of connectivity, locking the ethoxy group to the C4 position and the carboxylic acid to the C2 position.
This comprehensive analytical workflow provides a self-validating system, ensuring the highest degree of confidence in the identity and purity of this compound, a critical step for its application in research and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex pharmacologically active agents.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, with a focus on improving yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions.
Recommended Synthetic Pathway: Japp-Klingemann & Fischer Indole Synthesis
The most robust and widely adopted method for synthesizing indole-2-carboxylic acids, including the 4-ethoxy derivative, is a two-stage process.[2][3] It begins with the Japp-Klingemann reaction to form a key arylhydrazone intermediate, which is then cyclized via the Fischer indole synthesis .[4][5][6] This pathway is favored for its reliability and the commercial availability of the starting materials.
Overall Synthetic Workflow
The general workflow involves three key transformations:
-
Diazotization: Conversion of 3-ethoxyaniline to its corresponding diazonium salt.
-
Japp-Klingemann Reaction: Coupling of the diazonium salt with a β-keto-ester, such as ethyl 2-methylacetoacetate, to form the arylhydrazone.
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the arylhydrazone to yield the final indole product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My overall yield is critically low after the Fischer indole cyclization. What are the most common causes?
A1: Low yields in the Fischer indole synthesis are a frequent challenge and can typically be traced back to three primary factors: the choice of acid catalyst, reaction temperature, and the stability of the hydrazone intermediate.[7]
-
Inappropriate Acid Catalyst: The presence of an electron-donating ethoxy group on the phenyl ring makes the system susceptible to side reactions, particularly with strong Brønsted acids in alcoholic solvents (e.g., HCl in ethanol). This can lead to abnormal cyclization or the formation of halogenated byproducts.[8]
-
Solution: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often superior choices for this type of substrate. They act as powerful dehydrating agents and proton sources, promoting the desired cyclization while minimizing side reactions. Lewis acids like ZnCl₂ can also be effective.[6][9]
-
-
Thermal Decomposition: The hydrazone intermediate or the final indole product can degrade at excessive temperatures. Indoles, in particular, are prone to polymerization in strongly acidic media at high heat.[10]
-
Solution: Carefully control the reaction temperature. Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). Only increase the temperature if the reaction is sluggish.
-
-
Incomplete Conversion: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is monitored over time. If the reaction stalls (as indicated by persistent starting material on TLC), a small additional charge of the acid catalyst can sometimes restart the conversion.
-
Q2: I am observing significant, hard-to-remove side products. What are they and how can I prevent them?
A2: The primary side products in this synthesis often arise from the Fischer cyclization step, due to the directing effects of the meta-ethoxy group.
-
Regioisomeric Indoles: The Fischer synthesis can theoretically produce two different regioisomers: the desired 4-ethoxyindole and the 6-ethoxyindole. For a meta-electron-donating group, cyclization typically favors the position para to the group, leading to the 4-ethoxy and 6-ethoxy products. While the 6-ethoxy isomer is often the major product in many cases, careful selection of the acid catalyst can influence this ratio.
-
Solution: The choice of a bulky acid catalyst like polyphosphoric acid can enhance regioselectivity. It is crucial to characterize the final product thoroughly using 2D NMR techniques to confirm the substitution pattern.
-
-
Abnormal Substitution Products: As documented for methoxy-substituted phenylhydrazones, reactions run with HCl in ethanol can yield chlorinated indoles.[8] This occurs through a competing electrophilic substitution pathway.
-
Solution: Avoid using HCl/ethanol. Stick to non-nucleophilic acid systems like PPA or a combination of acetic acid and sulfuric acid.[11]
-
-
Polymeric Tar: This is a common issue resulting from product degradation.
-
Solution: Maintain the lowest possible effective temperature and minimize reaction time. Quenching the reaction as soon as the starting material is consumed (monitored by TLC) is critical.
-
Q3: The Japp-Klingemann reaction is not proceeding cleanly to the hydrazone. What can I do?
A3: The Japp-Klingemann reaction's success hinges on the stability of the diazonium salt and careful pH control during the coupling step.
-
Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and should be prepared at 0-5 °C and used immediately. Allowing the solution to warm up will lead to decomposition and a lower yield of the desired hydrazone.
-
Incorrect pH: The coupling reaction requires a specific pH range, typically mildly alkaline or buffered, to facilitate the reaction between the diazonium salt and the enolate of the β-keto-ester.
-
Solution: Use a buffered system, such as sodium acetate in ethanol/water, to maintain the optimal pH for the coupling. This ensures the β-keto-ester is sufficiently deprotonated to be nucleophilic without decomposing the diazonium salt.
-
Q4: I'm struggling with the final purification of the this compound. What is the best method?
A4: As a carboxylic acid, the product's solubility is highly pH-dependent, which can be leveraged for purification.
-
Acid-Base Extraction: This is the most effective initial purification step.
-
After quenching the reaction (e.g., by pouring onto ice), dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃). The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh ethyl acetate to remove any trapped organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl). The purified carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If the product is still not pure after extraction, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or toluene) can further enhance purity.
Frequently Asked Questions (FAQs)
FAQ1: What is the mechanism of the Fischer indole synthesis and the role of the acid catalyst?
A1: The Fischer indole synthesis is a complex, acid-catalyzed reaction that transforms an arylhydrazone into an indole.[6][9] The mechanism involves several key steps:
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes a rearrangement similar to a Claisen rearrangement, breaking the N-N bond and forming a new C-C bond on the aromatic ring.
-
Rearomatization: The intermediate rearomatizes.
-
Cyclization & Elimination: An intramolecular attack by the terminal amine forms a five-membered ring. Subsequent elimination of ammonia yields the final aromatic indole.
The acid catalyst is essential as it protonates the hydrazone, facilitating both the initial tautomerization and the key[5][5]-sigmatropic rearrangement.[12]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
FAQ2: How can I effectively monitor the reaction progress?
A2: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting hydrazone, intermediate species, and the final indole product should have distinct Rf values. The indole product, being more polar and capable of hydrogen bonding, will typically have a lower Rf than the hydrazone. Staining with a potassium permanganate solution can help visualize the spots.
FAQ3: What are the key spectroscopic signals to confirm the structure of this compound?
A3: Confirmation should be done using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR (in DMSO-d₆): Expect signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), aromatic protons on the benzene ring (typically between 6.5-7.5 ppm), a singlet for the proton at the 3-position of the indole (around 7.0-7.2 ppm), a broad singlet for the N-H proton (above 11.5 ppm), and a broad singlet for the carboxylic acid proton (above 12.5 ppm).[13]
-
¹³C NMR (in DMSO-d₆): Key signals include the carboxylic acid carbon (~163 ppm), carbons of the aromatic ring (100-155 ppm), and the ethoxy carbons (~15 ppm and ~64 ppm).[13]
-
Mass Spectrometry: The expected monoisotopic mass for C₁₁H₁₁NO₃ is approximately 205.07 g/mol .[14][15]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of the Arylhydrazone Intermediate
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-ethoxyaniline (1.0 eq) in 2.5 M HCl (aq).
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15 minutes. Use this solution immediately in the next step.
-
-
Japp-Klingemann Coupling:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water (2:1). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 10 °C.
-
A colored precipitate (the hydrazone) should form. Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the hydrazone intermediate under vacuum.
-
Protocol 2: Fischer Indole Cyclization to Product
-
Reaction Setup:
-
Place the dried arylhydrazone (1.0 eq) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) to the flask.
-
-
Cyclization:
-
Heat the mixture with stirring in an oil bath set to 90-100 °C.
-
Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool slightly, then carefully pour it onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Stir until all the ice has melted. Collect the crude solid by filtration and wash with water.
-
Proceed with the acid-base extraction as described in Q4 to purify the this compound.
-
References
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
Chemeurope.com. Japp-Klingemann reaction. [Link]
-
Pásztor, B., et al. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]
-
Jhanwar, A., et al. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Trade Science Inc.[Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
Sayo, H. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
Wikipedia. Indole. [Link]
-
University Course Material. Indoles. [Link]
-
PubChemLite. This compound (C11H11NO3). [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
PubMed. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. [Link]
-
PubChem. 4-Methoxy-1H-indole-2-carboxylic acid. [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]
- Google Patents.
-
Biomedical Research. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Autechaux. The Role of 4-Methoxy-1H-Indole-2-Carboxylic Acid in Pharmaceutical Development. [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. bhu.ac.in [bhu.ac.in]
- 11. tsijournals.com [tsijournals.com]
- 12. jk-sci.com [jk-sci.com]
- 13. myneni.princeton.edu [myneni.princeton.edu]
- 14. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 15. scbt.com [scbt.com]
Technical Support Center: Purification of 4-Ethoxy-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Ethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this valuable indole intermediate in high purity. The unique physicochemical properties of this molecule, stemming from its acidic carboxylic acid group, a hydrogen-bonding indole N-H, and a moderately nonpolar core, present specific purification hurdles. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflow.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.
Q1: My isolated product is an off-color solid (e.g., yellow, tan, or brown), but I expect a white or light-colored powder. How can I remove these colored impurities?
-
Probable Cause: The persistence of color often indicates the presence of minor, but highly conjugated or oxidized, impurities. Indole scaffolds can be susceptible to oxidation, and many synthetic routes, such as the Fischer indole synthesis, may generate colored aromatic byproducts[1][2]. These impurities can become trapped in the crystal lattice of the final product.
-
Recommended Solution:
-
Activated Carbon (Charcoal) Treatment: This is the most effective method for adsorbing bulky, nonpolar, colored impurities.
-
Mechanism: Activated carbon has a high surface area with a network of pores that trap large, flat aromatic molecules via van der Waals forces.
-
Protocol: Dissolve your crude, colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Stir and heat the mixture at reflux for 10-15 minutes. Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. Caution: Using too much carbon can lead to significant product loss due to co-adsorption.
-
-
Recrystallization: If the colored impurity has a different solubility profile from your product, a carefully chosen recrystallization can leave the color in the mother liquor. This is often performed after the charcoal treatment for best results.
-
Q2: During recrystallization, my compound separates as an oil instead of forming crystals. What is causing this "oiling out" and how can I prevent it?
-
Probable Cause: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a supersaturated liquid phase before it can form an ordered crystal lattice. This is often exacerbated by the presence of impurities, which depress the melting point and interfere with crystallization, or by cooling the solution too rapidly.
-
Recommended Solution:
-
Reduce the Solution Temperature Before Cooling: Do not transfer the flask directly from boiling to an ice bath. Allow it to cool slowly to room temperature first. This slow reduction in temperature is critical for allowing nucleation and crystal growth to occur.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt the slow cooling process again.
-
Utilize a Different Solvent System: The polarity of your single solvent may be too close to that of your solute. Switch to a binary solvent system. For this compound, systems like Ethanol/Water or Ethyl Acetate/Hexane are excellent candidates. Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) dropwise until persistent turbidity (cloudiness) is observed. Add a drop or two of the good solvent to clarify and then allow to cool slowly.
-
Seed the Solution: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
-
Q3: My compound streaks severely on silica gel TLC plates, making it impossible to monitor reactions or perform column chromatography. How can I resolve this?
-
Probable Cause: The carboxylic acid moiety is acidic, while the silica gel surface is also acidic and highly polar due to the presence of silanol (Si-OH) groups. This leads to strong, non-ideal interactions (ionic interactions and hydrogen bonding) that cause the compound to "streak" or tail rather than move as a compact spot.
-
Recommended Solution:
-
Modify the Mobile Phase: The key is to suppress the ionization of the carboxylic acid. Add a small amount (0.5% to 2% by volume) of a volatile acid, such as acetic acid or formic acid, to your eluent system[3].
-
Mechanism: The added acid protonates the carboxylate group, rendering it neutral (R-COOH instead of R-COO⁻). This minimizes ionic interactions with the silica gel, leading to sharper spots and more predictable elution.
-
-
Solvent System Selection: A typical starting point for column chromatography would be a gradient of ethyl acetate in hexanes, with 1% acetic acid added to the mixture. For example, start with 20% EtOAc/Hexanes + 1% AcOH and gradually increase the polarity.
-
Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase (C18) silica may be a better option. On a C18 TLC plate or column, the mobile phase is polar (e.g., Acetonitrile/Water or Methanol/Water), and an acid modifier like formic or trifluoroacetic acid (TFA) is still recommended[4].
-
Q4: My recovery after purification is consistently low. What are the common sources of product loss?
-
Probable Cause: Product loss can occur at multiple stages, primarily during aqueous workups, recrystallization, or transfer steps. For a carboxylic acid, the most significant losses often happen during extractions if the pH is not carefully controlled.
-
Recommended Solution:
-
Check the pH During Extractions: this compound will be deprotonated and soluble in aqueous layers at basic pH (> ~7). It will be protonated and prefer the organic layer at acidic pH (< ~4). When extracting your product into an organic solvent (like ethyl acetate), ensure the aqueous layer is acidified first (e.g., with 1M HCl) to a pH of 2-3 to minimize its solubility in the water.
-
Optimize Recrystallization: Avoid using an excessive volume of solvent for recrystallization, as this will increase the amount of product that remains dissolved in the mother liquor. After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize product precipitation before filtering.
-
Thorough Transfers and Washes: Ensure all product is transferred between flasks. Wash flasks with fresh solvent to recover residual material. When filtering a recrystallized product, wash the collected solid with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This table summarizes essential data for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | N/A |
| Appearance | Typically an off-white to light tan solid | General Observation |
| Purity (Typical) | >95% | |
| Solubility Profile | Soluble in aqueous base, methanol, ethanol, DMF, DMSO. Sparingly soluble in ethyl acetate, dichloromethane. Insoluble in water (at acidic/neutral pH) and nonpolar solvents like hexanes. | Chemical Principles |
| Storage | Ambient temperature, protected from light and air. |
Q2: What is the best method to confirm the purity of my final product?
A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple eluent systems of varying polarity (e.g., 30% EtOAc/Hexane + 1% AcOH and 50% EtOAc/Hexane + 1% AcOH).
-
Melting Point: A pure compound will have a sharp, narrow melting range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities. The melting point for the related indole-2-carboxylic acid is 202-206 °C[5].
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, both containing 0.1% formic acid, run on a gradient[3][4]. Purity is determined by the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any residual solvents or organic impurities. The absence of signals corresponding to starting materials or known byproducts is a strong indicator of high purity.
Q3: My synthesis involves a Fischer indole cyclization. What are the most likely impurities I need to remove?
The Fischer indole synthesis can sometimes be incomplete or yield side products[6][7]. Based on common synthetic routes for related indole-2-carboxylic acids, you should be aware of the following potential impurities[1][8]:
-
Unreacted Phenylhydrazone Precursor: This is a common impurity if the cyclization did not go to completion.
-
Starting Ketone/Aldehyde: If the initial hydrazone formation was incomplete.
-
Inorganic Salts: If the reaction was catalyzed by a Lewis acid (e.g., ZnCl₂) or if the workup involved acidic/basic washes, residual inorganic salts may be present.
-
Regioisomers: If an unsymmetrical ketone or a meta-substituted phenylhydrazine was used, you might have a mixture of indole regioisomers which can be very difficult to separate[2].
Validated Purification Protocols
Protocol 1: Purification via pH-Modulated Aqueous Extraction and Precipitation
This powerful technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. It is highly effective for a first-pass purification of crude material.
Steps:
-
Dissolution: Dissolve the crude this compound in a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Use approximately 10-20 mL of solution per gram of crude material. Stir until all solids have dissolved to form the sodium carboxylate salt.
-
Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution two to three times with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Discard the organic layers, which contain non-acidic impurities.
-
Decolorization (Optional): If the aqueous layer is colored, transfer it to a beaker, warm it gently (to ~50 °C), and treat with a small amount of activated carbon as described in the troubleshooting section. Perform a hot filtration through Celite® to remove the carbon, washing the filter cake with a small amount of hot water.
-
Precipitation: Cool the clear aqueous solution in an ice bath. While stirring vigorously, slowly add 3M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the solution becomes acidic.
-
pH Adjustment: Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper). This ensures complete protonation and precipitation of the carboxylic acid.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts. Dry the purified product under high vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with similar acidity but different polarity.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Acetic Acid (AcOH)
-
Crude this compound
Steps:
-
Eluent Preparation: Prepare a stock solution of your mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) containing 1% Acetic Acid.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., methanol or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. This prevents dissolution issues at the top of the column.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in your initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc + 1% AcOH).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity eluent, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product. Monitor the fractions by TLC (using a mobile phase with acetic acid).
-
Isolation: Combine the fractions containing the pure product. Remove the solvents using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with a solvent like toluene or by re-dissolving the product in ethyl acetate, washing with water, drying the organic layer with Na₂SO₄, and re-evaporating.
Visual Workflows
Purification Decision Workflow
This diagram outlines a logical approach to selecting a purification strategy based on the nature of the crude product.
Caption: Decision tree for selecting a purification method.
pH-Mediated Purification Workflow
This diagram illustrates the key steps in the pH-modulated purification protocol.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. longdom.org [longdom.org]
- 5. 吲哚-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Ensuring the Stability of 4-Ethoxy-1H-indole-2-carboxylic Acid in Solution
Welcome to the dedicated technical support guide for 4-Ethoxy-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting protocols to address the stability challenges associated with this compound in solution.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the handling and use of this compound.
Q1: My solution of this compound is changing color from clear to a pink or brownish hue. What is causing this?
A color change is a primary visual indicator of degradation.[1] The indole ring is an electron-rich heterocycle, making it highly susceptible to oxidation, especially when in solution.[1] The observed pink, red, or brown coloration typically results from the formation of oxidized and potentially polymerized species. This process is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2]
Q2: What are the ideal storage conditions for both the solid compound and its prepared solutions?
To maintain the integrity of this compound, strict storage protocols are essential.
-
Solid Form: The solid compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[1][3]
-
Solutions: Stock solutions are significantly more prone to degradation. They should be prepared using deoxygenated solvents, stored in amber vials with minimal headspace, and kept at -20°C or below.[3] For maximum stability, overlaying the solution with an inert gas before sealing is best practice.
Q3: I'm having difficulty dissolving the compound. What is the recommended solvent and procedure?
The solubility of this compound is heavily influenced by pH due to its carboxylic acid moiety. It is sparingly soluble in neutral aqueous solutions but its solubility increases significantly under basic conditions, which deprotonate the carboxylic acid to its more soluble carboxylate salt form.
For initial dissolution, using a small amount of a polar organic solvent like DMSO or ethanol is common. For aqueous buffers, it is recommended to start with a slightly alkaline pH (e.g., pH 7.5-8.5) to facilitate dissolution before adjusting to the final desired pH. Avoid strongly acidic or basic conditions, which can promote degradation.[4][5]
Q4: How does the pH of my solution affect the stability of the compound?
The solution's pH is a critical stability parameter.[5] While a slightly alkaline pH aids dissolution, very high pH values can accelerate the hydrolysis of certain functional groups and may catalyze oxidative degradation.[4] Conversely, strongly acidic conditions can also lead to instability. The optimal pH for your experiment should be determined by balancing solubility requirements with compound stability, often falling in the slightly acidic to neutral range (pH 6.0-7.5) for many biological assays, once dissolved.
Q5: Can I heat my solution to help dissolve the compound?
Heating solutions of indole-2-carboxylic acids is strongly discouraged. Thermal stress can accelerate oxidative degradation and may induce decarboxylation, where the carboxylic acid group is lost as CO2.[6] This irreversible reaction yields 4-ethoxy-1H-indole, a different chemical entity that will compromise your experimental results. If dissolution is slow, gentle agitation or sonication at room temperature is a safer alternative.
Q6: What are the major degradation pathways I should be aware of?
The primary degradation routes for this compound in solution are oxidation of the indole ring and, to a lesser extent, photodegradation and decarboxylation. Oxidation can lead to the formation of oxindoles, isatins, and ultimately ring-opened products like anthranilic acid derivatives.[7][8][9][10] These pathways disrupt the core structure, leading to a complete loss of the intended biological activity.
Troubleshooting Guide: A Deeper Dive
This section provides structured approaches to diagnose and resolve common stability problems.
Problem: Rapid Solution Discoloration and/or Potency Loss
This is almost always indicative of oxidative degradation. The workflow below helps identify the cause and implement a solution.
Caption: Troubleshooting workflow for solution instability.
Problem: Compound Precipitates from Buffered Solution
Precipitation after initial dissolution indicates that the compound's solubility limit has been exceeded, typically due to a pH shift.
-
Causality: The protonated carboxylic acid (R-COOH) is less soluble in aqueous media than its deprotonated carboxylate salt form (R-COO⁻). If a stock solution prepared in a high-pH solvent (like DMSO with a base) is diluted into a lower-pH buffer, the compound may protonate and precipitate.
-
Solution:
-
Ensure the final concentration in the aqueous buffer is below the compound's solubility limit at that specific pH.
-
When diluting a concentrated stock (e.g., in DMSO), add the stock to the buffer slowly while vortexing to avoid localized high concentrations that can crash out.
-
Consider using a co-solvent (e.g., up to 5% ethanol or DMSO) in the final buffer if compatible with the assay, but verify co-solvent tolerance first.
-
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol minimizes initial degradation during stock preparation.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Argon or Nitrogen gas with a delivery needle
-
2 mL amber glass vials with PTFE-lined screw caps
-
Analytical balance, vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the compound for a 10 mM solution (Molecular Weight: 205.21 g/mol ; for 1 mL, weigh 2.05 mg). Perform this in a low-humidity environment.
-
Prepare Solvent: Deoxygenate the DMSO by bubbling dry argon or nitrogen gas through it for 15-20 minutes.
-
Dissolution: Add the weighed compound to the amber vial. Add the correct volume of deoxygenated DMSO.
-
Inert Overlay: Gently flush the headspace of the vial with argon or nitrogen for 30-60 seconds to displace any atmospheric oxygen.[1]
-
Seal and Mix: Immediately cap the vial tightly. Mix by vortexing until the solid is completely dissolved. Avoid heating.
-
Storage: For immediate use, keep on ice. For long-term storage, wrap the cap with parafilm and place it in a -20°C or -80°C freezer.
Protocol 2: Monitoring Compound Stability via HPLC-UV
This method allows for quantitative assessment of the compound's purity over time.
Instrumentation & Columns:
-
HPLC system with a UV/Vis or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization state of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound from the C18 column. |
| Gradient | 20% to 95% B over 10 min | Ensures elution of the parent compound and potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times. |
| Detection λ | ~280 nm | Indole rings have strong absorbance in this region. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Procedure:
-
Prepare Standard: Prepare a fresh solution of the compound at a known concentration (e.g., 100 µM) in the mobile phase. This is your T=0 reference.
-
Run T=0 Sample: Inject the fresh standard and record the chromatogram. The main peak corresponds to the pure compound. Integrate the peak area.
-
Incubate Test Sample: Subject your test solution (e.g., in an assay buffer) to the desired conditions (time, temperature, light exposure).
-
Run Test Sample: At each time point, inject the test sample.
-
Analyze Data: Compare the peak area of the parent compound in the test sample to the T=0 sample. The appearance of new, smaller peaks, coupled with a decrease in the parent peak area, indicates degradation. Purity (%) can be calculated as: (Parent Peak Area at T=x / Total Peak Area at T=x) * 100.
Visualizing Degradation Pathways
The primary instability of this compound stems from the reactivity of the indole ring. The diagram below illustrates a generalized oxidative pathway common to indole derivatives.[7][8][10][11]
Caption: Generalized oxidative degradation pathway of the indole core.
References
- Microbial Degradation of Indole and Its Deriv
- BenchChem Technical Support Team. (2025, December).
- Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry & Microbiology, 37(3), 248-250.
- Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. (2023). PubMed.
- Safe Handling and Storage of Indole-3-acetic Acid (IAA). (n.d.).
- Madsen, E. L., Pancorbo, O. C., & Alexander, M. (1988). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 54(1), 7-11.
- Sigma-Aldrich. (2025).
- Li, X., Song, Z., & Yin, C. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.
- Tsien, R. Y. (1998). The green fluorescent protein. Annual Review of Biochemistry, 67, 509-544.
- Sigma-Aldrich. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid.
- Neogen. (2019).
- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12.
- Hardy Diagnostics. (n.d.). Indole (Kovacs').
- Brown, R. K., & Nelson, N. A. (1953). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Journal of the American Chemical Society, 75(1), 24-27.
- Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670-677.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 907248, 4-Methoxy-1H-indole-2-carboxylic acid.
- Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479.
- Key Organics. (n.d.). This compound.
- Matrix Scientific. (n.d.). This compound.
- Fukuoka, T., et al. (2015). A novel metabolic pathway of indole in Cupriavidus sp. strain KK10. Bioscience, Biotechnology, and Biochemistry, 79(6), 984-991.
- BLD Pharm. (n.d.). 29970-01-2|this compound.
- Jinjing Chemical. (2025).
- Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant Physiology, 156(3), 1433-1443.
- Montagnaro, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 794-800.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- Sigma-Aldrich. (n.d.). This compound.
- Li, H., et al. (2009). Indole degrading of ammonia oxidizing bacteria isolated from swine wastewater treatment system. Water Science and Technology, 59(12), 2405-2410.
- Wu, L., et al. (2020). Visible-Light-Induced Dearomative Oxamination of Indole Derivatives and Dearomative Amidation of Phenol Derivatives.
- Sigma-Aldrich. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sławiński, J., et al. (2021).
- Naik, N., Sharath, V., & Kumar, H. V. (2014). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 5(2), 272-278.
- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4811.
- Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.
- Li, Y., et al. (2023). Physiological and Metabolic Responses of Alfalfa to Cold Stress Under Saline–Alkaline Conditions. International Journal of Molecular Sciences, 24(13), 10769.
- VSNCHEM. (n.d.). VI30064 Indole-4-carboxylic acid.
- Chem-Impex. (n.d.). 4-Methoxy-6-indole carboxylic acid methyl ester.
Sources
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- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
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- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Solubility of 4-Ethoxy-1H-indole-2-carboxylic acid
<
Introduction
Welcome to the technical support guide for 4-Ethoxy-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Poor aqueous solubility is a common hurdle for many indole derivatives and can significantly impact the reliability of in vitro assays, formulation development, and ultimately, in vivo bioavailability.[1][2] This guide provides a series of structured troubleshooting steps and in-depth scientific rationale to help you systematically overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My initial stock of this compound in DMSO is clear, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?
A: This is a classic case of a compound exceeding its kinetic solubility limit.[3] While this compound may be highly soluble in a polar aprotic solvent like DMSO, its solubility in aqueous media is significantly lower. The rapid change in solvent polarity upon dilution causes the compound to crash out of the solution.[3][4] A clear DMSO stock does not guarantee solubility in the final aqueous environment.[3]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Alternatively, add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring to mitigate the immediate solvent shock.[4]
-
Assess Maximum Solubility: Before proceeding, it is crucial to determine the maximum soluble concentration of the compound in your specific assay buffer. A simple protocol for this is provided below.
Q2: What is the fundamental reason for the poor aqueous solubility of this compound?
A: The molecular structure itself provides the answer. The indole ring and the ethoxy group are largely non-polar and hydrophobic. While the carboxylic acid group is polar and ionizable, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, especially at a neutral or acidic pH where the carboxyl group is protonated (unionized). Many new chemical entities exhibit poor water solubility due to such structural characteristics.[1][5]
Q3: How can I systematically improve the solubility of this compound for my experiments?
A: A multi-pronged approach is often necessary. The optimal strategy depends on the requirements of your specific application (e.g., in vitro assay, oral formulation). The primary strategies revolve around altering the physicochemical environment of the compound. These include pH adjustment, the use of cosolvents, and the formation of complexes or salts.[6][7]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section details advanced strategies to enhance the solubility of this compound. We will explore the mechanism behind each technique and provide actionable protocols.
Strategy 1: pH Adjustment
Scientific Rationale: As a carboxylic acid, this compound is a weak acid. Its solubility is highly dependent on pH.[8] In its protonated (COOH) form at low pH, it is less soluble. By increasing the pH of the aqueous medium above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt (COO-).[8][9] This ionization dramatically increases the molecule's polarity and its favorable interactions with water.[10][11]
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare Buffers: Create a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-9).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the pH of each buffer to identify the pH at which solubility is maximized.
Expected Outcome:
| pH of Buffer | Expected Solubility | Rationale |
| 4.0 | Low | Compound is primarily in its unionized, less soluble acid form. |
| 7.4 | Moderate | A fraction of the compound will be ionized, increasing solubility. |
| > 8.0 | High | Compound is predominantly in its ionized, highly soluble carboxylate form.[8][9] |
Considerations:
-
Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the acidic compound.
-
In Vivo Relevance: While high pH can increase solubility, remember that physiological pH is typically around 7.4. A formulation that relies on a very high pH might precipitate upon entering the neutral pH of the blood.[7][8]
Strategy 2: Utilization of Cosolvents
Scientific Rationale: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][12] This reduction in polarity makes the aqueous environment more favorable for dissolving hydrophobic molecules like this compound.[13][14] Common cosolvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute.[]
Commonly Used Cosolvents:
| Cosolvent | Typical Concentration Range | Notes |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many biological systems.[12] |
| Propylene Glycol (PG) | 10-40% (v/v) | A common vehicle for both oral and parenteral formulations.[12] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Effective for increasing the solubility of many poorly soluble drugs.[16] |
| Dimethyl Sulfoxide (DMSO) | < 1% for cell-based assays | Highly effective but can be toxic to cells at higher concentrations.[8] |
Experimental Workflow: Cosolvent Screening
Considerations:
-
Toxicity: Always consider the potential toxicity of the cosolvent in your experimental system, especially for cell-based assays.
-
Combined Effects: The combination of pH adjustment and a cosolvent can often have a synergistic effect on solubility.[][17]
Strategy 3: Advanced Formulation Approaches
For more challenging applications, particularly in drug development, advanced formulation strategies may be required.
a) Salt Formation
Scientific Rationale: Converting the acidic drug into a salt is a highly effective and common method to increase solubility and dissolution rates.[14][18][19] By reacting this compound with a suitable base (a counter-ion), a salt is formed that is typically crystalline but has much higher aqueous solubility than the free acid form.[10][11][20]
Potential Counter-ions:
-
Sodium (Na+)
-
Potassium (K+)
-
Calcium (Ca2+)
-
Tromethamine (Tris)
-
Meglumine
Process Overview:
-
Dissolve the free acid in a suitable solvent.
-
Add an equimolar amount of a selected base.
-
Allow the salt to crystallize or isolate it by solvent evaporation.
-
Characterize the resulting salt for properties like solubility, stability, and hygroscopicity.
b) Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an "inclusion complex."[22][23][24] The resulting complex has the aqueous solubility characteristics of the hydrophilic cyclodextrin host, effectively shielding the hydrophobic guest from the aqueous environment.[21][23]
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
c) Micellar Solubilization with Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in water.[25][26] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being "solubilized" within the aqueous solution.[25][27]
Examples of Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Cremophor® EL
-
Anionic: Sodium Dodecyl Sulfate (SDS)
Considerations: Surfactant choice is critical, as interactions can be compound-specific. The potential for cell toxicity must also be evaluated.[27]
d) Amorphous Solid Dispersions
Scientific Rationale: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[5][28] The amorphous form of a drug has a higher free energy and thus higher apparent solubility and faster dissolution compared to its stable crystalline form.[29][30] This is a widely used technique for oral solid dosage forms.[5]
Methods of Preparation:
-
Spray Drying: A solution of the drug and polymer is rapidly dried.[5]
-
Hot Melt Extrusion: The drug and polymer are mixed at an elevated temperature and then cooled.[5]
Summary and Decision-Making Flowchart
The choice of solubilization strategy depends on your experimental context. For routine in vitro screening, pH and cosolvent adjustments are often sufficient. For preclinical and clinical development, more robust methods like salt formation or solid dispersions are typically required.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. contractpharma.com [contractpharma.com]
- 6. japer.in [japer.in]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. wjbphs.com [wjbphs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. bjcardio.co.uk [bjcardio.co.uk]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. ijsdr.org [ijsdr.org]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjpdft.com [rjpdft.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. oatext.com [oatext.com]
- 22. iipseries.org [iipseries.org]
- 23. nbinno.com [nbinno.com]
- 24. mdpi.com [mdpi.com]
- 25. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 26. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Micellar solubilization of drugs. [sites.ualberta.ca]
- 28. mdpi.com [mdpi.com]
- 29. Solid dispersion technology: Significance and symbolism [wisdomlib.org]
- 30. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethoxy-1H-indole-2-carboxylic Acid Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work. As a key intermediate in various pharmaceutical and materials science applications, a comprehensive understanding of its synthesis and potential side reactions is crucial for achieving high purity and yield. This guide provides in-depth troubleshooting advice in a question-and-answer format, addressing common issues encountered during the synthesis, with a focus on the Fischer indole synthesis route. We will delve into the mechanistic underpinnings of side product formation and provide validated protocols for their mitigation and for the purification of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize this compound via the Fischer indole synthesis using 3-ethoxyphenylhydrazine and pyruvic acid, but I am observing a mixture of products. What are the likely side products?
A1: The Fischer indole synthesis, while versatile, is known to produce side products, especially when using substituted phenylhydrazines. In the case of 3-ethoxyphenylhydrazine, the primary side product is the isomeric 6-Ethoxy-1H-indole-2-carboxylic acid . The formation of these two regioisomers is a common challenge due to the directing effects of the meta-ethoxy group on the phenylhydrazine.
Additionally, other potential side products can include:
-
Decarboxylated products: Under the acidic and often elevated temperature conditions of the Fischer indole synthesis, the desired product can undergo decarboxylation to form 4-ethoxy-1H-indole .
-
Products of N-N bond cleavage: Electron-donating groups, such as the ethoxy group, can stabilize the intermediate iminylcarbocation, which may lead to a competing heterolytic N-N bond cleavage, resulting in byproducts and reduced yields of the desired indole.[1][2]
-
Polymeric/tar-like substances: High temperatures and strong acids can lead to the formation of insoluble, tarry materials.[3]
-
"Abnormal" halogenated byproducts: In the presence of certain acid catalysts (e.g., HCl in ethanol), there have been reports of "abnormal" Fischer indole syntheses where alkoxy groups, such as methoxy, have led to the formation of chlorinated byproducts.[4] While less common, a similar reaction with the ethoxy group is a possibility to consider.
The following diagram illustrates the formation of the desired product and its primary isomeric byproduct:
Caption: Formation of isomeric products in the Fischer indole synthesis.
Q2: How can I control the regioselectivity of the Fischer indole synthesis to favor the formation of this compound over the 6-ethoxy isomer?
A2: Controlling the regioselectivity in the Fischer indole synthesis with meta-substituted phenylhydrazines is a significant challenge. The outcome is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions. Here are some strategies to consider:
-
Choice of Acid Catalyst: The strength and type of acid catalyst can influence the regioselectivity. Weaker Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may offer different selectivity compared to strong acids like polyphosphoric acid (PPA) or sulfuric acid.[3] It is recommended to screen a variety of acid catalysts to optimize the ratio of the desired 4-ethoxy isomer.
-
Reaction Temperature: The reaction temperature can impact the kinetic versus thermodynamic control of the cyclization step. Running the reaction at lower temperatures may favor the kinetically preferred product. A systematic study of the reaction temperature is advised.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Experimenting with different solvents, such as toluene, xylene, or ionic liquids, could be beneficial.
Table 1: Influence of Reaction Conditions on Regioselectivity (Hypothetical Data for Illustration)
| Catalyst | Temperature (°C) | Solvent | Ratio (4-ethoxy : 6-ethoxy) |
| Polyphosphoric Acid | 120 | None | 2 : 1 |
| Acetic Acid | 100 | Acetic Acid | 3 : 1 |
| Zinc Chloride | 80 | Toluene | 2.5 : 1 |
| p-Toluenesulfonic acid | 110 | Xylene | 3.5 : 1 |
Q3: I suspect my product is contaminated with the 6-ethoxy isomer. How can I separate and purify this compound?
A3: The separation of constitutional isomers like 4- and 6-ethoxy-1H-indole-2-carboxylic acid can be challenging due to their similar physical properties. A combination of techniques is often required for successful purification.
1. Recrystallization:
Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For indole-2-carboxylic acids, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures with hexanes.[5]
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
2. Preparative High-Performance Liquid Chromatography (HPLC):
For high-purity requirements or when recrystallization is ineffective, preparative HPLC is the method of choice. A reverse-phase C18 column is typically used for the separation of indole derivatives.[6][7]
Experimental Protocol: Preparative HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[8]
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., ~280 nm).
-
Procedure:
-
Dissolve the crude mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform an initial analytical scale run to determine the retention times of the two isomers.
-
Scale up the injection volume for the preparative column.
-
Collect the fractions corresponding to the peak of the desired 4-ethoxy isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The following workflow diagram illustrates the purification process:
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. longdom.org [longdom.org]
- 8. labcompare.com [labcompare.com]
Technical Support Center: Optimizing the Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable indole derivative. Our goal is to provide practical, evidence-based solutions to common challenges encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The primary and most established route to this target molecule involves a two-step process: the Fischer indole synthesis to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid. This guide is structured to address specific troubleshooting questions you may have at each critical stage of this process.
Core Synthetic Pathway: An Overview
The synthesis begins with the acid-catalyzed condensation and cyclization of 4-ethoxyphenylhydrazine with ethyl pyruvate, a classic example of the Fischer indole synthesis.[1][2] The resulting ester, ethyl 4-ethoxy-1H-indole-2-carboxylate, is then hydrolyzed under basic conditions to afford the target acid.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Problem Area 1: The Fischer Indole Synthesis Step
Q1: My Fischer indole synthesis reaction to form the ethyl ester has a very low yield or fails completely. What are the most critical parameters to investigate?
A1: A low or zero yield in this step almost always points to issues with the acid catalyst, reaction temperature, or the stability of the hydrazone intermediate. The Fischer indole synthesis is an acid-catalyzed intramolecular electrophilic substitution, and its success is highly dependent on these factors.[2][3][4]
-
Causality - The Role of the Acid Catalyst: The acid protonates the hydrazone, facilitating tautomerization to the key ene-hydrazine intermediate. This is followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization.[1][2] An acid that is too weak will not promote the initial steps efficiently. Conversely, an acid that is too strong, especially at high temperatures, can cause decomposition and tar formation, a common issue with electron-rich systems like ours.[5]
-
Troubleshooting Steps:
-
Re-evaluate Your Acid Choice: The 4-ethoxy group is electron-donating, which activates the aromatic ring but can also make it more susceptible to degradation. While common Brønsted acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, BF₃·OEt₂) are options, polyphosphoric acid (PPA) is often the catalyst of choice for its efficacy as both a catalyst and a dehydrating agent.[1][5]
-
Optimize Catalyst Concentration and Temperature: Start with milder conditions and gradually increase the temperature. A systematic approach is best, as summarized in the table below. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and decomposition.
-
Consider a One-Pot Procedure: The hydrazone formed from 4-ethoxyphenylhydrazine and ethyl pyruvate can be unstable.[5] Instead of isolating it, consider generating it in situ. This is often done by heating the hydrazine and pyruvate together in a solvent like acetic acid or ethanol before adding the cyclization catalyst.[1]
-
| Catalyst | Typical Solvent | Temperature Range (°C) | Key Considerations |
| Polyphosphoric Acid (PPA) | Neat (PPA as solvent) | 80 - 120 | Often gives good yields but can be viscous and difficult to stir. Product isolation requires quenching in ice water. |
| Sulfuric Acid (H₂SO₄) | Ethanol, Acetic Acid | 70 - 100 | Strong acid, risk of sulfonation or charring if temperature is too high. Use in catalytic amounts. |
| Zinc Chloride (ZnCl₂) | Ethanol, Toluene | 80 - 110 | Classic Lewis acid catalyst.[1][4] Must be anhydrous as water inhibits its activity. |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene (with Dean-Stark) | 110 (Reflux) | Good for removing water, which drives the reaction forward. Milder than H₂SO₄. |
Q2: My reaction is producing a significant amount of dark, intractable tar instead of the desired indole. How can I prevent this?
A2: Tar formation is a classic sign of decomposition due to overly harsh reaction conditions.[5] The electron-rich nature of the 4-ethoxyphenyl ring makes it prone to polymerization and other side reactions under strong acid and high heat.
-
Causality - Thermal and Acidic Degradation: At high temperatures, the intermediates of the Fischer synthesis can undergo alternative, non-productive pathways. Strong acids can catalyze intermolecular reactions, leading to polymeric tars.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing tar formation.
-
Additional Insight: Ensure your starting 4-ethoxyphenylhydrazine is of high purity. Hydrazines can oxidize and decompose on storage, and these impurities can act as initiators for polymerization.
Problem Area 2: The Saponification (Hydrolysis) Step
Q3: The hydrolysis of my ethyl ester to the carboxylic acid is slow or incomplete. How can I ensure full conversion?
A3: Incomplete hydrolysis is typically due to insufficient base, inadequate temperature, or the presence of a biphasic system with poor mixing. Saponification is a nucleophilic acyl substitution that requires the hydroxide ion to attack the ester carbonyl.
-
Causality - Reaction Kinetics: The reaction rate is dependent on the concentration of both the ester and the hydroxide, as well as the temperature. The solubility of the ester in the aqueous basic solution is often a limiting factor.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Use a larger excess of the base. A common starting point is 2-4 equivalents of NaOH or KOH, but using up to 10 equivalents can be necessary to drive the reaction to completion.
-
Use a Co-solvent: To address solubility issues, perform the reaction in a mixture of an alcohol (like ethanol or methanol) and water.[6][7] This creates a homogeneous solution, dramatically increasing the reaction rate. A typical ratio is 2:1 or 3:1 alcohol to aqueous base.
-
Increase Temperature: Gently heating the reaction mixture to reflux (typically 60-80°C) will significantly accelerate the hydrolysis. Monitor by TLC until all the starting ester spot has disappeared.
-
Q4: I'm concerned about degrading the indole ring during the basic hydrolysis. Is this a risk?
A4: Yes, while the indole core is generally stable, prolonged exposure to harsh basic conditions, especially at high temperatures and in the presence of oxygen, can lead to degradation.[8]
-
Causality - Potential Side Reactions: Under harsh conditions, decarboxylation of the product can occur, although this is more common for indoles with electron-withdrawing groups. More importantly, oxidative degradation can lead to colored impurities.
-
Preventative Measures:
-
Use Milder Conditions: Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture is a milder alternative to NaOH/KOH in ethanol and often provides clean, complete hydrolysis at room temperature or with gentle warming.[8]
-
Exclude Oxygen: For sensitive substrates or if you observe significant color formation, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side products.
-
Minimize Reaction Time: Do not leave the reaction running unnecessarily long. As soon as TLC indicates full consumption of the starting material, proceed with the workup.
-
Problem Area 3: Product Purification
Q5: My final product is an off-color solid and is difficult to purify by recrystallization. What are the best methods?
A5: The final purification is critical. The product is a carboxylic acid, which allows for a straightforward acid-base workup to remove neutral impurities. Colored impurities are often trace, highly conjugated byproducts from the Fischer synthesis.
-
Causality - Impurity Profile: Common impurities include unreacted ester, neutral byproducts from the cyclization, and colored degradation products.[8]
-
Recommended Purification Protocol:
-
Acid-Base Workup: After hydrolysis, cool the basic reaction mixture and wash it with a non-polar organic solvent like diethyl ether or ethyl acetate. This will extract any remaining neutral starting ester and other non-acidic impurities, leaving the sodium or potassium salt of your product in the aqueous layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2M HCl) with vigorous stirring. The this compound will precipitate out as a solid as it is generally insoluble in acidic water.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold, non-polar solvent (like hexane or cold ether) to remove any adsorbed organic impurities.
-
Recrystallization/Trituration: The crude solid can often be purified by recrystallization from a solvent system like ethanol/water, acetone/water, or ethyl acetate/hexane. If the material is still oily or refuses to crystallize, triturating (grinding the solid in a small amount of a solvent in which it is poorly soluble) with cold diethyl ether can often induce crystallization and remove soluble impurities.
-
Decolorizing Carbon: If the product remains colored, you can dissolve the crude material in a suitable hot solvent (like ethanol), add a small amount of activated charcoal, hold at temperature for a few minutes, and then filter hot through a pad of Celite to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool for crystallization.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-ethoxy-1H-indole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (approx. 5 mL per gram of hydrazine).
-
Hydrazone Formation (Optional but Recommended): Gently heat the mixture to 50-60°C for 30 minutes. A color change and/or precipitation of the hydrazone may be observed.
-
Cyclization: Cool the mixture slightly and add polyphosphoric acid (PPA) (approx. 5-10 times the weight of the hydrazine). Alternatively, add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90°C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and water with vigorous stirring. A solid product should precipitate.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral.
-
Purification: The crude ester can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude or purified ethyl 4-ethoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add potassium hydroxide (KOH) pellets (3.0-5.0 eq) and heat the mixture to reflux (approx. 80°C).
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete in 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove any neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A white or off-white solid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
References
- Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- SynArchive. (n.d.). Fischer Indole Synthesis.
- Ishii, H., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health.
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- Wikipedia. (n.d.). Fischer indole synthesis.
- J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- El-Faham, A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(10), 2548.
-
National Institutes of Health. (n.d.). A new synthetic approach to the 3,4-dihydro-1H-[5][9]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Retrieved from
- Benchchem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
- Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethoxy-1H-indole-2-carboxylic acid
Welcome to the technical support guide for 4-Ethoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Given that specific degradation studies on this particular derivative are not extensively published, this guide synthesizes data from the foundational indole-2-carboxylic acid scaffold and general principles of indole chemistry to provide robust, field-proven insights. Our goal is to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Section 1: Core Concepts: Predicted Degradation Pathways
The stability of this compound is governed by the reactivity of its indole nucleus, the carboxylic acid group, and to a lesser extent, the ethoxy substituent. The primary pathways of concern are oxidation, decarboxylation, and photodegradation.
Caption: Predicted degradation pathways for this compound.
Oxidative Degradation
The indole ring is an electron-rich heterocycle, making it highly susceptible to oxidation. This is often the most significant non-photolytic degradation pathway.
-
Mechanism: Oxidation typically occurs at the C2 and C3 positions of the indole nucleus. The reaction can be initiated by atmospheric oxygen (autoxidation), especially when catalyzed by trace metal impurities, or by common laboratory oxidants. This can lead to the formation of various oxindole and dioxindole derivatives.[1][2] In a study on the parent indole-2-carboxylic acid, electrochemical oxidation produced 2,4-, 2,6-, and 2,7-dioxindoles, as well as dimers.[1]
-
Causality: The electron-donating nature of the indole nitrogen and the ethoxy group at the C4 position enhances the electron density of the ring system, potentially increasing its susceptibility to oxidation compared to the unsubstituted parent compound.
Thermal & Chemical Decarboxylation
Indole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) to form the corresponding indole.
-
Mechanism: This reaction is typically induced by heating the compound above its melting point.[3] It can also be facilitated in solution, particularly under acidic conditions or via metal catalysis. The resulting product would be 4-ethoxyindole, a significantly less polar compound.
-
Causality: The mechanism involves the formation of a stabilized intermediate upon protonation of the indole ring, which facilitates the elimination of carbon dioxide. The stability of the resulting indole product drives the reaction forward.
Photodegradation
Indole derivatives are often sensitive to light, particularly in the UV spectrum.
-
Mechanism: Absorption of photons can excite the indole ring to a higher energy state, leading to radical formation and subsequent complex reactions with solvents or oxygen. This typically results in a complex mixture of polymeric and oxidized products. The Safety Data Sheet for the parent indole-2-carboxylic acid explicitly lists "Exposure to light" as a condition to avoid.[4] Studies on the general indole structure confirm its degradation under UV irradiation.[5]
-
Causality: The conjugated π-system of the indole ring readily absorbs UV light, making it the primary chromophore responsible for initiating photochemical reactions.
Potential Metabolic Pathways
In biological systems, this compound is expected to undergo extensive Phase I and Phase II metabolism.
-
Phase I (Functionalization):
-
Hydroxylation: Cytochrome P450 (CYP) enzymes are likely to hydroxylate the benzene portion of the indole ring.
-
O-dealkylation: The ethoxy group can be cleaved by CYP enzymes to yield 4-hydroxy-1H-indole-2-carboxylic acid. This is a common metabolic pathway for alkoxy-substituted aromatic compounds.
-
-
Phase II (Conjugation):
-
Glucuronidation: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a chemically reactive acyl-glucuronide.[6] The hydroxylated metabolites from Phase I can also be conjugated with glucuronic acid or sulfate.
-
Section 2: Troubleshooting & FAQs
This section addresses common issues encountered during the handling and use of this compound.
Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stock solution that has been stored for a few days. What could be the cause?
A: This is a classic sign of compound degradation in solution. The most likely culprits are oxidation and photodegradation.
-
Oxidative Degradation: If your solvent was not degassed, dissolved oxygen can slowly oxidize the indole ring, leading to more polar byproducts (e.g., oxindoles). This is accelerated by exposure to ambient light and room temperature.
-
Photodegradation: If your solution was stored in a clear vial on the benchtop, even ambient laboratory light can be sufficient to cause degradation over time.[4]
-
Troubleshooting Steps:
-
Prepare Fresh: Always prepare solutions fresh from solid material for critical experiments.
-
Use Amber Vials: Store all solutions in amber or foil-wrapped vials to protect them from light.
-
Degas Solvents: For long-term storage, use high-purity solvents that have been degassed by sparging with nitrogen or argon.
-
Store Cold & Dark: Store stock solutions at -20°C or -80°C under an inert atmosphere (e.g., argon) to minimize both oxidative and thermal degradation.
-
Q2: My reaction yield is significantly lower than expected when using an oxidizing agent in a subsequent synthetic step. Could the starting material be degrading?
A: Yes, this is highly probable. The indole nucleus is electron-rich and can be more reactive than your intended target, especially with strong oxidants.[2]
-
Causality: Common oxidizing agents can readily attack the indole C2-C3 double bond, leading to cleavage or the formation of undesired side products, thereby consuming your starting material.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Use only the required amount and add it slowly at a reduced temperature.
-
Choose Milder Reagents: If possible, select a milder or more selective oxidizing agent for your transformation.
-
Protecting Groups: In complex syntheses, consider protecting the indole nitrogen (e.g., as a tosyl or BOC derivative) to reduce the nucleophilicity of the ring system.
-
Q3: During a workup involving heating in an acidic solution, I'm observing a new, less polar spot on my TLC that stains differently. What might this be?
A: The combination of heat and acid strongly suggests you are observing the decarboxylation product, 4-ethoxyindole.[3]
-
Causality: The loss of the carboxylic acid group (CO₂) results in a less polar molecule with different chromatographic behavior.
-
Troubleshooting Steps:
-
Minimize Heat: Avoid prolonged heating, especially in the presence of acid. If heat is necessary, use the lowest effective temperature.
-
pH Control: Neutralize acidic solutions as soon as possible during workup.
-
Characterization: Isolate the byproduct and characterize it by ¹H NMR and MS to confirm the loss of the carboxylic acid functionality.
-
Q4: I am planning in vivo studies. What are the most likely metabolites of this compound that I should develop analytical standards for?
A: Based on established metabolic pathways for similar structures, you should prioritize the synthesis and characterization of the following potential metabolites:
-
O-desethyl Metabolite: 4-Hydroxy-1H-indole-2-carboxylic acid. This is a very common Phase I metabolite for ethoxy-substituted aromatics.
-
Hydroxylated Metabolites: Look for hydroxylation at the C5, C6, or C7 positions of the indole ring.
-
Acyl-Glucuronide: The direct conjugate of the parent compound's carboxylic acid.[6] This is a critical Phase II metabolite.
Section 3: Experimental Protocols
To proactively assess the stability of your compound, a forced degradation study is essential.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol provides a framework for identifying the conditions under which this compound degrades.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Acidic: 0.1 M HCl. Incubate at 60°C.
-
Basic: 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: 3% H₂O₂. Keep at room temperature.[2]
-
Photolytic: Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm) at room temperature.[2] Include a dark control wrapped in foil.
-
Thermal: Incubate the stock solution (diluted with water) at 80°C.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Sample Preparation: Immediately neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of parent compound remaining and to identify major degradants.
Protocol 2: Recommended Starting Analytical Method
A stability-indicating method is crucial for separating the parent compound from its potential degradation products. A reverse-phase HPLC method is recommended.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power for separating closely eluting degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape in mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common, effective organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient to ensure elution of both polar degradants and the relatively nonpolar parent compound. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Detection (UV) | 220 nm, 280 nm | 220 nm for general detection and ~280 nm for the indole chromophore. Use a DAD to see all peaks. |
| Detection (MS) | ESI+ and ESI- | To detect both the parent compound and potential metabolites/degradants. |
References
- Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters.
- Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.
- Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water.
- The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- SAFETY DATA SHEET - Indole-2-carboxylic acid. Fisher Scientific.
- The Reissert Indole Synthesis. Organic Reactions.
- Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
- Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxid
- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Deriv
- Metabolic Activ
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 4-Ethoxy-1H-indole-2-carboxylic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 4-Ethoxy-1H-indole-2-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of this and structurally similar chiral acids. The following sections offer troubleshooting workflows, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.
I. Overview of Separation Strategies
The successful separation of this compound enantiomers is critical, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] The primary methods for resolving such chiral carboxylic acids include preparative chromatography (HPLC and SFC) and diastereomeric salt resolution. The choice of method often depends on the required scale, purity, and available resources.
-
Chiral Chromatography (HPLC/SFC): This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[2] The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[3] Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative to High-Performance Liquid Chromatography (HPLC), offering faster separations and significantly reduced solvent consumption.[4][5]
-
Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic acid with an enantiomerically pure chiral base.[6] This reaction creates a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[7] The desired enantiomer of the acid is then recovered by breaking the salt.[6]
II. Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Chromatography (HPLC/SFC) Troubleshooting
Question: I am observing poor or no enantiomeric resolution. What are the primary causes and how can I fix this?
Answer: This is the most common challenge in chiral method development. It almost always stems from a suboptimal choice of stationary phase, mobile phase, or both. The goal is to maximize the differential chiral interaction while maintaining good chromatography.[8]
Step-by-Step Troubleshooting:
-
Verify Chiral Stationary Phase (CSP) Selection: Not all CSPs work for all compounds. For a chiral carboxylic acid like this compound, the initial screening should include:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) are highly versatile and should be the first choice for screening.[3]
-
Anion-exchange CSPs: Phases based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX) are specifically designed for acidic compounds, operating on an ion-exchange mechanism.[9]
-
-
Optimize Mobile Phase Composition (The Key to Success):
-
Add an Acidic Modifier: This is non-negotiable for acidic analytes. The modifier ensures the carboxylic acid is in the appropriate ionization state to interact with the CSP and suppresses undesirable interactions with the silica support, improving peak shape.[10][11] Start with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in the mobile phase.[12]
-
Vary the Organic Modifier: The choice and concentration of the alcohol co-solvent (e.g., Isopropanol, Ethanol, Methanol) dramatically affect selectivity.[2] Systematically screen different alcohols and vary their percentage in the mobile phase (e.g., in 5% increments).
-
Consider Temperature: Temperature affects the thermodynamics of chiral recognition.[13] Lowering the temperature (e.g., from 25°C to 15°C) often enhances the stability of transient diastereomeric complexes, improving resolution.[10] Conversely, sometimes a higher temperature can improve efficiency or even reverse the elution order.[13]
-
Question: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Peak tailing compromises resolution and quantification. It's typically caused by secondary, non-ideal interactions between the analyte and the stationary phase or by column overload.
Troubleshooting Steps:
-
Check for Column Overload: The most straightforward issue to check. Dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.
-
Adjust Mobile Phase Additives:
-
For Acidic Compounds: Ensure your acidic modifier concentration is sufficient. Increase the concentration of TFA or acetic acid from 0.1% to 0.2% and observe the effect on peak symmetry.[10]
-
Active Silanols: Residual silanol groups on the silica support can cause tailing. The acidic modifier helps to suppress these interactions.
-
-
Investigate Contamination: Strongly retained impurities from previous injections can accumulate at the column head, leading to a loss of efficiency and poor peak shape.[14] Flushing the column with a strong, compatible solvent (check the manufacturer's instructions) can resolve this. For immobilized columns, solvents like DMF or THF may be used for regeneration.[14]
Diastereomeric Salt Resolution Troubleshooting
Question: I am not getting any crystal formation after adding the chiral resolving agent. What should I do?
Answer: Successful crystallization depends on forming a salt that is significantly less soluble than its diastereomer and the starting materials in the chosen solvent.
Troubleshooting Steps:
-
Solvent Screening is Crucial: The choice of solvent is the most critical parameter. If no crystals form, the diastereomeric salts are likely too soluble.
-
Try a less polar solvent or a mixture of solvents to decrease solubility.
-
If the material oils out, it may be supersaturated or impure. Try adding a more polar solvent dropwise to dissolve the oil, then cool slowly.
-
-
Concentrate the Solution: Slowly evaporate the solvent to reach the point of supersaturation, which is necessary to induce crystallization.
-
Induce Crystallization:
-
Seeding: If you have a crystal from a previous attempt, add a tiny amount to the solution.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.
-
Cooling: Slowly cool the solution. A rapid crash-cooling often leads to poor selectivity and traps impurities.
-
Question: The enantiomeric excess (ee) of my resolved acid is low. How can I improve it?
Answer: Low enantiomeric excess means your crystallization process is not selective enough.
Troubleshooting Steps:
-
Recrystallization: The most effective way to improve ee is to perform one or more recrystallizations of the diastereomeric salt. Each step will enrich the less soluble diastereomer.
-
Optimize the Stoichiometry: The molar ratio of the resolving agent to the racemic acid can be critical. While a 1:1 ratio is a common starting point for a mono-acid, sometimes using a sub-stoichiometric amount of the resolving agent can improve selectivity.[15]
-
Change the Resolving Agent: Not all chiral bases will provide sufficient solubility differences for the resulting diastereomeric salts. Screening several different resolving agents is common practice.[7][16]
III. Frequently Asked Questions (FAQs)
Q1: Which chiral separation technique is best for my needs: analytical vs. preparative scale?
-
Analytical Scale (μg to mg): Chiral HPLC and SFC are ideal. They provide high-resolution separation for determining enantiomeric purity (ee%) and developing a method for scale-up. SFC is often faster.[5][17]
-
Preparative Scale (g to kg): Both preparative SFC and diastereomeric salt resolution are viable.
-
Prep SFC is often faster, uses less solvent, and simplifies product isolation, making it a modern and efficient choice.[4]
-
Diastereomeric Salt Resolution is a classic, cost-effective method that does not require specialized chromatography equipment but can be more labor-intensive and require significant method development (solvent and resolving agent screening).[6][7]
-
Q2: What are the advantages of SFC over HPLC for separating this compound? SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[4] This results in:
-
Higher Speed: Flow rates can be 3-5 times higher than in HPLC without a significant loss in efficiency, leading to much faster separations.[5]
-
Reduced Solvent Consumption: Replacing organic solvents like hexane with CO2 makes the process greener and reduces solvent purchase and disposal costs.[4]
-
Faster Equilibration: Columns equilibrate very quickly, speeding up method development.[5]
Q3: Why are acidic or basic additives so critical in the mobile phase for chiral separations? Additives control the ionization state of both the analyte and the chiral selector, which is fundamental to the separation mechanism.
-
For an acidic analyte like this compound, an acidic additive (e.g., TFA) ensures consistent protonation/deprotonation, leading to reproducible interactions with the CSP.[12]
-
On anion-exchange CSPs, the additive facilitates the ion-pairing mechanism responsible for chiral recognition.[9]
-
Additives can also mask active sites on the silica support, dramatically improving peak shape.[10] Be aware, however, that additives can have "memory effects," so dedicating a column to specific additive types is recommended.[18]
Q4: How do I choose a suitable chiral resolving agent for diastereomeric salt formation? The selection is largely empirical. A good resolving agent should be:
-
Enantiomerically Pure: Any impurity will decrease the maximum possible ee of your product.
-
Readily Available and Inexpensive: Especially for large-scale resolutions.
-
Forms Crystalline Salts: The agent must form a salt with your acid that crystallizes well.
-
Provides Good Differentiation: The solubilities of the two diastereomeric salts should be significantly different in a practical solvent.
-
Common choices for resolving carboxylic acids include chiral amines such as (R)- or (S)-1-phenylethylamine, brucine, and quinine.[6][7]
IV. Experimental Protocols & Data
Protocol 1: Chiral HPLC/SFC Method Development Workflow
This protocol outlines a systematic screening approach to find optimal separation conditions.
-
Column Selection: Select 3-4 columns with different chiral stationary phases. A recommended starting set includes:
-
An amylose-based CSP (e.g., Chiralpak® IA, IB, or IC)
-
A cellulose-based CSP (e.g., Chiralcel® OD or OJ)
-
An anion-exchange CSP (e.g., CHIRALPAK QN-AX)
-
-
Mobile Phase Screening: Prepare stock solutions of organic modifiers (Isopropanol, Ethanol) containing 0.1% TFA.
-
Initial Screening Conditions: For each column, perform an initial isocratic run using the conditions outlined in Table 1.
-
Analysis & Optimization:
-
If no separation is observed, try a different organic modifier (e.g., switch from Isopropanol to Ethanol).
-
If partial separation is seen, optimize the percentage of the organic modifier. Decrease the modifier content to increase retention and potentially improve resolution.
-
If peaks are broad, ensure the acidic additive is present.
-
Once the best CSP and mobile phase are identified, optimize the temperature and flow rate to achieve baseline resolution (Rs > 1.5) in the shortest possible time.
-
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Chiralpak/Chiralcel series, QN-AX | Chiralpak/Chiralcel series, QN-AX |
| Mobile Phase A | Hexane (or Heptane) | Supercritical CO2 |
| Mobile Phase B | Isopropanol or Ethanol | Methanol or Ethanol |
| Additive | 0.1% TFA (in alcohol component) | 0.1% TFA (in alcohol co-solvent) |
| Starting %B | 20% | 15% |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Back Pressure | N/A | 150 bar |
| Detection | UV (e.g., 280 nm for indole) | UV (e.g., 280 nm for indole) |
| Table 1: Recommended Starting Conditions for Chiral HPLC/SFC Screening. |
Protocol 2: Diastereomeric Salt Resolution
This protocol provides a general procedure for resolving a racemic carboxylic acid.
-
Resolving Agent Selection: Choose an appropriate chiral base (see Table 2). (S)-(-)-1-phenylethylamine is a common starting point.
-
Solvent Selection: Screen various solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Acetonitrile) for the solubility of the racemic acid. The ideal solvent will dissolve the acid and resolving agent when heated but allow for selective crystallization of one diastereomeric salt upon cooling.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C).
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Analysis and Recovery:
-
Liberate the acid from a small sample of the salt by partitioning between an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl).
-
Analyze the organic layer by chiral HPLC/SFC to determine the enantiomeric excess (ee).
-
If the ee is not satisfactory (>98%), recrystallize the diastereomeric salt from a fresh portion of the solvent.
-
Once the desired ee is achieved, liberate the acid from the bulk of the salt to recover the pure enantiomer.
-
| Resolving Agent Class | Examples | Typical Application |
| Chiral Amines | (R/S)-1-Phenylethylamine | General purpose, widely available[7] |
| (R/S)-1-(1-Naphthyl)ethylamine | Offers different steric/electronic properties | |
| Natural Alkaloids | Brucine, Quinine, Cinchonidine | Effective but can be toxic; often used in classical resolutions[6] |
| Table 2: Common Chiral Resolving Agents for Carboxylic Acids. |
V. Visualized Workflows
VI. References
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. --INVALID-LINK--
-
Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. --INVALID-LINK--
-
ChemPartner. (n.d.). Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. --INVALID-LINK--
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. --INVALID-LINK--
-
Novakova, L., et al. (2014). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. --INVALID-LINK--
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral resolution. --INVALID-LINK--
-
Kalíková, K., et al. (2019). Fast enantioseparation of indole phytoalexins in additive free supercritical fluid chromatography. Journal of Chromatography A, 1597, 169-177. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of Acidic Chiral Compounds. --INVALID-LINK--
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. --INVALID-LINK--
-
ACS Publications. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. --INVALID-LINK--
-
Oxford Academic. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. --INVALID-LINK--
-
PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. --INVALID-LINK--
-
Chromatography Today. (2020). Trouble with chiral separations. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. --INVALID-LINK--
-
Perrin, C., et al. (1998). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 605-14. --INVALID-LINK--
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Basics of chiral HPLC. --INVALID-LINK--
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. --INVALID-LINK--
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. --INVALID-LINK--
-
ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. --INVALID-LINK--
-
NIH. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. --INVALID-LINK--
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. --INVALID-LINK--
-
Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids. --INVALID-LINK--
-
PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. --INVALID-LINK--
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. --INVALID-LINK--
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. --INVALID-LINK--
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. --INVALID-LINK--
-
NIH. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. --INVALID-LINK--
References
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- 5. ChemPartner [chempartner.com]
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- 10. benchchem.com [benchchem.com]
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- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxy-1H-indole-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative references. Our goal is to empower you to overcome common synthetic challenges and successfully scale up your reaction.
Overview of the Synthesis
The most common and reliable route to this compound involves a three-step sequence:
-
Diazotization of 3-ethoxyaniline.
-
Japp-Klingemann reaction with a β-keto-ester, such as ethyl 2-methylacetoacetate, to form an intermediate hydrazone. [1][2][3]3. Fischer indole synthesis of the resulting hydrazone to form the ethyl ester of the target molecule. [2][3][4][5]4. Hydrolysis of the ethyl ester to yield the final carboxylic acid product. [6][7] This pathway is highly adaptable but requires careful control of reaction conditions at each step to ensure high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the Japp-Klingemann reaction in this synthesis?
For the synthesis of this compound, the Japp-Klingemann reaction is typically performed by coupling the diazonium salt of 3-ethoxyaniline with a β-keto-ester. [1][2]Ethyl 2-methylacetoacetate is a suitable choice, as it will ultimately provide the desired 2-carboxylic acid functionality after cyclization and hydrolysis.
Q2: Which acid catalyst is best for the Fischer indole synthesis step?
A variety of Brønsted and Lewis acids can be used. [4][5]Common choices include:
-
Brønsted acids: Sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH). [5]* Lewis acids: Zinc chloride (ZnCl₂) or boron trifluoride (BF₃). [4][5] The optimal catalyst may depend on the specific substrate and desired reaction conditions. It is often advisable to screen a few catalysts to determine the best option for your specific setup. [8] Q3: My final product has low solubility. What is the best way to purify it?
This compound is a solid with limited solubility in many common organic solvents. Purification is typically achieved by recrystallization. A common solvent system is a mixture of ethanol and water. Dissolve the crude product in hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to form pure crystals.
Q4: Can I perform the hydrazone formation and Fischer indole synthesis in one pot?
Yes, a one-pot procedure is feasible. [9]After the formation of the hydrazone, the acid catalyst for the Fischer indole synthesis can be added directly to the reaction mixture. This approach can save time and reduce material loss between steps. However, it may require more careful optimization to minimize side reactions.
Troubleshooting Guide
Step 1 & 2: Diazotization and Japp-Klingemann Reaction
| Problem | Potential Causes | Solutions & Explanations |
| Low yield of hydrazone | Decomposition of the diazonium salt: Diazonium salts are often unstable at room temperature. | Maintain a low temperature (0-5 °C) throughout the diazotization and coupling reaction. Prepare the diazonium salt fresh and use it immediately. |
| Incorrect pH for coupling: The Japp-Klingemann reaction is pH-sensitive. | The coupling reaction should be carried out under mildly alkaline or neutral conditions. The use of a sodium acetate buffer is common. [10] | |
| Formation of tar-like byproducts | Side reactions of the diazonium salt: Unreacted diazonium salt can undergo various decomposition pathways. | Ensure the β-keto-ester is present in a slight excess to consume all of the diazonium salt. Add the diazonium salt solution slowly to the β-keto-ester solution to maintain a low concentration of the diazonium salt. |
Step 3: Fischer Indole Synthesis
| Problem | Potential Causes | Solutions & Explanations |
| Low yield of indole ester | Incomplete reaction: The cyclization may be slow or require more forcing conditions. | Increase the reaction temperature or prolong the reaction time. Consider using a stronger acid catalyst, such as polyphosphoric acid (PPA). [4] |
| Side reactions: The electron-donating ethoxy group can promote side reactions. | Optimize the choice and concentration of the acid catalyst. [8]In some cases, a milder Lewis acid like ZnCl₂ may give cleaner results than a strong Brønsted acid. | |
| N-N bond cleavage: Under certain conditions, the hydrazone can cleave at the N-N bond, preventing indole formation. [11] | This is more likely with electron-donating groups on the aryl ring. [11]Using a less harsh acid or lower temperature may mitigate this. | |
| Formation of isomeric products | Regioselectivity issues: If an unsymmetrical ketone is used as the starting material for the hydrazone, two different indole products can be formed. | For this specific synthesis, starting with a pyruvate derivative (from the Japp-Klingemann reaction) ensures regioselectivity. |
Step 4: Hydrolysis of the Ethyl Ester
| Problem | Potential Causes | Solutions & Explanations |
| Incomplete hydrolysis | Insufficient base or reaction time: Ester hydrolysis requires stoichiometric amounts of base. | Use a sufficient excess of a strong base like NaOH or KOH. Monitor the reaction by TLC or LC-MS to ensure all the starting ester is consumed. [8] |
| Decarboxylation of the product | Harsh reaction conditions: Indole-2-carboxylic acids can decarboxylate at high temperatures, especially under acidic or strongly basic conditions. [6] | Perform the hydrolysis at a moderate temperature (e.g., refluxing ethanol/water). Acidify the reaction mixture carefully at a low temperature during workup. |
| Formation of N-alkylated side products | Reaction of the indole nitrogen: The indole nitrogen can be alkylated under certain basic conditions if an alkylating agent is present. | Ensure no alkylating agents are present during the hydrolysis step. If this is a recurring issue, consider protecting the indole nitrogen earlier in the synthesis. [8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Ethoxy-1H-indole-2-carboxylate
This protocol is a representative example and may require optimization.
Part A: Diazotization of 3-Ethoxyaniline
-
In a beaker, dissolve 3-ethoxyaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before use.
Part B: Japp-Klingemann Reaction
-
In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.
-
Add a solution of sodium acetate in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the flask with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
The hydrazone product may precipitate and can be collected by filtration.
Part C: Fischer Indole Synthesis
-
Suspend the crude hydrazone in a suitable solvent, such as ethanol or acetic acid.
-
Add the chosen acid catalyst (e.g., sulfuric acid, p-TsOH, or ZnCl₂).
-
Heat the mixture to reflux and monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude ethyl 4-ethoxy-1H-indole-2-carboxylate by column chromatography or recrystallization.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 4-ethoxy-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.
-
The this compound will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.
Visualizations
Overall Synthesis Workflow
Caption: Decision tree for troubleshooting low yields in the Fischer indole synthesis step.
References
-
Wikipedia. Japp–Klingemann reaction. Available from: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]
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chemeurope.com. Japp-Klingemann reaction. Available from: [Link]
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ResearchGate. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]
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arkat-usa.org. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link]
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tsijournals.com. APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Available from: [Link]
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Journal of the American Chemical Society. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Available from: [Link]
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National Institutes of Health. Why Do Some Fischer Indolizations Fail? Available from: [Link]
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ResearchGate. CuI-Catalyzed Selective 3-Alkylation of Indoles with N-Tosylhydrazones and the I2-Mediated Further Cyclization to Chromeno[2,3-b]Indoles. Available from: [Link]
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chemzvesti.com. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Available from: [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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ResearchGate. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]
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Chem-Station. Fischer Indole Synthesis. Available from: [Link]
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PubChem. This compound (C11H11NO3). Available from: [Link]
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YouTube. Fischer Indole Synthesis. Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]
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PubChem. 4-Methoxy-1H-indole-2-carboxylic acid. Available from: [Link]
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
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National Institutes of Health. A new synthetic approach to the 3,4-dihydro-1H-ox[1][12]azino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Available from: [Link]
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ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]
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Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
- Google Patents. US5387713A - Process for purification of carboxylic acids.
-
HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available from: [Link]
- Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
National Institutes of Health. Ethyl 1H-indole-2-carboxylate. Available from: [Link]
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National Institutes of Health. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
- Google Patents. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
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- 12. benchchem.com [benchchem.com]
Troubleshooting analytical detection of 4-Ethoxy-1H-indole-2-carboxylic acid
Welcome to the technical support center for the analytical detection of 4-Ethoxy-1H-indole-2-carboxylic acid (CAS: 29970-01-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this indole derivative. My approach is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and develop robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its analysis?
A1: Understanding the molecule's structure is the first step to successful analysis. Three features are critical:
-
Indole Ring: The indole nucleus is susceptible to degradation under harsh basic conditions or prolonged exposure to light.[1] This necessitates careful sample handling and storage.
-
Carboxylic Acid Group: This is an acidic moiety, meaning its charge state is pH-dependent. In reversed-phase chromatography, maintaining a consistent, non-ionized state by acidifying the mobile phase is crucial to prevent peak tailing.[2][3] For mass spectrometry, this group readily deprotonates, making negative ion mode ESI-MS a highly sensitive detection method.[2][4]
-
Ethoxy Group & Aromatic System: These contribute to the molecule's moderate hydrophobicity, making it well-suited for reversed-phase liquid chromatography (RPLC).
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for quantification, especially at moderate concentrations. For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2]
Q3: How should I prepare stock solutions and store the compound?
A3: Given the potential for degradation, proper handling is key.[1]
-
Solvents: Use high-purity, LC-MS grade solvents. Acetonitrile or methanol are suitable for initial stock solutions.
-
Storage: Store the solid compound in a cool, dark, and dry place.[1] Prepare fresh stock solutions regularly. For short-term storage (1-2 weeks), refrigerated conditions (2-8°C) are acceptable. For longer-term storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
Q4: I am seeing a high, noisy baseline in my chromatogram. What are the common causes?
A4: A noisy or drifting baseline often points to issues with the mobile phase or the system itself.[5][6]
-
Mobile Phase Contamination: Use only high-purity, LC-MS grade solvents and additives. Contaminants or the use of non-volatile buffers can create significant noise, especially in MS detection.[7]
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the pump or detector, causing pressure fluctuations and baseline noise.[6] Ensure your mobile phase is freshly degassed.
-
System Contamination: A dirty LC system, particularly the detector flow cell or MS ion source, can be a major contributor.[2] Implement a regular system cleaning protocol.
HPLC Troubleshooting Guide
This section addresses specific issues encountered during HPLC method development and analysis for this compound.
Issue 1: Severe Peak Tailing
Symptom: The chromatographic peak is asymmetrical with a pronounced "tail" extending from the peak apex.
Causality: Peak tailing for acidic compounds like this one is most often caused by secondary interactions between the analyte and the stationary phase.[3] The primary culprit is the interaction of the negatively charged carboxylate group with positively charged sites on the silica backbone of the column, such as residual silanols or metal contaminants.[5]
Troubleshooting Workflow: Peak Tailing
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 5. ijprajournal.com [ijprajournal.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 4-Ethoxy- and 4-Methoxy-1H-indole-2-carboxylic Acid: Physicochemical Properties and Biological Potential
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Subtle modifications to this heterocyclic system can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This guide provides a detailed comparative analysis of two closely related analogs: 4-Ethoxy-1H-indole-2-carboxylic acid and 4-Methoxy-1H-indole-2-carboxylic acid. We will delve into their structural differences, comparative physicochemical properties, and potential biological activities, supported by established experimental protocols to empower researchers in their drug development endeavors.
Molecular Structure and Physicochemical Properties: A Tale of Two Alkoxy Groups
The core difference between the two molecules lies in the nature of the alkoxy substituent at the 4-position of the indole ring: a methoxy (-OCH3) group in one and an ethoxy (-OCH2CH3) group in the other. This seemingly minor variation—the addition of a single methylene unit—can have significant implications for a compound's lipophilicity, solubility, and metabolic stability, all critical parameters in drug design.
Table 1: Comparison of Physicochemical Properties
| Property | 4-Methoxy-1H-indole-2-carboxylic acid | This compound | Causality of Difference |
| Molecular Formula | C10H9NO3[3][4] | C11H11NO3[5][6] | The ethoxy group has an additional CH2 unit. |
| Molecular Weight | 191.18 g/mol [3][4] | 205.21 g/mol [5] | The additional CH2 unit increases the molecular mass. |
| Predicted XLogP3 | 1.9[4] | ~2.4 (Estimated) | The longer alkyl chain of the ethoxy group increases lipophilicity. |
| Aqueous Solubility | Likely low | Expected to be lower than the methoxy analog | Increased lipophilicity generally leads to decreased aqueous solubility.[7] |
| pKa | Not experimentally determined | Not experimentally determined | The electronic effects of methoxy and ethoxy groups on the acidity of the carboxylic acid are expected to be similar, leading to comparable pKa values. |
Expert Insight: The increase in lipophilicity, as suggested by the estimated higher LogP value for the ethoxy analog, is a critical consideration. While enhanced lipophilicity can improve membrane permeability and cell penetration, it can also lead to lower aqueous solubility, increased plasma protein binding, and potentially faster metabolic clearance. The choice between a methoxy and an ethoxy group, therefore, represents a fundamental trade-off in drug design, balancing potency with favorable pharmacokinetic properties.
Synthesis of 4-Alkoxy-1H-indole-2-carboxylic Acids
The synthesis of indole-2-carboxylic acids can be achieved through various methods, with the Fischer indole synthesis being a classic approach. A general synthetic route starting from a substituted nitrotoluene and diethyl oxalate is a common strategy.[8]
Caption: A generalized workflow for the synthesis of indole-2-carboxylic acids.
Potential Biological Activities and Experimental Evaluation
Derivatives of indole-2-carboxylic acid have demonstrated a wide range of biological activities, positioning them as promising scaffolds for the development of novel therapeutics.[1][2][9] Key areas of investigation include their potential as HIV-1 integrase inhibitors, anticancer agents via inhibition of IDO1/TDO, and as antitubercular agents.
HIV-1 Integrase Inhibition
Mechanism: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[10] Inhibitors of this enzyme block this integration step, halting the viral life cycle. The indole-2-carboxylic acid scaffold has been identified as a potential pharmacophore for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[11][12]
Experimental Protocol: HIV-1 Integrase 3'-Processing Assay
This protocol describes a real-time PCR-based assay to screen for inhibitors of the 3'-processing activity of HIV-1 integrase.[10]
-
Substrate Preparation: A biotinylated HIV-1 Long Terminal Repeat (LTR) substrate is used, mimicking the viral DNA sequence.
-
Enzyme Reaction:
-
Incubate 10 pM of the biotinylated HIV-1 LTR substrate with 4 µM of purified HIV-1 integrase enzyme in a reaction buffer (25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl, and 10 mM MgCl2) at 37°C for 16 hours.[10]
-
Test compounds (4-ethoxy- or 4-methoxy-1H-indole-2-carboxylic acid) are added to the reaction mixture at various concentrations. Raltegravir can be used as a positive control inhibitor.[10]
-
-
Capture of Processed Substrate:
-
Real-Time PCR:
-
Perform real-time PCR using primers and a probe specific for the unprocessed LTR sequence.
-
Rationale: In the absence of inhibition, the integrase cleaves the 3'-end of the LTR, removing the biotinylated nucleotides. This prevents the DNA from being captured on the avidin-coated tube, leading to amplification. In the presence of an effective inhibitor, the LTR remains intact and biotinylated, is captured in the tube, and is therefore unavailable for amplification, resulting in a delayed or absent PCR signal.[10]
-
Caption: Workflow for the HIV-1 integrase inhibition assay.
IDO1/TDO Inhibition for Cancer Immunotherapy
Mechanism: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[13][14] In the tumor microenvironment, the overexpression of these enzymes leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the activity of immune cells, allowing the tumor to evade the immune system.[13][14] Inhibitors of IDO1 and TDO can restore immune function and are a promising strategy in cancer immunotherapy. Indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of IDO1 and TDO.[10]
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
This protocol describes a cell-based assay to screen for IDO1 inhibitors by measuring the production of kynurenine.[13][14]
-
Cell Culture:
-
Seed SKOV-3 ovarian cancer cells (which endogenously express IDO1 upon stimulation) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[14]
-
-
Induction and Treatment:
-
Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at a concentration of 10 ng/mL.[14]
-
Simultaneously, add serial dilutions of the test compounds (4-ethoxy- or 4-methoxy-1H-indole-2-carboxylic acid).
-
-
Incubation: Incubate the plate for 48-72 hours to allow for IDO1 expression and activity.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done using various methods, including HPLC or a colorimetric assay involving Ehrlich's reagent.
-
Rationale: A decrease in kynurenine concentration in the presence of the test compound indicates inhibition of IDO1 activity.
-
Caption: Workflow for the cell-based IDO1 inhibition assay.
Antitubercular Activity
Mechanism: The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Indole derivatives have been explored for their potential to inhibit the growth of this bacterium.[1]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[3][11][12]
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using an appropriate broth medium (e.g., 7H9 broth supplemented with OADC).[11]
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute it to the final desired concentration.[11]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microplate containing the test compounds.
-
Include a drug-free well as a positive control for growth and a well with only medium as a negative control.
-
Seal the plate and incubate at 37°C for 7 days.[11]
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add Alamar Blue reagent and Tween 80 to each well.[12]
-
Re-incubate for 24 hours.[11]
-
Rationale: Viable, metabolically active bacteria will reduce the Alamar Blue reagent, causing a color change from blue to pink. The MIC is the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[11]
-
Conclusion and Future Directions
This compound and 4-Methoxy-1H-indole-2-carboxylic acid represent two closely related chemical entities with the potential for diverse biological activities. The subtle structural difference between the ethoxy and methoxy groups is likely to influence their physicochemical properties, particularly lipophilicity, which in turn will affect their pharmacokinetic and pharmacodynamic profiles.
While a direct comparative study is warranted, the information and experimental protocols provided in this guide offer a solid foundation for researchers to undertake such an evaluation. The choice between these two analogs in a drug discovery program will depend on the specific therapeutic target and the desired balance between potency, selectivity, and drug-like properties. Further investigation into their synthesis, a comprehensive analysis of their physicochemical characteristics, and head-to-head comparisons in relevant biological assays will be crucial in unlocking their full therapeutic potential.
References
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). Molecules. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
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Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2022). European Journal of Chemistry. [Link]
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Synthesis of indoles - Organic Chemistry Portal. [Link]
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4-Methoxy-1H-indole-2-carboxylic acid. PubChem. [Link]
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This compound (C11H11NO3). PubChemLite. [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Medicinal Chemistry. [Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI. [Link]
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1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
The Role of 4-Methoxy-1H-Indole-2-Carboxylic Acid in Pharmaceutical Development. (2025). Synthera. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Request PDF. ResearchGate. [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). Methods in Molecular Biology. [Link]
-
Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. (2015). Journal of Analytical Methods in Chemistry. [Link]
-
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Request PDF. ResearchGate. [Link]
-
Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes. (2017). Journal of Visualized Experiments. [Link]
-
In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2018). Antimicrobial Agents and Chemotherapy. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Journal of Immunological Methods. [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). International Journal of Tryptophan Research. [Link]
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HIV 1 Genotyping Targeting Integrase Perspectives on Surveillance of Antiretroviral Drug Resistanc. (2022). YouTube. [Link]
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IDO / TDO Pathway. BPS Bioscience. [Link]
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IDO/TDO Screening Services. BPS Bioscience. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]
-
Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. (2023). The Journal of Organic Chemistry. [Link]
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Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2022). European Journal of Chemistry. [Link]
-
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Navigating the Therapeutic Potential of 4-Ethoxy-1H-indole-2-carboxylic Acid Analogs: A Comparative Efficacy Analysis
An In-depth Guide for Researchers and Drug Development Professionals
The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, analogs of 4-Ethoxy-1H-indole-2-carboxylic acid are of growing interest due to their potential therapeutic applications. This guide provides a comparative analysis of the efficacy of these analogs, drawing upon available experimental data to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.
The Indole-2-Carboxylic Acid Core: A Versatile Pharmacophore
The indole-2-carboxylic acid moiety serves as a versatile template for the design of bioactive molecules. Its rigid bicyclic structure provides a defined orientation for substituent groups, while the carboxylic acid functionality can engage in crucial hydrogen bonding interactions with biological targets. Furthermore, the indole ring system can participate in various non-covalent interactions, including hydrophobic and π-stacking interactions, which contribute to ligand-receptor binding.
Recent research has highlighted the potential of indole-2-carboxylic acid derivatives in several therapeutic areas, including:
-
Anticancer Agents: Certain analogs have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3][4][5] The proposed mechanisms of action often involve the induction of apoptosis.[1][6]
-
Anti-inflammatory Agents: The anti-inflammatory properties of this scaffold are also well-documented, with some derivatives showing promise in preclinical models of inflammatory diseases like sepsis and diabetic kidney disease.[7][8][9]
-
Antiviral Agents: Notably, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[10]
-
Antitubercular Agents: The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis.[11][12]
The Influence of the 4-Ethoxy Group: A Key Determinant of Activity
While comprehensive comparative studies on a series of 4-ethoxy analogs are limited in the currently available literature, analysis of related 4-alkoxy and other substituted indole-2-carboxylic acid derivatives allows for the extrapolation of key SAR principles. The substitution at the 4-position of the indole ring, including with an ethoxy group, can significantly impact the molecule's physicochemical properties and its interaction with biological targets.
The 4-ethoxy group can influence:
-
Lipophilicity: The addition of an ethoxy group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and oral bioavailability.
-
Electronic Properties: The oxygen atom of the ethoxy group is an electron-donating group, which can modulate the electron density of the indole ring and influence its reactivity and binding affinity.
-
Steric Hindrance: The size and conformation of the ethoxy group can introduce steric constraints that may favor or hinder binding to a specific target.
Comparative Efficacy: Insights from Available Data
Due to the absence of direct comparative studies on a series of this compound analogs, this guide will draw upon data from broader studies on indole-2-carboxylic acid derivatives to infer potential efficacy trends.
Table 1: Hypothetical Comparative Efficacy of this compound Analogs (Illustrative)
| Analog | Target | IC50 / EC50 (µM) | Key Structural Features | Reference |
| Compound A (Parent) | Target X | 10.5 | 4-Ethoxy group | Fictional Data |
| Analog 1 | Target X | 5.2 | 4-Ethoxy, 5-Chloro | Fictional Data |
| Analog 2 | Target X | 15.8 | 4-Ethoxy, 3-Methyl | Fictional Data |
| Analog 3 | Target Y | 2.1 | 4-Ethoxy, N-Arylcarboxamide | Fictional Data |
This table is for illustrative purposes only, as direct comparative data for a series of 4-ethoxy analogs is not currently available in the cited literature. The data points are hypothetical and intended to demonstrate how such a comparison would be presented.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of indole-2-carboxylic acid derivatives, several key SAR trends can be identified that are likely relevant to 4-ethoxy analogs:
-
Substitution at the 5- and 6-positions: Halogen substitutions (e.g., chloro, fluoro) at these positions have been shown to enhance the metabolic stability of indole-2-carboxamides.[11]
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a carboxamide is a common strategy. The nature of the substituent on the amide nitrogen can have a pronounced effect on activity. For instance, in a series of anti-inflammatory agents, a pyridine ring on the amide nitrogen led to potent compounds.[8]
-
Substitution at the 3-position: This position is crucial for the apoptotic activity of some indole-2-carboxylic acid benzylidene-hydrazides.[6]
Experimental Methodologies: A Guide to Efficacy Evaluation
To facilitate further research and comparative studies, this section outlines a standard experimental workflow for evaluating the efficacy of novel this compound analogs.
General Synthesis of Indole-2-Carboxamides
A common and versatile method for the synthesis of indole-2-carboxamide derivatives involves the coupling of the corresponding indole-2-carboxylic acid with a desired amine.[13]
Step-by-step Protocol:
-
Activation of the Carboxylic Acid: Dissolve the this compound in a suitable aprotic solvent (e.g., DMF or CH2Cl2). Add a coupling reagent such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
-
Amine Coupling: To the activated carboxylic acid, add the desired amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography.
In Vitro Efficacy Assays
The choice of in vitro assay will depend on the intended therapeutic target. Below are examples of commonly used assays for different therapeutic areas.
Anticancer Activity (Apoptosis Induction):
-
Cell Culture: Maintain human cancer cell lines (e.g., T47D breast cancer cells) in appropriate culture medium.
-
Compound Treatment: Seed the cells in 96-well plates and treat with varying concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Caspase Activity Assay: Measure the activity of caspases (key mediators of apoptosis) using a commercially available fluorometric or colorimetric assay kit.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that induces 50% of the maximum caspase activation.[6]
Anti-inflammatory Activity (Inhibition of Cytokine Production):
-
Cell Culture: Use a relevant cell line, such as RAW 264.7 macrophages.
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 value.[7]
Visualizing the Path Forward: A Conceptual Workflow
The following diagram illustrates a conceptual workflow for the discovery and evaluation of novel this compound analogs.
Caption: A conceptual workflow for the development of this compound analogs.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct comparative efficacy data for a series of its analogs is currently lacking, the broader understanding of the structure-activity relationships of indole-2-carboxylic acid derivatives provides a solid foundation for future research.
To unlock the full potential of this chemical class, future studies should focus on the systematic synthesis and evaluation of a diverse library of 4-ethoxy analogs. Such studies should aim to:
-
Establish a clear and quantitative SAR for the 4-ethoxy series.
-
Elucidate the specific molecular targets and mechanisms of action.
-
Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
By pursuing these research avenues, the scientific community can pave the way for the development of novel and effective drugs based on the this compound scaffold.
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A Comparative Guide to the Structure-Activity Relationship of 4-Ethoxy-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. While extensive research has elucidated the structure-activity relationships (SAR) for many substituted indole-2-carboxylic acids, the 4-ethoxy subclass remains a largely unexplored frontier. This guide provides a comprehensive comparison of known SAR data from analogous indole-2-carboxylic acid derivatives to establish a predictive framework for the rational design and evaluation of novel 4-ethoxy-1H-indole-2-carboxylic acid-based compounds. By examining the established roles of key structural motifs and extrapolating to the 4-ethoxy scaffold, we aim to empower researchers to unlock the therapeutic potential of this promising, yet under-investigated, chemical space.
The Indole-2-Carboxylic Acid Motif: A Privileged Scaffold in Drug Design
The indole-2-carboxylic acid core is a recurring motif in a variety of clinically relevant molecules. Its rigid bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, while the carboxylic acid at the 2-position often serves as a critical anchor for binding to biological targets. This moiety is frequently observed to chelate metal ions within enzyme active sites, a key interaction for potent inhibition.[1][2] The versatility of this scaffold is underscored by its presence in compounds developed as:
-
Antiviral Agents: Particularly as inhibitors of HIV-1 integrase.[2][3]
-
Anticancer Therapeutics: Targeting crucial enzymes in cancer progression such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4]
-
Anti-inflammatory Drugs: Through the inhibition of cyclooxygenase-2 (COX-2).[5]
-
Antitubercular Agents: Exhibiting potent activity against Mycobacterium tuberculosis.[6][7]
This guide will systematically dissect the known SAR of this broader class to build a predictive model for the 4-ethoxy derivatives.
Deconstructing the Indole-2-Carboxylic Acid Pharmacophore: A Foundation for Rational Design
Decades of research have yielded a wealth of data on how structural modifications to the indole-2-carboxylic acid scaffold influence biological activity. Understanding these established principles is paramount for the intelligent design of novel derivatives.
The Indispensable Carboxylic Acid
The 2-carboxylic acid group is a linchpin for the biological activity of many compounds in this class. In the context of HIV-1 integrase inhibition, for example, the carboxylate, in concert with the indole nitrogen, forms a crucial chelating interaction with two magnesium ions in the enzyme's catalytic core.[2] This bidentate chelation is a foundational principle for achieving high-affinity binding and potent inhibition.
The Influence of Ring Substituents
The strategic placement of substituents on the indole nucleus is a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.
-
Position 3: The introduction of extended hydrophobic moieties at the C3 position has proven to be a successful strategy for enhancing the inhibitory potency of HIV-1 integrase inhibitors by facilitating interactions with a nearby hydrophobic pocket in the enzyme.[2]
-
Positions 4 and 6: Halogenation (Cl, F) or cyano-substitution at the 4- and 6-positions has been shown to significantly enhance the metabolic stability of indole-2-carboxamide-based antitubercular agents, a critical parameter for in vivo efficacy.[6]
-
Position 5 versus 6: The regiochemistry of substitution can have a profound impact on activity. In one study of antiproliferative indole-2-carboxamides, a 5-chloro substituted analog was found to be substantially more potent than its 6-chloro counterpart, highlighting the sensitivity of the target protein to the precise location of the substituent.
Bioisosteric Replacement of the Carboxylic Acid
Conversion of the carboxylic acid to an ester or an amide is a common medicinal chemistry tactic to modify a compound's physicochemical properties. N-substituted indole-2-carboxylic acid esters have been successfully explored as selective COX-2 inhibitors,[5] while a diverse range of indole-2-carboxamides have demonstrated potent antitubercular and anticancer activities.[8]
The 4-Alkoxy Substitution Pattern: Insights from the 4-Methoxy Analog
Direct experimental data on the SAR of this compound derivatives is notably absent in the current scientific literature. However, the closely related 4-methoxy analog provides a valuable point of comparison. 4-Methoxy-1H-indole-2-carboxylic acid is a widely utilized building block in the synthesis of complex drug candidates, underscoring the synthetic accessibility and potential utility of this substitution pattern.[9] The 4-methoxy group can influence the electronic landscape of the indole ring and act as a hydrogen bond acceptor, thereby modulating target engagement.
A Predictive SAR Framework for this compound Derivatives
By integrating the established SAR of the broader indole-2-carboxylic acid class with insights from the 4-methoxy analog, we can construct a hypothetical, yet scientifically grounded, SAR model for the 4-ethoxy derivatives. The substitution of a methoxy with an ethoxy group is a subtle modification that increases lipophilicity and introduces additional conformational flexibility, which can have significant downstream effects on a molecule's ADME profile and target interactions.
The this compound Core: Foundational Elements
-
The 2-Carboxylic Acid: This group is anticipated to retain its critical role as a primary binding determinant, engaging in polar contacts or metal chelation.
-
The 4-Ethoxy Group: The larger ethoxy substituent, relative to a methoxy group, is predicted to enhance lipophilicity. This may improve cell permeability and interactions with hydrophobic pockets in target proteins, but could also impact aqueous solubility and metabolic stability.
Proposed Structural Modifications and Their Predicted Consequences
The following table outlines a series of proposed modifications to the this compound scaffold and their anticipated impact on biological activity, based on established SAR principles.
| Modification | Rationale (Leveraging Existing SAR Data) | Anticipated Effect on Biological Activity |
| Derivatization of the C2-Carboxylic Acid (Amides/Esters) | To enhance cell penetration, modulate solubility, and potentially create prodrugs. | Could shift target selectivity (e.g., towards COX-2) or improve oral bioavailability. |
| Introduction of Substituents at C3 | To probe for and engage with hydrophobic sub-pockets within the target's active site. | The addition of appropriately sized hydrophobic groups could significantly boost potency, mirroring the strategy used for HIV-1 integrase inhibitors. |
| Halogenation at C6 | To block a potential site of metabolism and thereby improve the pharmacokinetic profile. | May lead to compounds with a longer in vivo half-life, as demonstrated with antitubercular indole-2-carboxamides. |
| Systematic Variation of Amide/Ester Moieties | To conduct a detailed exploration of the steric and electronic requirements of the target's binding site. | Will allow for the fine-tuning of potency, selectivity, and physicochemical properties. |
Charting the Course: Experimental Validation Workflows
The validation of these hypothetical SAR predictions necessitates a rigorous and systematic approach encompassing both chemical synthesis and biological evaluation.
Synthetic Elaboration of the this compound Scaffold
The synthesis of a focused library of 4-ethoxy-1H-indole-2-carboxamides can be readily achieved through standard peptide coupling methodologies.
A Representative Experimental Protocol for Amide Synthesis:
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a peptide coupling reagent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., diisopropylethylamine, DIPEA, 2.0 eq). Stir the mixture at ambient temperature for 20 minutes to effect the formation of the activated ester.
-
Coupling: Introduce the desired primary or secondary amine (1.1 eq) to the activated ester solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude amide product via flash column chromatography on silica gel to yield the desired compound.
A Tiered Approach to Biological Evaluation
The synthesized derivatives should be subjected to a cascade of in vitro assays to comprehensively profile their biological activity.
-
Primary Screening: Initial screening should be conducted in relevant enzyme inhibition assays (e.g., HIV-1 integrase, IDO1, COX-2) or cell-based antiproliferative assays against a panel of cancer cell lines.
-
Secondary Screening: Active compounds should be further evaluated to determine their potency (IC50/EC50), selectivity against related targets, and mechanism of action.
-
ADME Profiling: Promising lead compounds should be subjected to in vitro ADME assays to assess their metabolic stability, cell permeability, and potential for off-target liabilities.
Future Outlook: Unlocking the Potential of a Neglected Scaffold
The indole-2-carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. The 4-ethoxy substituted series, while currently underexplored, holds significant promise. The predictive SAR framework presented in this guide, which is firmly rooted in established medicinal chemistry principles, offers a clear roadmap for the rational design and synthesis of novel this compound derivatives. Through a systematic and iterative process of design, synthesis, and biological evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of this intriguing and neglected area of chemical space.
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Visualizations
Caption: Iterative workflow for SAR studies.
Caption: Hypothetical binding mode.
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A Comparative Guide to Validating Target Engagement of Novel Bioactive Compounds: A Case Study with 4-Ethoxy-1H-indole-2-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. A compound that shows a promising effect in a phenotypic screen is a locked box; without identifying its direct molecular target and confirming engagement, advancing the compound is a significant gamble. This guide provides an in-depth comparison of modern experimental strategies to navigate this "target deconvolution" process.[1][2] We will use the hypothetical novel compound, 4-Ethoxy-1H-indole-2-carboxylic acid, as a case study to illustrate a robust, multi-pronged workflow for target identification and validation.
The Central Challenge: From Phenotype to Target
Imagine a phenotypic screen has identified this compound as a potent inhibitor of cancer cell proliferation. This is a promising start, but the fundamental question remains: how does it work? Which protein or proteins does it bind to in the cell to exert this effect? Answering this is the cornerstone of target validation. It allows for rational lead optimization, elucidation of potential off-target effects, and the development of biomarkers.[3][4]
This guide outlines a logical, multi-phase approach, moving from broad, unbiased target discovery to precise, quantitative biophysical characterization.
A Strategic Workflow for Target Identification and Validation
A successful target validation campaign relies on orthogonal methods that build upon each other to create a cohesive and undeniable body of evidence. No single technique is sufficient. Our strategy involves three key phases: (1) Target Identification, to find potential binding partners; (2) Target Validation, to confirm the interaction occurs in a physiological context; and (3) Biophysical Characterization, to quantify the binding parameters.
Caption: Conceptual design and workflow for Photoaffinity Labeling.
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: Synthesize a photoaffinity probe by chemically modifying this compound. A non-essential position on the molecule is identified (via structure-activity relationship studies) to attach a linker connected to a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin). [5][6]2. Incubation: Incubate the probe with cell lysate or intact cells. A parallel control incubation with an excess of the original, unmodified compound should be performed to identify specific binders (proteins that are "competed" off the probe).
-
UV Crosslinking: Expose the samples to UV light (e.g., 365 nm) to activate the photoreactive group, inducing covalent bond formation with interacting proteins. [6]4. Enrichment: Lyse the cells (if using intact cells) and enrich the biotin-tagged protein complexes using streptavidin-coated magnetic beads.
-
Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls (e.g., no-probe control, competed control). These are your putative targets.
Phase 2: Target Validation - Confirming Engagement in Cells
Identifying a putative target with PAL is a major step, but it is not definitive proof of engagement in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for confirming that a compound binds to its target inside intact, living cells. [7][8] Causality Behind the Method: CETSA is based on the principle of ligand-induced thermal stabilization. [7]When a small molecule binds to its target protein, it generally increases the protein's structural stability. This increased stability makes the protein more resistant to thermal denaturation. By heating cells to various temperatures, one can create a "melting curve" for the target protein. In the presence of a binding ligand like this compound, this curve will shift to higher temperatures, providing direct and label-free evidence of target engagement. [7] Experimental Protocol: Cellular Thermal Shift Assay (Western Blot Detection)
-
Cell Treatment: Culture cells to an appropriate density and treat them with either a vehicle control (e.g., DMSO) or various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Immediately cool the samples on ice. [9]4. Lysis and Centrifugation: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Measure the total protein concentration and normalize all samples.
-
Western Blotting: Analyze the amount of the specific putative target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Biophysical Characterization - Quantifying the Interaction
Once a target has been validated in cells using CETSA, the next step is to characterize the binding interaction in a controlled, in vitro setting using purified components. This allows for precise measurement of binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time. [10][11]It is exceptionally useful for determining the kinetics of a drug-target interaction—that is, how fast the compound binds to the target (the on-rate, kₐ) and how fast it dissociates (the off-rate, kₔ).
Causality Behind the Method: In a typical SPR experiment, the purified target protein is immobilized on a sensor chip. [12]A solution containing this compound (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and reported in Resonance Units (RU). [10]By analyzing the shape of the binding and dissociation curves (the "sensorgram"), one can calculate the kinetic and affinity constants.
Experimental Protocol: Surface Plasmon Resonance
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared for background subtraction.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer. It is crucial to match the buffer composition, including any DMSO used to dissolve the compound, to minimize bulk refractive index effects.
-
Binding Measurement: Sequentially inject the different concentrations of the compound over the sensor surface, from lowest to highest. Each injection cycle consists of an association phase (when the compound is flowing) and a dissociation phase (when only buffer is flowing). [11]4. Regeneration: Between cycles, inject a regeneration solution (e.g., high salt or low pH) to strip all bound compound from the protein, preparing the surface for the next injection.
-
Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding. [13]It directly measures the heat released or absorbed when two molecules interact. This provides a complete thermodynamic profile of the interaction in a single experiment.
Causality Behind the Method: An ITC experiment involves titrating the compound (ligand) into a sample cell containing the purified target protein. [14]The instrument consists of two cells, a reference cell and a sample cell, kept at a constant temperature. When the ligand is injected into the sample cell and binds to the protein, heat is either released (exothermic) or absorbed (endothermic). [15]The instrument measures the tiny temperature changes and the power required to maintain a zero temperature difference between the sample and reference cells. The resulting data are used to determine the binding affinity (Kₗ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. [16] Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare the purified target protein and a concentrated stock of this compound in the exact same, degassed buffer. Precise concentration determination is critical for accurate results. [15]2. Instrument Setup: Load the protein solution into the sample cell and the compound solution into the titration syringe. Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution. The heat change associated with each injection is measured.
-
Data Acquisition: As the protein becomes saturated with the compound, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.
-
Data Analysis: Integrate the heat change from each injection peak and plot it against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters: Kₗ, n, ΔH, and ΔS. [17]
Comparison of Target Validation Methodologies
| Feature | Photoaffinity Labeling (PAL) | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Goal | Unbiased target identification | Confirm in-cell target engagement | Quantify binding kinetics (kₐ, kₔ) and affinity (Kₗ) | Quantify binding thermodynamics (Kₗ, ΔH, ΔS, n) |
| Principle | Light-induced covalent crosslinking | Ligand-induced thermal stabilization | Change in refractive index upon binding | Measures heat change upon binding |
| Context | In vitro (lysate) or in cellulo | In vitro (lysate) or in cellulo | In vitro (purified components) | In vitro (purified components) |
| Label Requirement | Requires compound modification (probe) | Label-free | Label-free | Label-free |
| Key Output | List of putative protein targets | Target melting curve (ΔTₘ) | Sensorgram (kₐ, kₔ, Kₗ) | Binding isotherm (Kₗ, n, ΔH, ΔS) |
| Main Advantage | Unbiased, for unknown targets | Physiologically relevant (in-cell) | Real-time kinetic data | Gold standard for thermodynamics; provides stoichiometry |
| Main Limitation | Probe synthesis can be complex; potential for non-specific labeling | Lower throughput (WB); requires specific antibody | Requires protein immobilization; sensitive to buffer mismatch | Requires large amounts of pure protein; lower throughput |
Synthesizing the Evidence: Building a Conclusive Case
By integrating the results from this multi-pronged approach, a researcher can build an exceptionally strong case for the target engagement of this compound. The narrative would be as follows:
-
Discovery: Photoaffinity labeling identified Protein X as a high-confidence, specific binding partner from a complex cellular proteome.
-
Confirmation: CETSA experiments demonstrated that this compound treatment leads to a significant thermal stabilization of Protein X in intact cells, confirming that the compound engages its target in a physiological environment.
-
Quantification: SPR analysis with purified recombinant Protein X revealed a high-affinity interaction with a Kₗ in the nanomolar range, characterized by fast association and slow dissociation rates.
-
Thermodynamic Profile: ITC experiments confirmed the binding affinity determined by SPR, established a 1:1 binding stoichiometry, and showed that the interaction is enthalpically driven.
This layered, self-validating system of experiments provides the rigorous, data-driven evidence required by drug development professionals to confidently advance a compound like this compound from a phenotypic hit to a validated lead with a known mechanism of action.
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A Comparative Guide to the Cross-Reactivity Profile of 4-Ethoxy-1H-indole-2-carboxylic acid
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of biological activities, from anticancer and anti-inflammatory to neuroprotective and antiviral applications.[1] However, this same structural versatility can also lead to off-target interactions, a critical consideration in the development of safe and effective therapeutics. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel indole derivative, 4-Ethoxy-1H-indole-2-carboxylic acid.
The core principle of this investigation is to proactively assess the potential for unintended molecular interactions early in the development pipeline. By comparing the binding affinity and functional activity of this compound against a panel of targets known to be modulated by structurally similar indole-2-carboxylic acid derivatives, we can build a detailed selectivity profile. This proactive approach is essential for identifying potential liabilities and guiding further optimization efforts.
The Rationale for a Targeted Cross-Reactivity Panel
The selection of targets for this cross-reactivity study is not arbitrary. It is based on a thorough review of the known biological activities of indole-2-carboxylic acid derivatives. This data-driven approach allows for an efficient and focused investigation into the most probable off-target interactions. The following classes of proteins have been identified as key areas of interest for this comparative analysis:
-
Ion Channels: Specifically, the N-methyl-D-aspartate (NMDA) receptor, where some indole-2-carboxylic acids act as antagonists at the glycine binding site.[3][4]
-
Enzymes:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in tryptophan metabolism and targets for cancer immunotherapy.[5]
-
HIV-1 Integrase, a crucial enzyme in the viral life cycle.[6][7]
-
Cytosolic Phospholipase A2 (cPLA2), involved in inflammatory processes.[8]
-
Cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs.[1]
-
Dihydrolipoyl Dehydrogenase (DLDH), with implications in neuroprotection and metabolism.[9]
-
-
G-Protein Coupled Receptors (GPCRs): The Cysteinyl leukotriene receptor 1 (CysLT1), a target for asthma and allergic rhinitis.[10]
Comparative Compounds: Establishing a Baseline
To provide context to the cross-reactivity data of this compound, a selection of well-characterized compounds will be included in the screening panel. These compounds will serve as positive controls and benchmarks for potency and selectivity.
| Compound | Primary Target(s) | Therapeutic Area |
| Indole-2-carboxylic acid | NMDA Receptor (Glycine Site) Antagonist | Neuroscience |
| Epacadostat (IDO1 inhibitor) | IDO1 | Oncology |
| Raltegravir (HIV-1 Integrase inhibitor) | HIV-1 Integrase | Infectious Disease |
| Montelukast (CysLT1 antagonist) | CysLT1 Receptor | Inflammation/Allergy |
| Celecoxib (COX-2 inhibitor) | COX-2 | Inflammation |
| 5-Methoxy-1H-indole-2-carboxylic acid | DLDH inhibitor | Metabolism/Neuroprotection |
Experimental Workflows for Cross-Reactivity Profiling
The following section details the step-by-step methodologies for assessing the interaction of this compound with the selected target panel.
Diagram of the General Experimental Workflow
Caption: General workflow for cross-reactivity screening.
Protocol 1: NMDA Receptor Binding Assay (Glycine Site)
-
Objective: To determine the binding affinity of this compound to the glycine binding site of the NMDA receptor.
-
Method: Radioligand binding assay using [³H]-glycine.
-
Procedure:
-
Prepare rat cortical membranes as the source of NMDA receptors.
-
Incubate the membranes with a fixed concentration of [³H]-glycine and varying concentrations of the test compound (this compound) or the reference compound (Indole-2-carboxylic acid).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of an excess of unlabeled glycine.
-
Calculate the specific binding and plot as a function of the test compound concentration to determine the Ki value.
-
Protocol 2: IDO1/TDO Enzyme Inhibition Assay
-
Objective: To assess the inhibitory activity of this compound against IDO1 and TDO.[5]
-
Method: In vitro enzyme activity assay measuring the conversion of tryptophan to N-formylkynurenine.
-
Procedure:
-
Use recombinant human IDO1 and TDO enzymes.
-
Prepare a reaction mixture containing the enzyme, L-tryptophan, and necessary co-factors.
-
Add varying concentrations of the test compound or the reference inhibitor (Epacadostat).
-
Incubate the reaction at 37°C.
-
Stop the reaction and measure the formation of N-formylkynurenine spectrophotometrically.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 3: HIV-1 Integrase Inhibition Assay
-
Objective: To evaluate the inhibitory effect of this compound on HIV-1 integrase activity.[6][7]
-
Method: A commercially available HIV-1 integrase strand transfer assay kit.
-
Procedure:
-
Follow the manufacturer's protocol.
-
Typically, the assay involves the incubation of recombinant HIV-1 integrase with a donor DNA substrate and a target DNA.
-
Add varying concentrations of the test compound or the reference inhibitor (Raltegravir).
-
The strand transfer reaction is detected using a specific antibody and a colorimetric or fluorometric substrate.
-
Measure the signal and calculate the percent inhibition to determine the IC50 value.
-
Hypothetical Cross-Reactivity Data
The following tables present a hypothetical dataset to illustrate the expected outcomes of the cross-reactivity profiling.
Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of this compound and Control Compounds
| Target | This compound | Indole-2-carboxylic acid | Epacadostat | Raltegravir | Montelukast | Celecoxib | 5-Methoxy-1H-indole-2-carboxylic acid |
| NMDA Receptor (Glycine Site) | > 10 µM (Ki) | 500 nM (Ki) | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| IDO1 | 5 µM (IC50) | > 10 µM | 10 nM (IC50) | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| TDO | > 10 µM (IC50) | > 10 µM | 500 nM (IC50) | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| HIV-1 Integrase | > 10 µM (IC50) | > 10 µM | > 10 µM | 5 nM (IC50) | > 10 µM | > 10 µM | > 10 µM |
| cPLA2 | > 10 µM (IC50) | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| CysLT1 Receptor | > 10 µM (IC50) | > 10 µM | > 10 µM | > 10 µM | 2 nM (IC50) | > 10 µM | > 10 µM |
| COX-2 | 8 µM (IC50) | > 10 µM | > 10 µM | > 10 µM | > 10 µM | 50 nM (IC50) | > 10 µM |
| DLDH | 2 µM (IC50) | > 10 µM | > 10 µM | > 10 µM | > 10 µM | > 10 µM | 500 nM (IC50) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results and Next Steps
Based on the hypothetical data, this compound demonstrates some off-target activity, notably against IDO1, COX-2, and DLDH, albeit with significantly lower potency compared to the respective control compounds. The lack of activity at the NMDA receptor glycine site, HIV-1 integrase, and CysLT1 receptor suggests a degree of selectivity.
The observed micromolar activity against IDO1, COX-2, and DLDH warrants further investigation. Follow-up studies should include:
-
Cellular Assays: To confirm if the observed enzymatic inhibition translates to functional effects in a cellular context.
-
Broader Kinase Profiling: Given the prevalence of kinase off-targets for small molecules, a broad kinase panel screen would be a prudent next step.
-
Structural Biology: Co-crystallization studies with the identified off-targets could provide insights into the binding mode and guide structure-activity relationship (SAR) studies to engineer out the undesirable activities.
Diagram of the Decision-Making Process
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Benchmarking 4-Ethoxy-1H-indole-2-carboxylic acid: A Comparative Guide to MCT4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Targeting Lactate Transport in Oncology
The metabolic landscape of cancer is characterized by a profound reliance on glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. A critical consequence of this metabolic reprogramming is the overproduction of lactic acid, which must be efficiently exported from cancer cells to maintain intracellular pH and sustain high glycolytic rates.[1] Monocarboxylate Transporter 4 (MCT4), a member of the solute carrier family 16 (SLC16A3), has emerged as a key player in this process, acting as a lactate/H+ exporter in highly glycolytic tissues.[2] Upregulation of MCT4 is frequently observed in various aggressive cancers and is often associated with poor prognosis, making it a compelling therapeutic target.[3][4][5] Inhibition of MCT4 can lead to intracellular lactate accumulation, disrupting the metabolic equilibrium of cancer cells and ultimately inducing apoptosis and reducing tumor growth.[3]
This guide provides a comprehensive framework for benchmarking the novel compound, 4-Ethoxy-1H-indole-2-carboxylic acid, against known inhibitors of MCT4. We will delve into the mechanistic rationale for inhibitor selection, provide detailed experimental protocols for robust comparative analysis, and present a clear structure for data interpretation.
Selection of Benchmark Inhibitors: Establishing a Comparator Landscape
To rigorously evaluate the inhibitory potential of this compound, a panel of well-characterized MCT4 inhibitors is essential. The selected benchmarks should ideally span different chemical scaffolds and exhibit a range of potencies and selectivities.
Primary Benchmark Inhibitor:
-
AZD0095: A highly potent and selective MCT4 inhibitor with an IC50 of 1.3 nM.[2][6][7] Its excellent selectivity against other MCT isoforms (>1000-fold against MCT1) makes it an ideal tool for dissecting MCT4-specific effects.[6] AZD0095 has demonstrated preclinical efficacy and is a clinical candidate, providing a high bar for comparison.[6]
Secondary and Selectivity Benchmark Inhibitors:
-
Syrosingopine: A dual inhibitor of MCT1 and MCT4, with a significantly higher potency for MCT4 (IC50 of 40 nM) compared to MCT1 (IC50 of 2500 nM).[2][8] Including Syrosingopine allows for the assessment of the test compound's activity in a dual-inhibition context.
-
VB124: A potent and selective MCT4 inhibitor with reported IC50 values of 8.6 nM for lactate import and 19 nM for lactate export in MDA-MB-231 cells.[2][8] Its high selectivity for MCT4 over MCT1 makes it another valuable comparator.[2]
-
AR-C155858: A potent inhibitor of MCT1 and MCT2, but importantly, it is inactive against MCT4.[9][10][11][12][13] This compound serves as a crucial negative control to confirm the MCT4-specificity of the observed effects and to assess the selectivity profile of this compound.
-
BAY-8002: A potent dual inhibitor of MCT1 and MCT2 with excellent selectivity against MCT4 (IC50 > 50 µmol/L).[14] Similar to AR-C155858, BAY-8002 is a valuable tool for establishing the selectivity of the test compound.
Experimental Design: A Multi-faceted Approach to Inhibitor Characterization
A robust benchmarking study requires a combination of biochemical and cell-based assays to provide a comprehensive understanding of an inhibitor's potency, selectivity, and mechanism of action.
Caption: Experimental workflow for benchmarking MCT4 inhibitors.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for obtaining meaningful and reproducible data. An ideal cell line for studying MCT4 inhibition should exhibit high endogenous expression of MCT4 and low to negligible expression of other MCT isoforms, particularly MCT1.
-
Recommended Cell Line: MDA-MB-231 (human breast cancer cell line). This cell line is well-documented to have high MCT4 expression and lacks MCT1 expression, making it a suitable model for studying MCT4-specific transport.[15]
-
Culture Conditions: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
Radiolabeled Lactate Uptake Assay
This assay directly measures the transport of lactate into cells and is a gold-standard method for quantifying inhibitor potency.
Materials:
-
MDA-MB-231 cells
-
[¹⁴C]-L-Lactate
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Test compounds (this compound and benchmarks)
-
Scintillation cocktail and counter
Procedure:
-
Seed MDA-MB-231 cells in a 24-well plate and grow to confluence.
-
Wash cells twice with pre-warmed Assay Buffer.
-
Pre-incubate cells with varying concentrations of the test compounds or vehicle control in Assay Buffer for 15-30 minutes at 37°C.
-
Initiate the uptake by adding Assay Buffer containing a known concentration of [¹⁴C]-L-Lactate (and the respective inhibitor concentrations).
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Assay Buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of each well to normalize the data.
Extracellular Lactate Measurement Assay
This assay provides a functional readout of MCT4-mediated lactate efflux from cells.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium
-
Test compounds
-
Commercially available lactate assay kit (colorimetric or fluorometric)[16][17][18][19]
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of the test compounds or vehicle control.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the number of cells or total protein content in each well.
Data Analysis and Presentation
IC50 Determination
For both the radiolabeled lactate uptake and extracellular lactate measurement assays, the half-maximal inhibitory concentration (IC50) should be determined. This is achieved by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Comparative Data Table
Summarize the key findings in a clear and concise table to facilitate direct comparison between this compound and the benchmark inhibitors.
| Compound | Target(s) | MCT4 IC50 (nM) | MCT1 IC50 (nM) | Selectivity (MCT1/MCT4) |
| This compound | MCT4 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| AZD0095 | MCT4 | ~1.3[6] | >1300[6] | >1000 |
| Syrosingopine | MCT1/MCT4 | ~40[8] | ~2500[8] | ~0.016 |
| VB124 | MCT4 | ~19 (export)[2] | >10,000 | >526 |
| AR-C155858 | MCT1/MCT2 | Inactive[9] | ~2.3[9] | N/A |
| BAY-8002 | MCT1/MCT2 | >50,000[14] | ~85[14] | N/A |
Note: The IC50 values for the benchmark inhibitors are approximate and may vary depending on the specific assay conditions. It is crucial to run all compounds in parallel under identical experimental conditions for a valid comparison.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of MCT4 inhibition in cancer cells.
Inhibition of MCT4 by compounds such as this compound blocks the efflux of lactate and protons from highly glycolytic cancer cells. This leads to an accumulation of intracellular lactate and a subsequent decrease in intracellular pH (acidification). The resulting acidic intracellular environment can inhibit key glycolytic enzymes, disrupting the cell's energy production and ultimately triggering apoptosis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of this compound as a novel MCT4 inhibitor. By employing the described experimental protocols and benchmark compounds, researchers can accurately determine its potency, selectivity, and cellular activity. A favorable profile, characterized by high potency against MCT4 and significant selectivity over other MCT isoforms, would position this compound as a promising candidate for further preclinical development. Future studies could explore its efficacy in in vivo cancer models, investigate its pharmacokinetic and pharmacodynamic properties, and further elucidate its molecular interactions with MCT4. The continued exploration of novel MCT4 inhibitors holds significant promise for the development of new and effective cancer therapies that target the metabolic vulnerabilities of tumors.
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National Center for Biotechnology Information. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments. [Link]
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A Researcher's Guide to the Synthesis and Experimental Reproducibility of 4-Ethoxy-1H-indole-2-carboxylic Acid
In the landscape of drug discovery and development, the consistent and reliable synthesis of novel chemical entities is paramount. Indole-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific analogue, 4-Ethoxy-1H-indole-2-carboxylic acid, providing a comprehensive overview of its synthesis, characterization, and a critical discussion on the reproducibility of its experimental outcomes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and evaluation of heterocyclic compounds.
Introduction: The Significance of 4-Substituted Indole-2-Carboxylic Acids
The indole nucleus is a cornerstone in the design of pharmacologically active molecules. The strategic placement of substituents on the indole ring can profoundly influence the compound's biological activity, pharmacokinetic properties, and target selectivity. Specifically, modifications at the 4-position of the indole-2-carboxylic acid scaffold have been explored in the development of various therapeutic agents, including inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy[1]. The introduction of an ethoxy group at the 4-position can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and target engagement compared to its unsubstituted or methoxy-substituted counterparts.
This guide will provide a detailed, reproducible protocol for the synthesis of this compound, discuss the critical parameters for its characterization, and explore the factors that can influence the reproducibility of its synthesis and subsequent experimental applications. We will also draw comparisons with its close analogue, 4-Methoxy-1H-indole-2-carboxylic acid, for which more extensive data is publicly available.
Synthesis of this compound: A Reproducible Protocol
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-ethoxy-6-nitrophenyl)-2-oxoacetate
This initial step involves the condensation of 2-ethoxy-6-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.
-
Reagents and Equipment:
-
2-ethoxy-6-nitrotoluene
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add 2-ethoxy-6-nitrotoluene, followed by the dropwise addition of diethyl oxalate at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Reductive Cyclization to Ethyl 4-Ethoxy-1H-indole-2-carboxylate
The resulting α-keto ester is then subjected to reductive cyclization to form the indole ring.
-
Reagents and Equipment:
-
Ethyl 2-(2-ethoxy-6-nitrophenyl)-2-oxoacetate
-
Iron powder
-
Acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Suspend ethyl 2-(2-ethoxy-6-nitrophenyl)-2-oxoacetate and iron powder in a mixture of ethanol and acetic acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain ethyl 4-ethoxy-1H-indole-2-carboxylate.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Reagents and Equipment:
-
Ethyl 4-ethoxy-1H-indole-2-carboxylate
-
Potassium hydroxide or Lithium hydroxide
-
Ethanol/Water or THF/Water mixture
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve ethyl 4-ethoxy-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add potassium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with cold 1M hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Characterization and Expected Results
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data, based on the known data for the analogous 4-Methoxy-1H-indole-2-carboxylic acid and general spectroscopic principles[3][4][5].
| Analytical Technique | Expected Results for this compound | Reference Data for 4-Methoxy-1H-indole-2-carboxylic acid [3] |
| 1H NMR (in DMSO-d6) | δ 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.4-6.8 (m, 4H, Ar-H), 4.1 (q, 2H, OCH2CH3), 1.4 (t, 3H, OCH2CH3) | δ 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.3-6.9 (m, 4H, Ar-H), 3.9 (s, 3H, OCH3) |
| 13C NMR (in DMSO-d6) | ~163 (C=O), ~150 (C4-O), ~138-110 (Ar-C), ~105 (C3), ~64 (OCH2), ~15 (CH3) | ~163 (C=O), ~151 (C4-O), ~138-110 (Ar-C), ~104 (C3), ~56 (OCH3) |
| IR Spectroscopy (KBr pellet) | ~3300 cm-1 (N-H stretch), ~3000-2500 cm-1 (O-H stretch, broad), ~1680 cm-1 (C=O stretch) | ~3336 cm-1 (N-H stretch), ~3200-2000 cm-1 (O-H stretch, broad), ~1695 cm-1 (C=O stretch) |
| Mass Spectrometry (ESI-) | m/z: 204.06 [M-H]- | m/z: 190.05 [M-H]- |
Factors Influencing Reproducibility of Experimental Results
The reproducibility of experimental results, both in the synthesis of this compound and in its subsequent biological evaluation, is influenced by a multitude of factors. A lack of reproducibility can stem from poorly defined protocols, variability in reagents, and inadequate analytical characterization[6][7].
Diagram of Factors Affecting Reproducibility:
Caption: Key factors influencing the reproducibility of experimental outcomes.
Reproducibility in Synthesis
-
Purity of Starting Materials: The purity of the initial 2-ethoxy-6-nitrotoluene is critical. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts.
-
Reaction Conditions: Strict control over reaction temperature, time, and atmosphere (e.g., maintaining an inert atmosphere) is essential. Deviations can affect reaction kinetics and product distribution.
-
Purification Method: The method of purification (e.g., recrystallization versus column chromatography) can impact the final purity of the compound. The choice of solvents for these processes should be consistent.
Reproducibility in Functional Assays
-
Compound Purity and Integrity: The presence of residual solvents or synthetic impurities can significantly alter the results of biological assays. It is imperative to use highly purified and well-characterized material.
-
Compound Handling: The solubility of this compound in assay buffers, its stability in solution, and the accuracy of weighing and dilution are critical parameters that must be carefully controlled.
-
Assay-Specific Variables: In biological assays, factors such as cell line passage number, reagent lot-to-lot variability, and precise incubation times can all contribute to a lack of reproducibility.
Comparison with Alternatives
The primary alternative for comparison is the structurally similar 4-Methoxy-1H-indole-2-carboxylic acid .
| Parameter | This compound | 4-Methoxy-1H-indole-2-carboxylic acid | Commentary |
| Molecular Weight | 205.21 g/mol | 191.18 g/mol [3] | The ethoxy analogue is slightly heavier. |
| Predicted LogP | ~2.4 | ~1.9[3] | The ethoxy group increases lipophilicity, which may affect cell permeability and off-target effects. |
| Synthesis | Adapted from established methods for substituted indoles. | Synthesis protocols are documented[8]. | The synthesis of the ethoxy analogue is expected to be comparable in complexity to the methoxy analogue. |
| Characterization Data | Predicted based on analogue data. | Publicly available spectral data (NMR, MS)[3]. | The availability of reference data for the methoxy analogue provides a strong basis for confirming the identity of the ethoxy compound. |
Other alternatives include indole-2-carboxylic acids with different substituents at the 4-position (e.g., halogens, alkyl groups). The choice of substituent will influence the electronic and steric properties of the molecule, thereby affecting its biological activity. For instance, electron-withdrawing groups may alter the pKa of the carboxylic acid and the indole N-H, which can impact target binding.
Conclusion
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Al-Ostoot, F. H., et al. (2019). Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide. European Journal of Chemistry, 10(3), 234-238. [Link]
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A Head-to-Head Comparison of Indole-2-Carboxylic Acid Derivatives: A Privileged Scaffold in Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with profound pharmacological activities. Among its varied incarnations, indole-2-carboxylic acid has emerged as a particularly versatile scaffold, a "privileged" starting point for the design of novel therapeutics. Its rigid structure, coupled with the reactive carboxylic acid handle, provides an ideal framework for chemists to elaborate upon, fine-tuning its properties to engage a diverse array of biological targets. This guide offers a head-to-head comparison of distinct classes of indole-2-carboxylic acid derivatives, delving into their synthesis, mechanism of action, and performance in relevant biological assays, supported by experimental data.
The Enduring Appeal of the Indole-2-Carboxylic Acid Scaffold
The power of the indole-2-carboxylic acid framework lies in its unique combination of features. The indole ring system itself can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, crucial for binding to protein targets. The carboxylic acid at the 2-position is a key functional group, often acting as a critical pharmacophore that can chelate metal ions in enzyme active sites or form strong hydrogen bonds with receptor residues.[1][2] This inherent reactivity also provides a convenient point for chemical modification, allowing for the generation of large libraries of derivatives with diverse functionalities.
This guide will explore the following classes of indole-2-carboxylic acid derivatives, showcasing the remarkable adaptability of this scaffold:
-
Antiviral Agents: Targeting HIV-1 Integrase
-
Anticancer Agents: A Multi-pronged Attack on Malignancy
-
Anti-inflammatory Agents: Modulating the Immune Response
-
Antimicrobial Agents: Combating Bacterial Infections
Antiviral Derivatives: Potent Inhibition of HIV-1 Integrase
The fight against Human Immunodeficiency Virus (HIV) has been revolutionized by the development of effective antiretroviral therapies. One of the key viral enzymes targeted is integrase (IN), which is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle.[1][3] Indole-2-carboxylic acid derivatives have been identified as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][3][4]
The core mechanism of action for these derivatives involves the chelation of two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme by the indole nucleus and the C2-carboxylic acid.[1][3][4] This interaction prevents the enzyme from carrying out its strand transfer function, effectively halting viral replication.
Head-to-Head Comparison of HIV-1 Integrase Inhibitors
| Compound | Key Structural Features | IC₅₀ (µM) | Reference |
| Compound 17a | C6 halogenated benzene ring | 3.11 | [1][4] |
| Compound 20a | Long branch on C3 of the indole core | 0.13 | [3] |
| Compound 4a/4b | 2-methoxyphenyl or 3-methoxyphenyl at C3 | 10.06 - 15.70 | [4] |
Analysis of Performance:
The data clearly demonstrates the importance of strategic substitutions on the indole-2-carboxylic acid scaffold for enhancing anti-integrase activity. While the parent compound showed inhibitory potential, the introduction of specific moieties led to significant improvements in potency.
-
Compound 17a highlights the beneficial effect of a halogenated benzene ring at the C6 position. This addition is believed to promote π-π stacking interactions with the viral DNA, thereby strengthening the binding affinity.[1][4]
-
The remarkable potency of Compound 20a , with an IC₅₀ value of 0.13 µM, underscores the critical role of a long branch at the C3 position.[3] This modification allows the molecule to access and interact with a hydrophobic pocket near the active site of the integrase, leading to a substantial increase in inhibitory effect.[3]
-
The derivatives 4a and 4b , with methoxyphenyl groups at C3, also showed improved activity compared to the parent compound, indicating that even relatively simple modifications at this position can positively influence potency.[4]
Experimental Workflow: HIV-1 Integrase Strand Transfer Assay
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase.
Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.
Anticancer Agents: A Multifaceted Approach
The indole-2-carboxylic acid scaffold has proven to be a fertile ground for the development of anticancer agents with diverse mechanisms of action.[2][5] These derivatives have been shown to inhibit various cancer cell lines, including those resistant to standard chemotherapies.[5][6]
Head-to-Head Comparison of Anticancer Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound C11 | 14-3-3η protein inhibitor | Bel-7402/5-Fu (chemoresistant liver cancer) | Not specified, but potent | [6] |
| Compound 30 | Bcl-2 inhibitor | MCF-7 (breast cancer) | 0.83 | [5] |
| Compound 5e | EGFR/CDK2 dual inhibitor | A-549, MCF-7, Panc-1 | 0.95 (average GI₅₀) | [7] |
| Compound I(12) | DNA cleavage and anticancer | MCF-7, HeLa, HEK293 | Potent | [8] |
Analysis of Performance:
The versatility of the indole-2-carboxylic acid scaffold is evident in the range of anticancer mechanisms exhibited by its derivatives.
-
Compound C11 demonstrates the potential of targeting protein-protein interactions, in this case, the 14-3-3η protein, which is implicated in cancer cell survival and proliferation.[6] Its activity against chemoresistant liver cancer cells is particularly noteworthy.[6]
-
Compound 30 showcases the ability of these derivatives to inhibit key apoptosis-regulating proteins like Bcl-2, a promising strategy for inducing cancer cell death.[5]
-
The dual inhibitory activity of Compound 5e against both EGFR and CDK2 highlights a powerful approach to simultaneously target signaling pathways that drive cancer cell growth and proliferation.[7]
-
Compound I(12) , a 1,2,3-triazole derivative, exhibits a different mechanism involving DNA cleavage, demonstrating that modifications to the core scaffold can lead to compounds with distinct modes of action.[8]
Signaling Pathway: EGFR/CDK2 Inhibition
The following diagram illustrates the dual inhibition of the EGFR and CDK2 pathways by indole-2-carboxamide derivatives, leading to cell cycle arrest and apoptosis.
Caption: Dual inhibition of EGFR and CDK2 pathways.
Anti-inflammatory and Antimicrobial Applications
Beyond antiviral and anticancer activities, indole-2-carboxylic acid derivatives have also shown promise as anti-inflammatory and antimicrobial agents.
Anti-inflammatory Activity
A series of indole-2-carboxamide derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] For instance, compound 13b , an indole-2-formamide benzimidazole[2,1-b]thiazole derivative, exhibited potent anti-inflammatory activity and was found to be non-toxic.[10]
Antimicrobial Activity
Indole-2-carboxamide derivatives have demonstrated potent pan-activity against various mycobacterial species, including M. tuberculosis and non-tuberculous mycobacteria (NTM), by inhibiting the MmpL3 transporter, which is essential for mycolic acid translocation.[11] Furthermore, certain 1,2,3-triazole derivatives of indole-2-carboxylic acid, such as I(6) and I(12) , have shown excellent antibacterial activity against Escherichia coli and Bacillus subtilis.[8]
Structure-Activity Relationship (SAR) Insights
Across the various therapeutic applications, several key structure-activity relationships have emerged for indole-2-carboxylic acid derivatives:
-
The Carboxylic Acid is Key: The 2-carboxylic acid group is often essential for activity, particularly in metal-chelating enzymes like HIV-1 integrase.[1][3][12]
-
Substitution at C3: This position is a hotspot for modification, and the introduction of various groups, from simple phenyl rings to longer chains, can significantly impact potency and selectivity.[3][4][12]
-
Modifications at C5 and C6: Halogenation or the addition of other substituents at these positions on the indole ring can influence binding affinity and pharmacokinetic properties.[1][13]
-
Amide vs. Ester Derivatives: The conversion of the carboxylic acid to an amide or ester can lead to compounds with different biological profiles and improved cell permeability.[9][14]
Conclusion
The indole-2-carboxylic acid scaffold has unequivocally established itself as a privileged framework in the landscape of drug discovery. Its inherent structural features and amenability to chemical modification have enabled the development of a diverse array of derivatives with potent and specific activities against a range of challenging diseases. The head-to-head comparisons presented in this guide highlight the remarkable tunability of this scaffold, where subtle changes in substitution patterns can lead to dramatic shifts in biological activity. As our understanding of disease biology continues to evolve, the indole-2-carboxylic acid scaffold is poised to remain a valuable and enduring platform for the design of next-generation therapeutics.
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Orthogonal Validation of 4-Ethoxy-1H-indole-2-carboxylic acid Activity: A Comparative Guide
Introduction
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, this class of compounds has been identified as a promising source of HIV-1 integrase inhibitors and modulators of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Given this chemical precedent, any novel derivative, such as 4-Ethoxy-1H-indole-2-carboxylic acid, warrants a thorough investigation of its potential biological targets.
This guide provides a framework for the orthogonal validation of the biological activity of this compound. Orthogonal validation, the practice of using two or more distinct methods that rely on different physical or chemical principles to measure the same endpoint, is a cornerstone of rigorous scientific inquiry. By employing this approach, we can significantly increase confidence in the observed activity and mitigate the risk of artifacts or off-target effects inherent to a single assay.
Herein, we present two distinct experimental workflows to probe the potential activity of this compound:
-
A biochemical assay to determine its inhibitory effect on HIV-1 integrase strand transfer.
-
A cell-based electrophysiology assay to assess its antagonistic activity at the glycine co-agonist site of the NMDA receptor.
By comparing the results from these two disparate systems—one an isolated enzymatic reaction and the other a complex cellular response—we can build a robust and reliable profile of the compound's biological function.
Method 1: HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)
Rationale and Scientific Principle
HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus.[4] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[5] Integrase strand transfer inhibitors (INSTIs) are a clinically important class of antiretroviral drugs that bind to the integrase active site and block the strand transfer step, thereby preventing viral replication.[6][7] The indole-2-carboxylic acid scaffold has been shown to chelate the two Mg2+ ions within the integrase active site, a key interaction for inhibition.[2]
This biochemical assay directly measures the strand transfer activity of recombinant HIV-1 integrase in a controlled, cell-free environment. The inhibition of this activity by this compound would provide direct evidence of its potential as an INSTI.
Experimental Workflow
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Detailed Experimental Protocol
-
Plate Preparation: A 96-well streptavidin-coated plate is washed with reaction buffer. A solution of biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA is added to each well and incubated to allow binding to the streptavidin.[8]
-
Integrase Loading: After washing away unbound DS DNA, recombinant full-length HIV-1 integrase protein is added to each well and incubated to allow it to bind to the DS DNA substrate.[8]
-
Compound Addition: The test compound, this compound, is serially diluted in reaction buffer containing a final concentration of 1% DMSO. The positive control, Raltegravir, is similarly diluted.[9] A vehicle control (1% DMSO in reaction buffer) is also prepared. 50 µL of each dilution is added to the appropriate wells.
-
Strand Transfer Reaction: A double-stranded target substrate (TS) DNA, which is labeled with a unique tag (e.g., DIG), is added to each well to initiate the strand transfer reaction. The plate is incubated at 37°C for 30-60 minutes.[3]
-
Detection: The plate is washed to remove all components except the biotinylated DS DNA and any TS DNA that has been integrated. An HRP-labeled antibody specific for the TS DNA tag is added and incubated.[8]
-
Signal Generation: After a final wash, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. The signal intensity is directly proportional to the amount of strand transfer that has occurred.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) is determined by fitting the data to a dose-response curve.
Hypothetical Performance Data
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | HIV-1 Integrase | Biochemical | 5.2 |
| Raltegravir (Positive Control) | HIV-1 Integrase | Biochemical | 0.03 |
| Vehicle (1% DMSO) | HIV-1 Integrase | Biochemical | >100 |
Method 2: NMDA Receptor Glycine Site Antagonism Assay (Cell-based Electrophysiology)
Rationale and Scientific Principle
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function.[10] For the channel to open, it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[11][12] The glycine binding site on the GluN1 subunit of the receptor is a key modulatory site.[13] Antagonists of this site can inhibit NMDA receptor function, a mechanism that has been explored for therapeutic intervention in various neurological conditions.[14] The parent compound, indole-2-carboxylic acid, has been shown to be a competitive antagonist at this site.[3]
This assay uses whole-cell patch-clamp electrophysiology on cultured neurons or HEK293 cells expressing recombinant NMDA receptors to measure ion flow through the channel. A reduction in the NMDA- and glycine-evoked current in the presence of this compound would indicate antagonistic activity at the glycine site.
Signaling Pathway
Caption: NMDA Receptor activation and site of antagonism.
Detailed Experimental Protocol
-
Cell Culture: HEK293 cells stably co-expressing the GluN1 and GluN2A subunits of the NMDA receptor are cultured on glass coverslips. Alternatively, primary cultured neurons (e.g., hippocampal or cortical) can be used.[15]
-
Patch-Clamp Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with a single cell, and the cell membrane is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -70 mV.[2]
-
Baseline Measurement: A baseline current is established in the presence of the extracellular solution.
-
Agonist Application: The cell is perfused with a solution containing a saturating concentration of NMDA (e.g., 200 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward current.[2]
-
Antagonist Application: After washing and allowing the current to return to baseline, the cell is pre-incubated with varying concentrations of this compound for 1-2 minutes. The NMDA/glycine solution is then co-applied with the test compound, and the resulting current is measured.
-
Controls: A known glycine site antagonist, such as 7-Chlorokynurenic acid (7-CK), is used as a positive control.[14] To confirm competitive antagonism, the experiment can be repeated with a higher concentration of glycine, which should shift the dose-response curve of the antagonist to the right.[2] A vehicle control is also run.
-
Data Analysis: The peak inward current in the presence of the antagonist is compared to the control current (NMDA/glycine alone). The percentage of inhibition is calculated, and an IC50 value is determined from the dose-response curve.
Hypothetical Performance Data
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | NMDA Receptor | Electrophysiology | > 100 |
| 7-Chlorokynurenic acid (Positive Control) | NMDA Receptor | Electrophysiology | 0.5 |
| Vehicle (0.1% DMSO) | NMDA Receptor | Electrophysiology | No effect |
Synthesis and Conclusion
The power of orthogonal validation lies in the convergence or divergence of data from fundamentally different assays. In our hypothetical example, the results provide a clear and compelling narrative:
-
HIV-1 Integrase Inhibition: this compound demonstrates inhibitory activity against HIV-1 integrase in a biochemical assay with an IC50 of 5.2 µM. This is a moderately potent activity that suggests a direct interaction with the enzyme.
-
NMDA Receptor Antagonism: In a cell-based electrophysiology assay, the compound shows no significant antagonistic activity at the NMDA receptor glycine site at concentrations up to 100 µM.
This guide illustrates a robust, multi-faceted approach to compound characterization. By employing orthogonal assays early in the drug discovery process, researchers can build a higher degree of confidence in their findings, make more informed decisions, and ultimately accelerate the development of new therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Ethoxy-1H-indole-2-carboxylic acid
This document provides essential safety and logistical information for the proper disposal of 4-Ethoxy-1H-indole-2-carboxylic acid (CAS No: 29970-01-2). As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This guide is structured to provide a clear, actionable, and scientifically grounded protocol, ensuring that waste is managed in a manner that protects both laboratory personnel and the environment. The procedures outlined herein are based on a synthesis of regulatory standards and chemical-specific hazard data.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step in managing its disposal. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste. Improper disposal, such as drain disposal or commingling with general refuse, can lead to regulatory penalties, environmental contamination, and acute health risks.[1]
The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[2][3]
| Hazard Classification | GHS Hazard Statement | Nature of Risk |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially damaging, irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. |
Given these properties, all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., weigh boats, gloves, pipette tips), must be disposed of as hazardous chemical waste.
Core Principles of Compliant Chemical Waste Management
The disposal protocol for any specific chemical is built upon a foundation of universal principles mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][4][5]
-
Waste Segregation: This is the most critical principle to prevent dangerous chemical reactions. This compound, being a carboxylic acid, must be segregated from bases, strong oxidizing agents, and amines to prevent potentially violent reactions.[6] Store in a designated "Acids" or "Organic Acids" waste container.
-
Point-of-Generation Management: Hazardous waste must be managed at or near the location where it is generated, known as a Satellite Accumulation Area (SAA).[7] This minimizes the risk of spills and ensures personnel familiar with the waste are in control.
-
Container Integrity and Labeling: Waste containers must be robust, chemically compatible with the waste, and always kept closed except when adding material.[7][8] Every container must be accurately labeled with its contents and associated hazards to ensure safe handling by all personnel and emergency responders.[9]
-
Prohibition of Drain Disposal: The EPA and local authorities strictly prohibit the disposal of most chemicals, including this compound, down the sewer system.[7]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for the safe disposal of solid and liquid waste containing this compound.
Experimental Workflow: Routine Waste Disposal
Caption: Workflow for routine disposal of this compound waste.
Detailed Methodologies
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves. Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2]
-
Waste Characterization and Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, paper towels used for cleanup) must be collected as hazardous solid waste.
-
Liquid Waste: Solutions containing this compound must be collected as hazardous liquid waste. Do not mix with incompatible waste streams such as bases, oxidizers, or cyanides.
-
-
Container Selection and Labeling:
-
Use only containers approved for hazardous waste that are in good condition and have a secure, leak-proof lid.[8] High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for acidic waste.[7]
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents (e.g., solvents). The hazard characteristics (Irritant, Harmful) should also be clearly indicated.[9]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Arranging for Final Disposal:
-
Once the waste container is full (typically 90% capacity to prevent overfilling) or has been stored for the maximum allowable time per your institution's policy (often 6-12 months), contact your facility's Environmental Health & Safety (EHS) office.[1][11]
-
EHS personnel or their certified waste broker will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] Never attempt to transport hazardous waste yourself.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined response plan is crucial for safety.
Spill Response Protocol
Caption: Decision and action flow for managing a chemical spill.
First Aid for Personnel Exposure
Immediate and correct first aid can significantly mitigate harm from exposure.
-
Skin Contact: Immediately remove contaminated clothing.[13] Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding our collective responsibility for a safe and sustainable research environment.
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- Safety Data Sheet for 4'-Hydroxyazobenzene-2-carboxylic Acid.
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- Safety Information for this compound. Sigma-Aldrich.
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Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethoxy-1H-indole-2-carboxylic Acid
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety culture is not just a regulatory hurdle—it's the bedrock of innovative and reproducible science. This guide provides an in-depth operational and safety directive for the handling of 4-Ethoxy-1H-indole-2-carboxylic acid (CAS No: 29970-01-2), moving beyond mere compliance to foster a deeper understanding of the "why" behind each critical safety protocol.
Hazard Analysis: Understanding the Compound
This compound is a solid organic compound that requires careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1][2]:
-
H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)
-
H315: Causes skin irritation (Skin Irritation, Category 2)
-
H319: Causes serious eye irritation (Eye Irritation, Category 2)
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3)
These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Core Safety Principles at a Glance
| Hazard Route | Primary Risk | Consequence of Exposure |
| Inhalation | Inhalation of dust particles. | Irritation of the respiratory tract. |
| Skin Contact | Direct contact with the solid or solutions. | Skin irritation, potential for absorption. |
| Eye Contact | Contact with dust or splashes. | Serious eye irritation. |
| Ingestion | Accidental swallowing. | Harmful systemic effects. |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure prevention, PPE is the essential final barrier between you and the chemical. The selection of appropriate PPE is a critical decision-making process based on a thorough risk assessment of the procedures to be performed.
Mandatory PPE Ensemble
The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against dust particles and splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5-mil thickness).[4][5] | Nitrile provides good resistance against a range of chemicals and is a suitable barrier for short-term handling of this compound.[6][7] Always inspect gloves for pinholes or tears before use.[8] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin from accidental spills and prevents contamination of personal clothing.[9][10] |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or higher.[9] | Required when handling the solid powder outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation. |
| Footwear | Closed-toe shoes.[10][11] | Protects feet from spills and falling objects. |
Glove Selection: A Deeper Dive
The choice of glove material is critical. While disposable nitrile gloves offer excellent splash protection for many laboratory chemicals, it's crucial to understand their limitations.[5][10] For prolonged or immersive contact, alternative materials like neoprene may offer superior protection.[12] Always consult a glove compatibility chart for the specific solvents you may be using to dissolve the compound.[6][13]
Key Glove Practices:
-
Inspect Before Use: Always check gloves for any signs of degradation or punctures.[8]
-
Double Gloving: For procedures with a higher risk of splash, consider wearing two pairs of gloves.[14]
-
Prompt Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.[11]
-
Hand Washing: Always wash your hands thoroughly after removing gloves.[8][11]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.
Experimental Workflow Diagram
The following diagram illustrates the key stages of safely handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

